molecular formula C8H9NO2S B1599369 (E)-2-phenylethenesulfonamide CAS No. 4363-41-1

(E)-2-phenylethenesulfonamide

Cat. No.: B1599369
CAS No.: 4363-41-1
M. Wt: 183.23 g/mol
InChI Key: SHPHBMZZXHFXDF-VOTSOKGWSA-N
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Description

(E)-2-phenylethenesulfonamide is a member of styrenes.

Properties

IUPAC Name

(E)-2-phenylethenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2S/c9-12(10,11)7-6-8-4-2-1-3-5-8/h1-7H,(H2,9,10,11)/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHPHBMZZXHFXDF-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CS(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201305386
Record name (1E)-2-Phenylethenesulfonamide
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Molecular Weight

183.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

64984-09-4, 4363-41-1
Record name (1E)-2-Phenylethenesulfonamide
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC85560
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (1E)-2-Phenylethenesulfonamide
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Foundational & Exploratory

An In-depth Technical Guide to (E)-2-phenylethenesulfonamide: Structure, Properties, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of (E)-2-phenylethenesulfonamide, a molecule of interest in medicinal chemistry and materials science. We will delve into its fundamental chemical and physical properties, explore a robust synthetic methodology, and discuss its potential biological activities, offering insights for researchers and professionals in drug development.

Introduction and Significance

This compound, also known as (E)-β-styrenesulfonamide, belongs to the vinylsulfonamide class of organic compounds. This structure is characterized by a sulfonamide group directly attached to a vinyl moiety, which in turn is substituted with a phenyl group in the trans or (E) configuration. The combination of the phenyl ring, the electrophilic vinyl system, and the versatile sulfonamide functional group makes this molecule a compelling scaffold for investigation.

The sulfonamide group is a well-established pharmacophore found in a wide array of therapeutic agents, including antibacterial, diuretic, and anticonvulsant drugs.[1][2] Concurrently, the stilbene core (of which this molecule is an analogue) is associated with a broad spectrum of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[3] The vinylsulfonamide moiety itself can act as a Michael acceptor, enabling covalent interactions with biological nucleophiles, a strategy increasingly employed in the design of targeted covalent inhibitors. This unique combination of structural features positions this compound as a promising starting point for the development of novel therapeutic agents and functional materials.

Chemical Structure and Identification

The unambiguous identification of this compound is crucial for any research endeavor. Its structural details are as follows:

  • IUPAC Name : this compound[4]

  • Synonyms : 2-phenylethenesulfonamide, styrene sulfonamide, (E)-styrenesulfonamide, 2-phenylethene-1-sulfonamide[4]

  • Molecular Formula : C₈H₉NO₂S[4]

  • CAS Number : 4363-41-1[4]

  • Canonical SMILES : C1=CC=C(C=C1)C=CS(=O)(=O)N[4][5]

  • InChIKey : SHPHBMZZXHFXDF-UHFFFAOYSA-N[4]

Caption: 2D representation of this compound connectivity.

Physicochemical Properties

A summary of the key computed and experimental physicochemical properties of this compound is presented below. These parameters are essential for predicting its behavior in both chemical reactions and biological systems, influencing factors such as solubility, membrane permeability, and metabolic stability.

PropertyValueSource
Molecular Weight 183.23 g/mol [6]
Melting Point 137 °C[7]
Boiling Point (Predicted) 360.7 °C at 760 mmHg[7]
Density (Predicted) 1.321 g/cm³[7]
Flash Point (Predicted) 171.9 °C[7]
XLogP3-AA (LogP) 0.9[6]
Topological Polar Surface Area 68.5 Ų[6]
Hydrogen Bond Donor Count 1[6]
Hydrogen Bond Acceptor Count 3[6]
Rotatable Bond Count 2[6]

Synthesis Protocol: Horner-Wadsworth-Emmons Approach

The synthesis of vinyl sulfonamides can be achieved through various methods.[8][9][10] A particularly reliable and stereoselective method for generating the (E)-isomer is the Horner-Wadsworth-Emmons (HWE) reaction.[11][12] This approach offers high yields and excellent control over the double bond geometry. Below is a detailed protocol based on this strategy.

Rationale: The HWE reaction involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone. The key reagent, a diphenylphosphorylmethanesulfonamide, provides the sulfonamide moiety and the phosphorus ylide precursor. The use of a base like sodium hydride generates the reactive nucleophilic ylide, which then attacks the electrophilic carbonyl carbon of benzaldehyde. The subsequent elimination of the diphenylphosphinate byproduct drives the formation of the alkene. The reaction thermodynamics strongly favor the formation of the more stable (E)-alkene product.[11]

G reagent Diphenylphosphoryl- methanesulfonamide reaction Horner-Wadsworth-Emmons Reaction (0°C to RT) reagent->reaction base Base (e.g., NaH) in Anhydrous DMF base->reaction aldehyde Benzaldehyde aldehyde->reaction workup Aqueous Workup (e.g., NH4Cl quench, EtOAc extraction) reaction->workup purification Purification (Recrystallization or Silica Gel Chromatography) workup->purification product This compound purification->product

Caption: Synthetic workflow for this compound via the HWE reaction.

Experimental Protocol:

  • Preparation of the Ylide:

    • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add diphenylphosphorylmethanesulfonamide (1.0 eq).

    • Add anhydrous N,N-dimethylformamide (DMF) to dissolve the starting material (approx. 0.5 M concentration).

    • Cool the solution to 0 °C using an ice bath.

    • Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Causality Note: NaH is a strong, non-nucleophilic base required to deprotonate the carbon alpha to both the phosphorus and sulfur atoms, forming the reactive ylide. The reaction is exothermic and produces H₂ gas, necessitating careful addition at low temperature.

    • Stir the resulting suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Reaction with Benzaldehyde:

    • Cool the ylide solution back down to 0 °C.

    • Add benzaldehyde (1.05 eq) dropwise via syringe. Causality Note: A slight excess of the aldehyde ensures complete consumption of the more valuable phosphonate reagent. Dropwise addition helps to control the reaction exotherm.

    • Allow the reaction mixture to slowly warm to room temperature and stir overnight (or until TLC/LC-MS analysis indicates complete consumption of the limiting reagent).

  • Workup and Purification:

    • Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Transfer the mixture to a separatory funnel and dilute with ethyl acetate (EtOAc) and water.

    • Separate the layers. Extract the aqueous layer two more times with EtOAc.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield the pure this compound.

Potential Biological Activities and Mechanisms of Action

While specific biological data for this compound is limited in publicly accessible literature, its structural components suggest several avenues for therapeutic application. The sulfonamide moiety is a cornerstone of antibacterial drugs, and the stilbene scaffold is known for diverse bioactivities.[1][3]

Potential Activities:

  • Antimicrobial Effects : Many sulfonamide-based drugs function as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[2] By mimicking the natural substrate, p-aminobenzoic acid (PABA), these drugs halt folate production, leading to bacteriostasis. It is plausible that this compound or its derivatives could exhibit similar activity.

  • Anti-inflammatory and Antioxidant Effects : Stilbene derivatives, most notably resveratrol, are known to exert anti-inflammatory and antioxidant effects, partly through the activation of the Nrf2 pathway.[3] Nrf2 is a transcription factor that regulates the expression of antioxidant proteins and enzymes. The phenylethene portion of the molecule suggests it may share some of these properties.

  • Anticancer Activity : Both sulfonamide and stilbene derivatives have been investigated as anticancer agents.[3][13] Their mechanisms can be diverse, including enzyme inhibition (e.g., carbonic anhydrases, kinases) and induction of apoptosis.

G cluster_bacterium Bacterial Cell PABA p-aminobenzoic acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Folate Folic Acid Synthesis DHPS->Folate Growth Bacterial Growth & Replication Folate->Growth Molecule This compound (Putative Inhibitor) Molecule->DHPS Competitive Inhibition

Caption: Putative mechanism of antibacterial action via competitive inhibition of DHPS.

Experimental Workflow: Antimicrobial Susceptibility Testing

To validate the potential antimicrobial activity of this compound, a standard broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) is a fundamental first step.

G A Prepare Stock Solution of This compound in DMSO B Perform 2-fold Serial Dilutions in 96-well plate using Cation-Adjusted Mueller-Hinton Broth A->B D Inoculate all wells (except sterility control) with bacterial suspension B->D C Prepare Standardized Bacterial Inoculum (e.g., 5 x 10^5 CFU/mL) C->D E Incubate at 37°C for 18-24 hours D->E F Read Results: Determine MIC as lowest concentration with no visible bacterial growth E->F

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Protocol: Broth Microdilution MIC Assay

  • Preparation:

    • Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO) at a high concentration (e.g., 10 mg/mL).

    • In a 96-well microtiter plate, add growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth) to all wells.

    • Perform a two-fold serial dilution of the compound stock solution across the plate to achieve a range of desired final concentrations. Include a positive control (bacteria, no compound) and a negative/sterility control (medium only).

  • Inoculation:

    • Prepare a bacterial suspension from an overnight culture, standardized to a 0.5 McFarland turbidity standard.

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

  • Incubation & Analysis:

    • Cover the plate and incubate at 37 °C for 18-24 hours.

    • Following incubation, visually inspect the plate for turbidity. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Safety and Handling

Based on GHS classifications, this compound presents the following hazards:

  • H302 : Harmful if swallowed.[4]

  • H315 : Causes skin irritation.[4]

  • H319 : Causes serious eye irritation.[4]

  • H335 : May cause respiratory irritation.[4]

Handling Recommendations:

  • Work in a well-ventilated area, preferably a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust or powder.

  • Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

  • Wash hands thoroughly after handling.

References

  • PubChem. (n.d.). 2-Phenylethanol. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Phenylethenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). (Z)-2-phenylethenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2,3-difluorophenyl)-N-phenylethenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). (E)-2-phenylethene-1-sulfonyl chloride. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-phenylethenesulfonamide (C8H9NO2S). Université du Luxembourg. Retrieved from [Link]

  • Perlovich, G. L., et al. (2021). Structure, Sublimation Thermodynamic Characteristics, Molecular Packing, Hydrogen Bonds Networks. Crystal Growth & Design.
  • ResearchGate. (n.d.). Structures and physico-chemical properties of the sulfonamide antibiotics under investigation. Retrieved from [Link]

  • Cairns, T. L., & Sauer, J. C. (1954). SYNTHESIS OF N-VINYL SULFONAMIDES. The Journal of Organic Chemistry.
  • National Center for Biotechnology Information. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Retrieved from [Link]

  • Al-Hussain, S. A., & Al-Obaydi, F. M. (2022). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Future Journal of Pharmaceutical Sciences.
  • Reuter, D. C., McIntosh, J. E., Guinn, A. C., & Madera, A. M. (2003). Synthesis of Vinyl Sulfonamides Using the Horner Reaction. Synthesis.
  • PubMed. (n.d.). Synthesis of E-aryl ethenesulfonamides: a simple one-pot, two-step procedure from 1-hydroxy-1-arylalkanes. Retrieved from [Link]

  • Petrosino, S., & Di Marzo, V. (2017).
  • MDPI. (2023). Bioactive Potential of Ethyl Acetate Extract from Prosopis laevigata: Antimicrobial and Anti-Inflammatory Effects. Retrieved from [Link]

  • ResearchGate. (n.d.). Basic physicochemical properties of sulfonamides. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Vinyl sulfonamide synthesis for irreversible tethering via a novel α-selenoether protection strategy. Retrieved from [Link]

  • Rijo, P., et al. (2022).
  • Sci-Hub. (n.d.). Sulfonamide Molecular Crystals: Thermodynamic and Structural Aspects. Retrieved from [Link]

  • PubMed. (n.d.). Recent Advances in Biological Active Sulfonamide based Hybrid Compounds Part C. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Vinyl Sulfonamides Using the Horner Reaction | Request PDF. Retrieved from [Link]

  • Google Patents. (n.d.). US2715142A - Process for preparing vinyl sulfonamides.
  • National Center for Biotechnology Information. (n.d.). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Synthesis and Characterization of (E)-2-Phenylethenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(E)-2-phenylethenesulfonamide, a member of the vinyl sulfonamide class of organic compounds, represents a significant scaffold in medicinal chemistry and drug discovery. The sulfonamide functional group is a cornerstone in the development of a wide array of therapeutic agents, a legacy that began with the discovery of Prontosil in the 1930s.[1][2] This functional group is present in numerous FDA-approved drugs targeting a spectrum of diseases, including viral and bacterial infections, cancer, inflammation, and cardiovascular disorders.[1] The vinyl sulfonamide motif, in particular, has garnered attention for its potential in designing novel therapeutic agents, including microtubule-targeted anticancer agents and endothelin receptor antagonists.[3][4]

This guide provides a comprehensive overview of the synthesis and characterization of this compound, offering insights into the experimental rationale and detailed methodologies. It is intended for researchers, scientists, and professionals in the field of drug development who require a thorough understanding of this important chemical entity.

Synthesis of this compound

The synthesis of this compound can be achieved through several established routes. A common and effective method involves the Horner-Wadsworth-Emmons reaction, which is renowned for its high stereoselectivity in forming (E)-alkenes.[5] This approach offers a reliable pathway to the desired trans-isomer, which is often crucial for biological activity.

Synthetic Strategy: The Horner-Wadsworth-Emmons Approach

The Horner-Wadsworth-Emmons reaction utilizes a phosphonate-stabilized carbanion to react with an aldehyde, in this case, benzaldehyde. The choice of this reaction is predicated on its ability to overcome the limitations of the classical Wittig reaction, often providing higher yields and easier purification of the product. The stereochemical outcome is driven by the thermodynamic stability of the transition state, favoring the formation of the (E)-isomer.

Synthesis_Workflow reagent1 Diphenylphosphorylmethanesulfonamide intermediate Phosphonate Carbanion reagent1->intermediate Deprotonation reagent2 Benzaldehyde product This compound reagent2->product base Base (e.g., NaH) base->intermediate solvent Solvent (e.g., THF) solvent->intermediate solvent->product intermediate->product Reaction with Benzaldehyde

Caption: Horner-Wadsworth-Emmons synthesis of this compound.

Detailed Experimental Protocol

Materials:

  • Diphenylphosphorylmethanesulfonamide

  • Benzaldehyde

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation of the Ylide: To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of diphenylphosphorylmethanesulfonamide (1.0 equivalent) in anhydrous THF dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the phosphonate carbanion (ylide).

  • Reaction with Benzaldehyde: Cool the reaction mixture back to 0 °C and add a solution of benzaldehyde (1.0 equivalent) in anhydrous THF dropwise.

  • Once the addition is complete, allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound as a white crystalline solid.[3]

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized this compound. A combination of spectroscopic and analytical techniques is employed for this purpose.

Characterization_Workflow product This compound nmr NMR Spectroscopy (¹H and ¹³C) product->nmr ir Infrared (IR) Spectroscopy product->ir ms Mass Spectrometry (MS) product->ms ea Elemental Analysis product->ea confirmation Structural Confirmation & Purity Assessment nmr->confirmation ir->confirmation ms->confirmation ea->confirmation

Caption: Workflow for the characterization of this compound.

Spectroscopic and Analytical Data

The following table summarizes the expected characterization data for this compound.

Technique Expected Data
¹H NMR δ (ppm): ~7.7 (d, J ≈ 15.5 Hz, 1H), ~7.5 (d, 2H), ~7.4 (m, 3H), ~7.1 (d, J ≈ 15.4 Hz, 1H), ~4.8 (br s, 2H, NH₂).[6] The large coupling constant (J) for the vinyl protons confirms the (E)-configuration.
¹³C NMR Expected signals for the aromatic and vinyl carbons, as well as the sulfonamide carbon.
IR (KBr) ν (cm⁻¹): ~3420 (N-H stretch), ~1600 (C=C stretch), ~1340 & ~1145 (S=O stretches).[7][8]
Mass Spec. (ESI) m/z: Calculated for C₈H₉NO₂S, 183.04; found [M-H]⁻ or [M+H]⁺.[7][8][9]
Melting Point ~108–110 °C.[3]
Detailed Methodologies for Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Dissolve a small sample of the purified product in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The spectrum should be recorded on a high-field NMR spectrometer (e.g., 300 MHz or higher).[3] The key diagnostic signals are the two doublets corresponding to the vinyl protons, with a coupling constant of approximately 15 Hz, which is characteristic of a trans-alkene.

  • ¹³C NMR: A proton-decoupled ¹³C NMR spectrum will show the expected number of signals for the eight carbon atoms in the molecule.

2. Infrared (IR) Spectroscopy:

  • Prepare a KBr pellet containing a small amount of the sample or use an ATR-FTIR spectrometer.[10] The IR spectrum should display characteristic absorption bands for the N-H bonds of the sulfonamide, the C=C double bond of the vinyl group, and the symmetric and asymmetric stretches of the S=O bonds.

3. Mass Spectrometry (MS):

  • High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) is ideal for confirming the molecular formula of the compound by providing a highly accurate mass measurement.[6]

4. Elemental Analysis:

  • Combustion analysis can be performed to determine the percentage composition of carbon, hydrogen, nitrogen, and sulfur, which should be in close agreement with the calculated values for the molecular formula C₈H₉NO₂S.

Applications and Future Perspectives

The this compound core is a versatile building block in the design of novel therapeutic agents. Its derivatives have shown promise as anticancer agents by targeting microtubules, and as antagonists for endothelin receptors, which are implicated in various cardiovascular diseases.[3][4] Furthermore, the sulfonamide moiety is a key pharmacophore in a wide range of clinically used drugs, highlighting the enduring importance of this functional group in medicinal chemistry.[1][11] The synthetic and characterization protocols detailed in this guide provide a solid foundation for researchers to explore the potential of this compound and its analogs in the development of new and improved therapies.

References

  • Supplementary Information - The Royal Society of Chemistry.
  • 2-Phenylethenesulfonamide | C8H9NO2S | CID 257501 - PubChem - NIH.
  • Design, Synthesis and Biological Evaluation of (E)-N-Aryl-2-arylethene-sulfonamide Analogues as Potent and Orally Bioavailable Microtubule-targeted Anticancer Agents - PMC - PubMed Central.
  • trans-2-PHENYLETHENESULFONAMIDE - Optional[MS (GC)] - Spectrum - SpectraBase.
  • (PDF) Synthesis and Structure-Activity Relationships in a Series of Ethenesulfonamide Derivatives, a Novel Class of Endothelin Receptor Antagonists. - ResearchGate.
  • 2-Phenyl-ethenesulfonic acid amide(CAS# 4363-41-1 ) - angenechemical.com.
  • Synthesis and Cytotoxicity of Novel 10-Substituted Dihydroartemisinin Derivatives Containing N-Arylphenyl-ethenesulfonamide Groups - MDPI.
  • (PDF) Novel Hybrid Compound 4-[(E)-2-phenylethenesulfonamido]-N-hydroxybutanamide with Antimetastatic and Cytotoxic Action: Synthesis and Anticancer Screening - ResearchGate.
  • New Applications for Sulfur-Based Leaving Groups in Synthesis - UCL Discovery.
  • Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed.
  • Synthesis of Vinyl Sulfonamides Using the Horner Reaction - Organic Chemistry Portal.
  • 13C nuclear magnetic resonance spectroscopy (13C NMR ...
  • Enhanced Antimicrobial Efficacy of Sulfones and Sulfonamides via Cage-Like Silsesquioxane Incorporation | Inorganic Chemistry - ACS Publications.
  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review.
  • attenuated total reflectance Fourier transform infrared spectroscopy ...
  • Current development in sulfonamide derivatives to enable CNS-drug discovery - PubMed.
  • Synthesis and Cytotoxicity of Novel 10-Substituted Dihydroartemisinin Derivatives Containing N-Arylphenyl-ethenesulfonamide Groups - PMC - NIH.

Sources

An In-Depth Technical Guide to (E)-2-Phenylethenesulfonamide: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of (E)-2-phenylethenesulfonamide, a molecule of interest in medicinal chemistry. We will delve into its chemical identity, synthesis, physicochemical properties, and explore its emerging potential in drug discovery, particularly in the context of anticancer research.

Chemical Identity and Properties

This compound, a member of the styrenes and a sulfonamide-containing compound, is identified by the CAS Number 4363-41-1 . Its systematic IUPAC name is This compound .[1] The structure of this compound features a phenyl group attached to a vinylsulfonamide moiety, with the "E" designator indicating a trans configuration across the double bond.

Below is a summary of its key chemical and physical properties:

PropertyValueSource
IUPAC Name This compoundPubChem
CAS Number 4363-41-1PubChem[1]
Molecular Formula C₈H₉NO₂SPubChem[1]
Molecular Weight 183.23 g/mol PubChem[1]
Appearance White solid(Inferred from synthesis)
Melting Point 141-142 °CChemicalBook

Synthesis of this compound

A highly efficient, one-pot, two-step procedure for the synthesis of (E)-aryl ethenesulfonamides, including this compound, has been developed, starting from readily available 1-hydroxy-1-arylalkanes.[2] This method offers a straightforward and attractive route for the preparation of these compounds.[2]

The synthesis of a novel hybrid compound, 4-[(E)-2-phenylethenesulfonamido]-N-hydroxybutanamide, which incorporates the this compound moiety, has also been reported.[3] The initial step in this synthesis involves the reaction of (E)-2-phenylethenesulfonyl chloride with a suitable amine.

Below is a generalized experimental workflow for the synthesis of sulfonamides, which can be adapted for the preparation of this compound and its derivatives.

Experimental Protocol: General Synthesis of Sulfonamides

This protocol outlines the general steps for the synthesis of sulfonamides, which is the core reaction in preparing this compound derivatives.

Step 1: Sulfonamide Formation

  • Dissolve the starting amine in a suitable solvent (e.g., dichloromethane).

  • Add a base (e.g., pyridine) to the solution.

  • Cool the reaction mixture to 0°C.

  • Slowly add the sulfonyl chloride (e.g., (E)-2-phenylethenesulfonyl chloride) to the cooled mixture.

  • Allow the reaction to proceed at room temperature for a specified time (e.g., 4 hours).

  • Upon completion, treat the reaction mixture with a cold aqueous acid solution (e.g., 2N HCl) to precipitate the product.

  • Filter the precipitate and wash with a non-polar solvent (e.g., diethyl ether, pentane) to afford the crude sulfonamide.

Step 2: Purification

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Synthesis_Workflow cluster_synthesis Synthesis of this compound Derivative Start Starting Materials: (E)-2-Phenylethenesulfonyl Chloride Amine Reaction Sulfonamide Formation (DCM, Pyridine, 0°C to RT) Start->Reaction 1. React Workup Acidic Workup (2N HCl) Reaction->Workup 2. Quench & Precipitate Purification Purification (Recrystallization or Chromatography) Workup->Purification 3. Isolate & Purify Product Final Product: This compound Derivative Purification->Product 4. Characterize

A generalized workflow for the synthesis of this compound derivatives.

Spectroscopic Characterization

The structure of this compound and its derivatives can be confirmed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for elucidating the molecular structure. The ¹H NMR spectrum of a derivative, 4-[(E)-2-phenylethenesulfonamido]-N-hydroxybutanamide, has been reported, confirming the presence of the this compound moiety.[3]

Expected ¹H NMR Spectral Features for this compound:

  • Aromatic Protons: Multiplets in the range of 7.0-8.0 ppm corresponding to the phenyl group.

  • Vinylic Protons: Two doublets in the olefinic region, with a large coupling constant (J > 15 Hz) characteristic of a trans relationship.

  • Amide Protons: A broad singlet corresponding to the -SO₂NH₂ protons.

Expected ¹³C NMR Spectral Features for this compound:

  • Aromatic Carbons: Signals in the range of 120-140 ppm.

  • Vinylic Carbons: Two signals in the olefinic region.

  • The specific chemical shifts will be influenced by the electronic environment of each carbon atom.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule. Key vibrational frequencies for sulfonamides include:

  • N-H Stretching: Asymmetric and symmetric stretching vibrations in the range of 3200-3400 cm⁻¹.

  • S=O Stretching: Strong asymmetric and symmetric stretching bands typically observed between 1300-1350 cm⁻¹ and 1140-1180 cm⁻¹, respectively.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For 4-[(E)-2-phenylethenesulfonamido]-N-hydroxybutanamide, LC/MS analysis confirmed the expected molecular ion.[3]

Therapeutic Potential and Biological Activity

The sulfonamide functional group is a well-established pharmacophore found in a wide range of therapeutic agents with diverse biological activities, including antibacterial, anticancer, and enzyme inhibitory properties.[4]

Anticancer and Antimetastatic Activity

Recent research has highlighted the potential of this compound as a scaffold for the development of novel anticancer agents. A hybrid compound, 4-[(E)-2-phenylethenesulfonamido]-N-hydroxybutanamide, which combines the styrenesulfonamide moiety with a butanehydroxamate group, has been synthesized and evaluated for its anticancer and antimetastatic properties.[3]

  • In Vitro Studies: This hybrid compound demonstrated the ability to induce a high fraction of apoptotic cells in the HeLa cell line and caused a disruption in the cell cycle, leading to an arrest of proliferative phases.[3]

  • In Vivo Studies: In a Lewis lung carcinoma tumor model, the compound significantly inhibited the metastasizing process, as evidenced by a reduction in the number and volume of metastases.[3]

These findings suggest that the this compound scaffold can be a valuable component in the design of multi-targeted anticancer therapeutics.

The proposed mechanism of action for many anticancer sulfonamides involves the inhibition of key enzymes involved in tumor growth and progression. One such target is carbonic anhydrase IX (CA IX), which is overexpressed in many solid tumors and plays a crucial role in regulating pH in the tumor microenvironment. Selective inhibition of CA IX is a promising strategy for the development of novel antiproliferative agents.

Signaling_Pathway cluster_pathway Hypothesized Anticancer Mechanism of Sulfonamide Derivatives Molecule This compound Derivative Target Target Enzyme (e.g., Carbonic Anhydrase IX) Molecule->Target Inhibits Pathway Downstream Signaling Pathway Target->Pathway Modulates Effect Cellular Effects: - Apoptosis Induction - Cell Cycle Arrest - Inhibition of Metastasis Pathway->Effect Leads to

A hypothesized mechanism of action for anticancer sulfonamide derivatives.

Conclusion

This compound is a readily accessible compound with a promising profile for applications in drug discovery. Its straightforward synthesis and the demonstrated anticancer and antimetastatic potential of its derivatives make it an attractive scaffold for further investigation. Future research should focus on elucidating the specific molecular targets and mechanisms of action of this compound and its analogs to fully realize their therapeutic potential. The development of structure-activity relationships will be crucial in designing more potent and selective drug candidates based on this promising chemical entity.

References

  • PubChem. (n.d.). 2-Phenylethenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Aramini, A., Cesta, M. C., Coniglio, S., Bijani, C., Colagioia, S., D'Elia, V., & Allegretti, M. (2003). Synthesis of E-Aryl Ethenesulfonamides: A Simple One-Pot, Two-Step Procedure from 1-Hydroxy-1-arylalkanes. The Journal of Organic Chemistry, 68(20), 7911–7914.
  • Ceruso, M., & Supuran, C. T. (2020).
  • Kondratov, I. S., Radul, O. S., Kovaleva, M. V., Mykhailiuk, P. K., & Volochnyuk, D. M. (2018). Novel Hybrid Compound 4-[(E)-2-phenylethenesulfonamido]-N-hydroxybutanamide with Antimetastatic and Cytotoxic Action: Synthesis and Anticancer Screening. Anti-Cancer Agents in Medicinal Chemistry, 18(11), 1593–1599.

Sources

Navigating the Physicochemical Landscape of (E)-2-Phenylethenesulfonamide: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(E)-2-phenylethenesulfonamide, a molecule possessing the structural motifs of a sulfonamide and a vinyl group, presents a unique profile for investigation within pharmaceutical and materials science. Its efficacy and viability in any application are fundamentally governed by its physicochemical properties, primarily its solubility in various solvent systems and its stability under diverse environmental conditions. This technical guide provides an in-depth analysis of these critical parameters. In the absence of extensive empirical data for this specific molecule, this paper synthesizes information from structurally related compounds and theoretical principles to build a predictive framework. Furthermore, it offers detailed, field-proven experimental protocols for researchers to determine these properties with high fidelity. This document is intended to serve as a foundational resource for scientists and developers, enabling informed decisions in formulation, process chemistry, and stability assessment.

Introduction: The Scientific Imperative for Characterization

This compound (C₈H₉NO₂S) is a compound of interest due to the convergence of two key functional groups: the sulfonamide moiety, a cornerstone in medicinal chemistry, and the reactive vinyl group, a versatile handle for polymer and materials science. The phenyl group imparts hydrophobicity, while the sulfonamide group can engage in hydrogen bonding, creating a molecule with nuanced solubility characteristics. Understanding the solubility of this compound across a spectrum of solvents, from polar protic to nonpolar aprotic, is a critical first step in any development workflow. It dictates the feasibility of purification methods, the choice of vehicles for biological screening, and the design of formulation strategies.

Equally critical is a comprehensive understanding of its chemical stability. The presence of the sulfonamide group and the carbon-carbon double bond suggests potential liabilities to hydrolytic, oxidative, and photolytic degradation. A thorough stability profile is not merely a regulatory requirement but a fundamental aspect of risk assessment, informing decisions on storage, handling, and predicting shelf-life. This guide will therefore dissect both the theoretical underpinnings and the practical methodologies for elucidating the solubility and stability of this compound.

Solubility Profile: A Predictive and Comparative Analysis

Direct, quantitative solubility data for this compound is not extensively reported in the public domain. However, by examining the solubility of structurally analogous sulfonamides, we can construct a robust predictive framework. The solubility of sulfonamides is influenced by a delicate interplay of lattice energy in the solid state and solvation energy in the solvent.

Theoretical Underpinnings of Sulfonamide Solubility

The solubility of sulfonamides in various solvents is a complex phenomenon that can be rationalized using principles like the "like dissolves like" maxim and more quantitative models such as the Hildebrand and Hansen solubility parameters. The Extended Hildebrand Solubility Approach, for instance, has been successfully used to model the solubility of various sulfonamides in binary and ternary solvent systems.[1] This approach considers the cohesive energy densities of the solute and solvent to predict miscibility.

For this compound, the presence of the phenyl and vinyl groups contributes to its nonpolar character, suggesting good solubility in solvents with moderate to low polarity. Conversely, the sulfonamide group, with its capacity for hydrogen bonding, will enhance solubility in polar solvents. The overall solubility in a given solvent will be a balance of these competing factors.

Predicted Solubility Based on Analogous Compounds

To provide a practical estimation, we can examine the experimental solubility of other sulfonamides in common organic solvents. While the absolute values will differ, the trends provide valuable insight.

Solvent CategoryRepresentative SolventsPredicted Solubility of this compoundRationale
Polar Protic Water, Methanol, EthanolLow to ModerateThe sulfonamide group will interact favorably with protic solvents through hydrogen bonding. However, the hydrophobic phenyl and vinyl groups will limit extensive aqueous solubility. Solubility is expected to increase with decreasing polarity from water to ethanol.
Polar Aprotic Acetonitrile, DMSO, DMF, AcetoneModerate to HighThese solvents can act as hydrogen bond acceptors for the sulfonamide N-H protons and can effectively solvate the phenyl ring. The lack of strong solvent-solvent hydrogen bonding (as seen in water) often leads to higher solubility for multifunctional molecules.[2][3]
Nonpolar Cyclohexane, TolueneLowThe dominant nonpolar character of these solvents will not effectively solvate the polar sulfonamide group, leading to poor solubility.[4]
Chlorinated DichloromethaneLow to ModerateDichloromethane has a moderate polarity and can engage in dipole-dipole interactions, potentially offering a balance for solvating both the polar and nonpolar regions of the molecule.

This table represents a predictive analysis based on the physicochemical properties of the sulfonamide and vinyl functional groups and experimental data from analogous compounds.

Chemical Stability: Potential Degradation Pathways

The stability of a pharmaceutical or chemical entity is a critical quality attribute. For this compound, the key structural features to consider for potential degradation are the sulfonamide linkage and the ethene (vinyl) double bond.

Hydrolytic Stability

Sulfonamides are generally considered to be relatively stable to hydrolysis under neutral conditions. However, under acidic or basic conditions, cleavage of the S-N bond can occur.

  • Acid-Catalyzed Hydrolysis : In acidic media, protonation of the sulfonamide nitrogen can facilitate nucleophilic attack by water, leading to the formation of a sulfonic acid and an amine.

  • Base-Catalyzed Hydrolysis : Under strong basic conditions, deprotonation of the sulfonamide nitrogen can occur, which may be followed by cleavage, although this is generally a slower process than acid-catalyzed hydrolysis.

Given the presence of the vinyl group, the electronic properties of the double bond may influence the susceptibility of the sulfonamide to hydrolysis compared to saturated analogues.

Oxidative Stability

The presence of the vinyl group makes this compound potentially susceptible to oxidative degradation. Common laboratory oxidants like hydrogen peroxide can lead to the formation of epoxides, diols, or even cleavage of the double bond. The sulfonamide group itself is generally stable to mild oxidation, but strong oxidizing conditions could potentially lead to degradation.

Photolytic Stability

The conjugated system formed by the phenyl ring and the vinyl group suggests that the molecule may absorb UV radiation, making it susceptible to photodegradation. Direct photolysis can lead to isomerization of the double bond (E to Z), cyclization reactions, or photo-oxidation. The presence of a sulfonamide group can also influence the photochemical behavior.

Experimental Protocols: A Self-Validating System

To move from prediction to empirical data, rigorous and validated experimental protocols are essential. The following sections detail the methodologies for determining the solubility and stability of this compound.

Solubility Determination: The Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility. It is based on achieving equilibrium between the dissolved and undissolved solute in a given solvent at a constant temperature.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of crystalline this compound to a series of vials, each containing a known volume of a different solvent to be tested. The presence of undissolved solid is crucial.

  • Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, cease agitation and allow the samples to stand at the same constant temperature for a sufficient time for the undissolved solid to sediment.

  • Sampling: Carefully withdraw a clear aliquot of the supernatant. To avoid aspirating solid particles, it is advisable to use a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE).

  • Quantification: Dilute the filtered aliquot with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is calculated from the measured concentration and the dilution factor.

Causality Behind Experimental Choices:

  • Excess Solid: Ensures that the solution is truly saturated at equilibrium.

  • Constant Temperature: Solubility is highly temperature-dependent. A constant temperature bath ensures thermodynamic consistency.

  • Filtration: Prevents undissolved solid from artificially inflating the measured concentration.

  • Validated Analytical Method: Guarantees the accuracy and precision of the quantification step.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation & Sampling cluster_quant Quantification cluster_result Result A Add excess this compound to solvent B Seal and agitate at constant temperature (24-72h) A->B C Sedimentation of undissolved solid B->C D Withdraw supernatant through 0.22 µm filter C->D E Dilute aliquot D->E F Analyze by validated HPLC-UV method E->F G Calculate Solubility F->G

Caption: Shake-Flask Solubility Determination Workflow.

Stability Assessment: Forced Degradation Studies

Forced degradation (stress testing) is designed to accelerate the degradation of a compound to identify likely degradation products and establish stability-indicating analytical methods.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat (e.g., at 60 °C for 24 hours).

    • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH and heat (e.g., at 60 °C for 24 hours).

    • Oxidation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose a solid sample of the compound to dry heat (e.g., 80 °C for 48 hours) and subsequently dissolve it for analysis.

    • Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) and visible light for a defined period.

  • Sample Neutralization and Dilution: After the stress period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration for analysis.

  • HPLC Analysis: Analyze the stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method. The method should be capable of separating the parent compound from all degradation products. A diode array detector is highly recommended to assess peak purity.

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control. Identify and quantify the degradation products. The mass balance (sum of the parent compound and all degradation products) should be close to 100%.

Causality Behind Experimental Choices:

  • Variety of Stressors: The chosen conditions (acid, base, oxidation, heat, light) represent the most common degradation pathways encountered during the lifecycle of a chemical compound.

  • Stability-Indicating Method: The ability to resolve all degradation products from the parent peak is crucial for accurate quantification and for the method to be truly "stability-indicating".

  • Mass Balance: A good mass balance provides confidence that all major degradation products have been detected.

G cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_eval Evaluation A Prepare stock solution of This compound B Acid Hydrolysis (0.1 M HCl, heat) A->B C Base Hydrolysis (0.1 M NaOH, heat) A->C D Oxidation (3% H₂O₂) A->D E Thermal Stress (Dry Heat) A->E F Photolytic Stress (UV/Vis Light) A->F G Neutralize and Dilute Samples B->G C->G D->G E->G F->G H Analyze by Stability-Indicating HPLC-DAD G->H I Identify & Quantify Degradants Assess Mass Balance H->I

Caption: Forced Degradation Experimental Workflow.

Conclusion

While a complete, experimentally-derived physicochemical profile of this compound is yet to be fully elucidated in the literature, this guide provides a robust framework for researchers and developers. By leveraging data from analogous sulfonamides and applying fundamental chemical principles, we have constructed a predictive model for its solubility and stability. More importantly, we have detailed the rigorous, self-validating experimental protocols necessary to generate definitive data. The shake-flask method for solubility and forced degradation studies for stability, when executed with precision, will yield the critical data points needed to advance any research or development program involving this promising molecule. It is through this synergy of predictive science and empirical validation that we can confidently navigate the chemical landscape and unlock the full potential of novel compounds like this compound.

References

  • Delgado, D. R., Rodríguez, G. A., Martínez, F., Jouyban, A., & Acree, Jr., W. E. (2018). Dissolution Thermodynamics of the Solubility of Sulfamethazine in (Acetonitrile + 1-Propanol) Mixtures. Molecules, 23(12), 3136. Available at: [Link]

  • Pobudkowska, A., & Jouyban, A. (2021). Experimental and Theoretical Screening for Green Solvents Improving Sulfamethizole Solubility. Molecules, 26(11), 3379. Available at: [Link]

  • Martin, A., Wu, P. L., & Beer, T. (1984). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of pharmaceutical sciences, 73(2), 188–194. Available at: [Link]

  • Kazancioglu, E., & Gümrükçüoğlu, N. (2020). Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. Bioorganic chemistry, 104, 104279. Available at: [Link]

  • Martínez, F., Gómez, A., & Ávila, C. M. (2002). Thermodynamic Study of the Solubility of Some Sulfonamides in Cyclohexane. Journal of the Brazilian Chemical Society, 13(6), 803-808. Available at: [Link]

  • Hughes, S. E., & Moody, T. S. (2018). Vinyl sulfonamide synthesis for irreversible tethering via a novel α-selenoether protection strategy. MedChemComm, 9(10), 1647–1651. Available at: [Link]

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  • Hughes, S. E., & Moody, T. S. (2018). Vinyl sulfonamide synthesis for irreversible tethering via a novel α-selenoether protection strategy. Request PDF. Available at: [Link]

  • Ciura, K., Dziomba, S., Nowak, M., & Markuszewski, M. J. (2021). Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches. Molecules, 26(24), 7523. Available at: [Link]

  • Cole, C., & Rathi, P. (2023). Machine Learning for Solubility Prediction. arXiv preprint arXiv:2308.08307. Available at: [Link]

  • Sahu, N. K., Kumar, S., & Sahu, D. (2022). Estimating thermodynamic equilibrium solubility and solute–solvent interactions of niclosamide in eight mono-solvents at different temperatures. Future Journal of Pharmaceutical Sciences, 8(1), 47. Available at: [Link]

  • Google Patents. (1955). Process for preparing vinyl sulfonamides. US2715142A.
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  • Zhang, Z., Liu, Y., & Li, Y. (2024). ProtSolM: Protein Solubility Prediction with Multi-modal Features. arXiv preprint arXiv:2406.19794. Available at: [Link]

  • Roy, K., & Mitra, I. (2012). QSAR modelling on a series of arylsulfonamide-based hydroxamates as potent MMP-2 inhibitors. SAR and QSAR in Environmental Research, 23(5-6), 469–484. Available at: [Link]

  • Valavi, M., & Sadowski, G. (2022). Development of An Effective Solubility Prediction Model for pharmaceuticals in Organic Solvents Using XGBoost Techniques. ResearchGate. Available at: [Link]

  • Jouyban, A., & Fakhree, M. A. A. (2021). Predicting Sulfanilamide Solubility in Mixed Solvents: A Comparative Analysis of Computational Models. ResearchGate. Available at: [Link]

  • Hughes, S. E., & Moody, T. S. (2018). Vinyl sulfonamide synthesis for irreversible tethering via a novel α-selenoether protection strategy. MedChemComm, 9(10), 1647-1651. Available at: [Link]

  • Perlovich, G. L., & Strakhova, N. N. (2019). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Journal of Chemical & Engineering Data, 64(2), 562-573. Available at: [Link]

  • Wang, X., Liu, Y., & Zhang, Y. (2019). Solubility and solution thermodynamics of p-toluenesulfonamide in 16 solvents from T = 273.15 to 324.75 K. Journal of Chemical & Engineering Data, 64(12), 5288-5296. Available at: [Link]

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An In-Depth Technical Guide to the Stereochemistry and Isomeric Forms of 2-Phenylethenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the stereochemistry and isomeric forms of 2-phenylethenesulfonamide, a molecule of interest in medicinal chemistry and drug development. The guide delves into the structural nuances of the (E) and (Z) isomers, detailing methods for their stereoselective synthesis, separation, and characterization. Furthermore, it explores the potential pharmacological significance of these distinct geometric forms, drawing upon the broader understanding of sulfonamide bioactivity and the critical role of stereoisomerism in molecular recognition and biological function. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering both foundational knowledge and practical insights into the handling and evaluation of this important chemical entity.

Introduction: The Significance of Stereoisomerism in Sulfonamide Drug Discovery

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, present in a wide array of therapeutic agents with diverse biological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3] The biological activity of these compounds is intrinsically linked to their three-dimensional structure. Stereoisomerism, the phenomenon where molecules have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space, plays a pivotal role in the efficacy and safety of pharmaceuticals.[4] Geometric isomers, a type of stereoisomer that arises from restricted rotation around a bond, such as a carbon-carbon double bond, can exhibit profoundly different pharmacological and toxicological profiles.[5] This is due to the distinct spatial arrangement of atoms, which dictates how a molecule interacts with its biological target.[6]

2-Phenylethenesulfonamide, also known as β-styrenesulfonamide, is a vinylsulfonamide that possesses a carbon-carbon double bond, giving rise to two geometric isomers: (E)-2-phenylethenesulfonamide and (Z)-2-phenylethenesulfonamide. The phenyl and sulfonamide groups can be on opposite sides (entgegen) of the double bond, forming the (E)-isomer, or on the same side (zusammen), forming the (Z)-isomer. Understanding the unique properties and biological activities of each isomer is crucial for any drug development program involving this scaffold.

This guide will provide a detailed exploration of the stereochemistry of 2-phenylethenesulfonamide, offering a technical resource for researchers working with this and related compounds.

Isomeric Forms of 2-Phenylethenesulfonamide: (E) and (Z) Isomers

The presence of the C=C double bond in 2-phenylethenesulfonamide restricts rotation, leading to two stable geometric isomers:

  • This compound: In this isomer, the phenyl group and the sulfonamide group are on opposite sides of the double bond. This is generally the thermodynamically more stable isomer due to reduced steric hindrance.

  • (Z)-2-phenylethenesulfonamide: In this isomer, the phenyl group and the sulfonamide group are on the same side of the double bond, leading to increased steric strain.

The distinct geometries of these isomers result in different physical and chemical properties, including melting point, solubility, and spectroscopic characteristics. Crucially, their interactions with biological macromolecules are also expected to differ significantly.

Caption: Geometric isomers of 2-phenylethenesulfonamide.

Stereoselective Synthesis of (E)- and (Z)-2-Phenylethenesulfonamide

The ability to synthesize the (E) and (Z) isomers of 2-phenylethenesulfonamide in a controlled manner is fundamental for their individual evaluation. Several synthetic strategies can be employed to achieve stereoselectivity.

Synthesis of this compound

The (E)-isomer is often the major product in many reactions due to its greater thermodynamic stability.

Proposed Protocol: Horner-Wadsworth-Emmons Reaction

This olefination reaction is a reliable method for the stereoselective synthesis of (E)-alkenes.

G reagent1 Diethyl (sulfamoylmethyl)phosphonate reaction Horner-Wadsworth-Emmons Reaction reagent1->reaction reagent2 Benzaldehyde reagent2->reaction base Strong Base (e.g., NaH) base->reaction solvent Anhydrous Solvent (e.g., THF) solvent->reaction product This compound reaction->product

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology:

  • Preparation of the Phosphonate Reagent: Synthesize diethyl (sulfamoylmethyl)phosphonate from diethyl phosphite and chloromethanesulfonamide.

  • Deprotonation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), suspend sodium hydride (1.1 eq.) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C.

  • Ylide Formation: Add a solution of diethyl (sulfamoylmethyl)phosphonate (1.0 eq.) in anhydrous THF dropwise to the sodium hydride suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

  • Olefination: Cool the reaction mixture back to 0 °C and add benzaldehyde (1.0 eq.) dropwise.

  • Reaction Progression and Quenching: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford pure this compound.

Synthesis of (Z)-2-Phenylethenesulfonamide

The synthesis of the less stable (Z)-isomer often requires specific reaction conditions or catalysts.

Proposed Protocol: Modified Wittig Reaction or Catalytic Hydrosulfamoylation

A modified Wittig reaction using a semi-stabilized ylide under salt-free conditions can favor the formation of the (Z)-alkene. Alternatively, a copper-catalyzed hydrosulfamoylation of phenylacetylene could provide a route to the (Z)-isomer.

Step-by-Step Methodology (Illustrative Hydrosulfamoylation):

  • Reaction Setup: In a Schlenk tube, combine phenylacetylene (1.0 eq.), sulfamide (1.2 eq.), and a copper catalyst (e.g., Cu(OAc)2, 5 mol%).

  • Solvent and Additives: Add a suitable solvent (e.g., dioxane) and any necessary ligands or additives.

  • Reaction Conditions: Heat the reaction mixture under an inert atmosphere at a specified temperature (e.g., 80-100 °C) for a designated time.

  • Workup and Purification: After cooling to room temperature, filter the reaction mixture and concentrate the solvent. Purify the residue by column chromatography to isolate (Z)-2-phenylethenesulfonamide.

Separation of (E) and (Z) Isomers

When a synthesis yields a mixture of (E) and (Z) isomers, efficient separation is critical.

Column Chromatography

Standard silica gel column chromatography can often separate geometric isomers, leveraging their differences in polarity. The more polar isomer will typically have a lower Rf value.

Protocol for Column Chromatography Separation:

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pack a glass column with the silica gel slurry.

  • Sample Loading: Dissolve the isomeric mixture in a minimal amount of a suitable solvent and load it onto the column.

  • Elution: Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane). Collect fractions and analyze by TLC to identify the separated isomers.

  • Silver Nitrate Impregnated Silica Gel: For challenging separations, silica gel impregnated with silver nitrate can be effective.[7] The silver ions interact differently with the π-electrons of the double bonds in the two isomers, enhancing their separation.

High-Performance Liquid Chromatography (HPLC)

HPLC offers higher resolution for the separation of isomers.

Illustrative HPLC Conditions:

  • Column: A C18 reversed-phase column is a good starting point.

  • Mobile Phase: A mixture of water and an organic solvent (e.g., methanol or acetonitrile), with or without additives like formic acid.

  • Detection: UV detection at a wavelength where both isomers absorb strongly (e.g., around 254 nm).

Analytical Characterization of (E) and (Z) Isomers

Unambiguous characterization of the (E) and (Z) isomers is essential. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose.

¹H NMR Spectroscopy

The key diagnostic feature for distinguishing between the (E) and (Z) isomers is the coupling constant (J-value) between the vinylic protons.

  • (E)-isomer: The vinylic protons are trans to each other, resulting in a larger coupling constant, typically in the range of 12-18 Hz .

  • (Z)-isomer: The vinylic protons are cis to each other, leading to a smaller coupling constant, generally in the range of 6-12 Hz .

Predicted ¹H NMR Data:

IsomerVinylic Proton 1 (δ, ppm)Vinylic Proton 2 (δ, ppm)J (H,H) (Hz)
(E)~7.5 (d)~6.8 (d)~15
(Z)~7.2 (d)~6.5 (d)~10
¹³C NMR Spectroscopy

The chemical shifts of the vinylic carbons and the carbon of the phenyl ring can also differ between the two isomers due to steric effects.

Predicted ¹³C NMR Data:

IsomerVinylic Carbon 1 (δ, ppm)Vinylic Carbon 2 (δ, ppm)
(E)~140~128
(Z)~138~129

Pharmacological Potential and Structure-Activity Relationships (SAR)

The sulfonamide moiety is a well-established pharmacophore, and styrenesulfonamide derivatives have been investigated for various biological activities, including anticancer and antibacterial effects.[8][9] The geometry of the double bond in 2-phenylethenesulfonamide is expected to have a profound impact on its biological activity.

G cluster_SAR Structure-Activity Relationship isomer Isomeric Form ((E) vs. (Z)) binding Receptor/Enzyme Binding Pocket isomer->binding Geometric Fit activity Biological Activity binding->activity Molecular Recognition

Caption: The influence of isomerism on biological activity.

Potential Therapeutic Targets

Based on the activities of related sulfonamides, potential therapeutic targets for the isomers of 2-phenylethenesulfonamide could include:

  • Carbonic Anhydrases: Many sulfonamides are potent inhibitors of carbonic anhydrases, enzymes involved in various physiological processes.[10]

  • Kinases: The vinylsulfonamide moiety can act as a Michael acceptor, potentially forming covalent bonds with cysteine residues in the active sites of certain kinases.

  • Bacterial Enzymes: Sulfonamides are classic antibacterial agents that inhibit dihydropteroate synthase.

The Importance of Isomer-Specific Evaluation

It is highly probable that the (E) and (Z) isomers of 2-phenylethenesulfonamide will exhibit different potencies and selectivities for their biological targets. The distinct spatial arrangement of the phenyl and sulfonamide groups will lead to different binding interactions within a receptor or enzyme active site. One isomer may fit optimally, leading to high affinity and potent activity, while the other may bind weakly or not at all.[5] In some cases, one isomer may be responsible for the desired therapeutic effect, while the other could be inactive or even contribute to off-target effects and toxicity.

Therefore, it is imperative for any drug development program involving 2-phenylethenesulfonamide to:

  • Synthesize and isolate the pure (E) and (Z) isomers.

  • Conduct separate in vitro and in vivo pharmacological evaluations for each isomer.

  • Perform structure-activity relationship (SAR) studies to understand how the geometry of the molecule influences its biological activity.

Conclusion and Future Directions

This technical guide has provided a detailed overview of the stereochemistry and isomeric forms of 2-phenylethenesulfonamide. The ability to control the synthesis and isolate the pure (E) and (Z) isomers is a prerequisite for a thorough understanding of their chemical and biological properties. While the broader class of sulfonamides is well-studied, the specific pharmacological profiles of the geometric isomers of 2-phenylethenesulfonamide remain an area ripe for investigation. Future research should focus on the systematic biological evaluation of the individual isomers to unlock their full therapeutic potential and to elucidate the structure-activity relationships that govern their interactions with biological targets. Such studies will be invaluable for the rational design of novel and more effective sulfonamide-based drugs.

References

  • Synthesis and photo-induced anticancer activity of new 2-phenylethenyl-1H-benzo[e]indole dyes. (2024). ResearchGate. Retrieved from [Link]

  • Exploring Sulfonamides: Biological Activities and Structure-Activity Relationships. PubMed. Retrieved from [Link]

  • Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. PubMed. Retrieved from [Link]

  • Synthesis and Anticancer Activity of Pentafluorobenzenesulfonamide Derivatives as Caspase-Dependent Apoptosis-Inducing Agents. PubMed. Retrieved from [Link]

  • How to separate E and Z isomers?. ResearchGate. Retrieved from [Link]

  • Synthesis and Antibacterial Activities of 2- Oxo- N-phenylacetamide Derivatives Containing a Dissulfone Moiety Target on Clp. PubMed. Retrieved from [Link]

  • Synthesis of some sulfonamide derivatives with expected antibacterial activity. Iraqi Journal of Market Research and Consumer Protection. Retrieved from [Link]

  • stereochemistry and biological activity of drugs. (n.d.). Retrieved from [Link]

  • Structure Activity Relationships. Drug Design Org. Retrieved from [Link]

  • Superior Anticancer and Antifungal Activities of New Sulfanyl-Substituted Niclosamide Derivatives. Discovery Research Portal - University of Dundee. Retrieved from [Link]

  • Geometrical isomers of lutein and fucoxanthin: Unveiling their antioxidant potentials and skin-related biological activities. FAO AGRIS. Retrieved from [Link]

  • Synthesis and Biological Activity of New Sulfonamide Derivatives. Impactfactor. Retrieved from [Link]

  • How Geometric Isomers Affect the Bioactive Properties of Molecules. Patsnap Eureka. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of (E)-2-Phenylethenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-2-phenylethenesulfonamide, a molecule featuring a vinylsulfonamide moiety attached to a phenyl ring, represents a core structure of interest in medicinal chemistry and materials science. The vinylsulfonamide group is a known Michael acceptor, rendering it a valuable warhead for covalent inhibitors and a versatile functional group in polymer chemistry. A thorough understanding of its physicochemical properties is paramount for its effective application in drug design, development of novel biomaterials, and as a synthetic intermediate. This guide provides a comprehensive overview of the known and predicted physicochemical characteristics of this compound, details established experimental protocols for their determination, and discusses the implications of these properties for its potential applications.

Molecular Structure and Isomerism

This compound, also known as (E)-β-styrenesulfonamide, possesses the chemical formula C₈H₉NO₂S. The defining feature of this molecule is the trans configuration of the phenyl ring and the sulfonamide group across the carbon-carbon double bond, which significantly influences its steric and electronic properties compared to its cis or (Z) isomer.

IdentifierValueSource
IUPAC Name This compoundN/A
Synonyms (E)-β-styrenesulfonamide, trans-beta-styrenesulfonamide[1]
CAS Number 4363-41-1[2]
Molecular Formula C₈H₉NO₂S[2]
Molecular Weight 183.23 g/mol [2][3]
Canonical SMILES C1=CC=C(C=C1)C=CS(=O)(=O)N[2]
InChIKey SHPHBMZZXHFXDF-UHFFFAOYSA-N[2]

Synthesis of this compound

The synthesis of this compound can be achieved through several synthetic routes. A common and effective method is the Knoevenagel condensation of an arylsulfamoylacetic acid with benzaldehyde. This approach offers good control over the E-stereochemistry of the resulting vinylsulfonamide.

Rationale for Synthetic Strategy

The chosen synthetic pathway is advantageous due to the ready availability of the starting materials and the generally high yields of the condensation reaction. The use of a base like piperidine in conjunction with a carboxylic acid such as benzoic acid effectively catalyzes the reaction, driving it towards the formation of the thermodynamically more stable E-isomer.

Experimental Protocol: A Representative Synthesis

The following protocol is adapted from established methods for the synthesis of related (E)-N-aryl-2-arylethenesulfonamides.[4]

Step 1: Synthesis of Sulfamoylacetic Acid

  • To a solution of chlorosulfonylacetic acid ethyl ester in a suitable solvent such as dichloromethane, add triethylamine at 0 °C.

  • Slowly add a solution of ammonia in the same solvent.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield ethyl sulfamoylacetate.

  • Hydrolyze the resulting ester with an aqueous solution of sodium hydroxide.

  • Acidify the reaction mixture with hydrochloric acid to precipitate sulfamoylacetic acid.

  • Filter, wash with cold water, and dry the product.

Step 2: Knoevenagel Condensation

  • To a solution of sulfamoylacetic acid and benzaldehyde in toluene, add catalytic amounts of piperidine and benzoic acid.

  • Reflux the mixture with a Dean-Stark apparatus to remove water.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound as a crystalline solid.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of Sulfamoylacetic Acid cluster_step2 Step 2: Knoevenagel Condensation A Chlorosulfonylacetic acid ethyl ester C Ethyl sulfamoylacetate A->C Triethylamine, DCM B Ammonia B->C D Sulfamoylacetic Acid C->D 1. NaOH (aq) 2. HCl F This compound D->F Piperidine, Benzoic Acid, Toluene, Reflux E Benzaldehyde E->F

Caption: Synthetic workflow for this compound.

Physicochemical Properties

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic profiles. The following sections detail the key properties of this compound.

Physical State and Melting Point

Experimental Protocol: Capillary Melting Point Determination

  • Ensure the sample is dry and finely powdered.

  • Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in a calibrated melting point apparatus.

  • Heat the apparatus at a rate of 10-20 °C/min until the temperature is about 20 °C below the expected melting point.

  • Decrease the heating rate to 1-2 °C/min.

  • Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample has melted. The range between these two temperatures is the melting point range.

Solubility

The solubility of a compound in both aqueous and organic media is a critical parameter influencing its absorption, distribution, and formulation. For this compound, the presence of the polar sulfonamide group suggests some aqueous solubility, while the phenyl and vinyl groups contribute to its lipophilicity.

Predicted and Analogous Solubility Behavior:

  • Aqueous Solubility: The solubility of sulfonamides in water is generally low and is pH-dependent due to the acidic nature of the sulfonamide proton.

  • Organic Solubility: Based on the solubility of related sulfonamides, this compound is expected to be soluble in polar organic solvents such as methanol, ethanol, acetone, and ethyl acetate.[5] Its solubility in non-polar solvents like cyclohexane is likely to be low.[5]

Experimental Protocol: Shake-Flask Method for Solubility Determination

  • Add an excess amount of the compound to a known volume of the solvent in a sealed vial.

  • Agitate the vial at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Centrifuge or filter the suspension to separate the undissolved solid.

  • Analyze the concentration of the compound in the clear supernatant using a validated analytical method such as UV-Vis spectroscopy or HPLC.

  • The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

Solubility_Factors Solubility Solubility Profile Aqueous Aqueous Solubility Solubility->Aqueous Organic Organic Solubility Solubility->Organic Lipophilicity Lipophilicity (logP) Solubility->Lipophilicity pH pH Aqueous->pH Polarity Solvent Polarity Organic->Polarity

Sources

Methodological & Application

Application Notes and Protocols for the In Vitro Evaluation of (E)-2-Phenylethenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of (E)-2-Phenylethenesulfonamide

This compound is a unique small molecule that marries two pharmacologically significant moieties: the sulfonamide group and a phenylethene (stilbene) backbone. This structural combination suggests a rich and diverse biological activity profile. Sulfonamides are a cornerstone of medicinal chemistry, renowned for their broad-spectrum applications, including antimicrobial, anti-inflammatory, and anticancer properties, often by targeting specific enzymes like carbonic anhydrases or dihydropteroate synthase.[1][2] The stilbene core is a well-established pharmacophore found in natural compounds like resveratrol, which is associated with anticancer, anti-inflammatory, and antioxidant effects.[3]

Recent research into a novel hybrid compound incorporating the this compound scaffold has demonstrated significant antimetastatic and cytotoxic actions, underscoring the potential of this chemical entity in oncology.[3] This evidence provides a compelling rationale for a systematic in vitro evaluation to elucidate its broader therapeutic possibilities.

This comprehensive guide presents a multi-faceted protocol for the in vitro characterization of this compound. We will detail a suite of assays designed to probe its potential as an anticancer, anti-inflammatory, antimicrobial, and enzyme-inhibiting agent. The causality behind each experimental step is explained to ensure scientific rigor and reproducibility, empowering researchers to generate high-quality, reliable data.

Section 1: Preliminary Handling and Preparation of this compound

Prior to initiating any biological assay, the proper handling and solubilization of the test compound are critical for obtaining accurate and reproducible results.

1.1. Compound Characterization and Purity Assessment: It is imperative to begin with a well-characterized sample of this compound. Purity should be ≥95%, as confirmed by High-Performance Liquid Chromatography (HPLC) and its structure verified by ¹H NMR, ¹³C NMR, and mass spectrometry.

1.2. Preparation of Stock Solutions: this compound is predicted to have low aqueous solubility. Therefore, a high-concentration stock solution should be prepared in a suitable organic solvent.

  • Recommended Solvent: Dimethyl sulfoxide (DMSO) is the solvent of choice due to its broad compatibility with cell culture media and assay buffers.

  • Procedure:

    • Accurately weigh a precise amount of this compound powder.

    • Dissolve the powder in cell culture-grade DMSO to create a high-concentration stock solution (e.g., 10 mM or 50 mM).

    • Ensure complete dissolution by gentle vortexing or sonication.

    • Aliquot the stock solution into small volumes in sterile, light-protected tubes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

Causality: Aliquoting the stock solution prevents degradation of the compound that can occur with repeated changes in temperature. Using a high concentration allows for minimal volumes of DMSO to be added to the final assays, thereby reducing solvent-induced toxicity. The final concentration of DMSO in the cell-based assays should not exceed 0.5% to avoid confounding cytotoxic effects.

Section 2: Anticancer Activity Profiling

Based on the cytotoxic potential of related structures, the primary assessment of this compound involves evaluating its effect on cancer cell viability and proliferation.[3] The MTT assay is a robust and widely used colorimetric method for this purpose.[4]

Experimental Workflow: Anticancer Screening

cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis A Select and Culture Cancer Cell Lines (e.g., HeLa, MCF-7, A549) C Seed Cells into 96-well Plates A->C B Prepare Serial Dilutions of this compound D Treat Cells with Compound (24, 48, 72 hours) B->D C->D E Add MTT Reagent (Incubate 2-4 hours) D->E F Solubilize Formazan Crystals with Detergent/DMSO E->F G Measure Absorbance at 570 nm F->G H Calculate % Cell Viability G->H I Determine IC50 Value H->I

Caption: Workflow for assessing anticancer activity using the MTT assay.

Protocol 2.1: MTT Cell Viability and Proliferation Assay

This protocol measures the metabolic activity of cells, which is an indicator of cell viability.[5] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Materials:

  • Selected human cancer cell lines (e.g., HeLa - cervical cancer, MCF-7 - breast cancer, A549 - lung cancer) and a non-cancerous control cell line (e.g., Vero - monkey kidney epithelial cells).[6]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • This compound stock solution (10 mM in DMSO).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO).

  • 96-well flat-bottom plates.

  • Microplate reader.

Procedure:

  • Cell Seeding:

    • Culture the selected cell lines to ~80% confluency.

    • Trypsinize and count the cells.

    • Seed the cells into 96-well plates at an optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[5]

  • Compound Treatment:

    • Prepare serial dilutions of this compound from the stock solution in complete culture medium. A typical concentration range would be 0.1, 1, 10, 50, and 100 µM.

    • Include a "vehicle control" (medium with the same percentage of DMSO as the highest compound concentration) and a "medium only" control (no cells).

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.

    • Incubate for the desired time points (e.g., 24, 48, and 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C. Visually confirm the formation of purple formazan crystals using a microscope.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.

    • Incubate the plate at room temperature in the dark for at least 2 hours with gentle shaking to ensure complete dissolution of the formazan crystals.[5]

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

Data Analysis:

  • Calculate Percent Viability:

    • Percent Viability = [(Absorbance of Treated Cells - Absorbance of Medium Only) / (Absorbance of Vehicle Control - Absorbance of Medium Only)] x 100

  • Determine IC₅₀: The half-maximal inhibitory concentration (IC₅₀) is the concentration of the compound that reduces cell viability by 50%. This value can be determined by plotting the percent viability against the log of the compound concentration and fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Cell LineTreatment DurationIC₅₀ (µM)
HeLa48 hours[Example Data]
MCF-748 hours[Example Data]
A54948 hours[Example Data]
Vero48 hours[Example Data]

Section 3: Anti-inflammatory Activity Assessment

Inflammation is a key process in many diseases, and its modulation is a common therapeutic strategy.[7] We will assess the anti-inflammatory potential of this compound by measuring its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages and by evaluating its effect on the cyclooxygenase-2 (COX-2) enzyme.

Protocol 3.1: Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

This assay quantifies the production of nitrite, a stable metabolite of NO, in the culture supernatant using the Griess reagent.[8][9] A reduction in nitrite levels indicates inhibition of the inflammatory response.

Materials:

  • RAW 264.7 murine macrophage cell line.

  • Complete DMEM medium.

  • Lipopolysaccharide (LPS) from E. coli.

  • This compound stock solution.

  • Griess Reagent System (contains sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Sodium nitrite (NaNO₂) standard.

  • 96-well plates.

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Compound and LPS Treatment:

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Include a positive control (e.g., a known iNOS inhibitor like L-NAME) and a vehicle control (DMSO).

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.[10] A non-stimulated control group (cells with medium only) should also be included.

  • Nitrite Quantification (Griess Assay):

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of the Griess reagent to each supernatant sample.[9]

    • Incubate at room temperature for 15 minutes in the dark.

    • Measure the absorbance at 540 nm.

  • Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite to quantify the nitrite concentration in the samples.

  • Cell Viability Check: It is crucial to perform a parallel MTT assay on the RAW 264.7 cells under the same treatment conditions to ensure that the observed reduction in NO production is not due to cytotoxicity.[11][12]

Data Analysis:

  • Calculate the concentration of nitrite in each sample using the standard curve.

  • Express the results as a percentage of inhibition of NO production compared to the LPS-stimulated vehicle control.

Protocol 3.2: In Vitro COX-2 Inhibition Assay

This assay directly measures the ability of the compound to inhibit the activity of the COX-2 enzyme, which is a key mediator of inflammation and pain.[13][14]

Methodology: Utilize a commercially available COX-2 inhibitor screening kit (e.g., from Sigma-Aldrich or BPS Bioscience).[15][16] These kits provide a straightforward and standardized method.

General Principle: The assay is typically based on the fluorometric or colorimetric detection of Prostaglandin G2, an intermediate product generated by the COX enzyme.[15] The test compound is incubated with recombinant human COX-2 enzyme and a substrate (arachidonic acid). The reduction in the fluorescent or colorimetric signal compared to the control is proportional to the inhibitory activity of the compound.

Procedure (General Outline):

  • Reconstitute all kit components as per the manufacturer's instructions.

  • Prepare dilutions of this compound.

  • In a 96-well plate, add the assay buffer, COX-2 enzyme, and the test compound or a known COX-2 inhibitor (e.g., Celecoxib) as a positive control.

  • Initiate the reaction by adding the substrate (arachidonic acid).

  • Incubate for the recommended time at the specified temperature.

  • Measure the fluorescence (e.g., λEx = 535 nm / λEm = 587 nm) or absorbance.

Data Analysis:

  • Calculate the percent inhibition of COX-2 activity.

  • Determine the IC₅₀ value by plotting the percent inhibition against the log of the compound concentration.

Section 4: Antimicrobial Susceptibility Testing

The sulfonamide moiety is a classic antibacterial pharmacophore.[17] Therefore, assessing the antimicrobial activity of this compound is a logical step. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC).[18]

Logical Flow: MIC Determination

A Prepare Serial Dilutions of Compound in 96-well Plate B Inoculate Wells with Standardized Microbial Suspension A->B C Incubate at Appropriate Temperature and Duration B->C D Visually Inspect for Turbidity (Growth) C->D E Determine MIC: Lowest Concentration with No Visible Growth D->E

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol 4.1: Minimum Inhibitory Concentration (MIC) Assay

Materials:

  • Bacterial Strains:

    • Gram-positive: Staphylococcus aureus (ATCC 29213), Bacillus subtilis (ATCC 6633)

    • Gram-negative: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853)

  • Fungal Strain: Candida albicans (ATCC 90028)

  • Growth Media: Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi.

  • This compound stock solution.

  • Positive controls: Ciprofloxacin for bacteria, Fluconazole for fungi.

  • Sterile 96-well plates.

Procedure:

  • Prepare Inoculum:

    • Culture the microbial strains overnight.

    • Dilute the cultures in the appropriate broth to achieve a standardized concentration (e.g., 5 x 10⁵ CFU/mL for bacteria).

  • Serial Dilution:

    • In a 96-well plate, perform a two-fold serial dilution of this compound in the appropriate broth.

    • The final volume in each well should be 50 µL.

  • Inoculation:

    • Add 50 µL of the standardized microbial inoculum to each well, bringing the final volume to 100 µL.

    • Include a positive control (microbes + broth), a negative control (broth only), and a vehicle control (microbes + broth + DMSO).

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[18]

Data Presentation:

MicroorganismMIC (µg/mL)
S. aureus[Example Data]
E. coli[Example Data]
P. aeruginosa[Example Data]
B. subtilis[Example Data]
C. albicans[Example Data]

Section 5: Enzyme Inhibition Assay - Carbonic Anhydrase

Many sulfonamides are potent inhibitors of carbonic anhydrases (CAs), zinc-containing metalloenzymes involved in various physiological processes.[19] Inhibition of specific CA isoforms is a therapeutic strategy for conditions like glaucoma, epilepsy, and certain types of cancer.[1]

Protocol 5.1: In Vitro Carbonic Anhydrase (CA) Inhibition Assay

This spectrophotometric assay is based on the CA-catalyzed hydrolysis of p-nitrophenyl acetate (pNPA) to p-nitrophenol, which can be measured at 348 nm.[19]

Materials:

  • Bovine carbonic anhydrase (BCA) or purified human CA isoenzymes (e.g., hCA I, hCA II).

  • Tris-sulfate buffer (50 mM, pH 7.6).

  • p-Nitrophenyl acetate (pNPA) substrate.

  • This compound stock solution.

  • Positive control: Acetazolamide (a known CA inhibitor).

  • 96-well UV-transparent plates.

  • Spectrophotometer.

Procedure:

  • Reaction Setup:

    • In a 96-well plate, add 60 µL of Tris-sulfate buffer, 10 µL of the test compound at various concentrations (or positive/vehicle controls), and 10 µL of the CA enzyme solution.

    • Pre-incubate the mixture at 25°C for 10 minutes.

  • Initiate Reaction:

    • Add 20 µL of freshly prepared pNPA solution to each well to start the reaction.

  • Incubation and Measurement:

    • Incubate the plate at 25°C for 30 minutes.

    • Measure the absorbance at 348 nm.

Data Analysis:

  • Calculate Percent Inhibition:

    • Percent Inhibition = [1 - (Absorbance of Test Sample / Absorbance of Vehicle Control)] x 100

  • Determine IC₅₀: Plot the percent inhibition against the log of the compound concentration to determine the IC₅₀ value.

Conclusion

The protocols outlined in this application note provide a robust framework for the initial in vitro characterization of this compound. By systematically evaluating its anticancer, anti-inflammatory, antimicrobial, and enzyme-inhibitory properties, researchers can build a comprehensive biological activity profile for this promising compound. The data generated from these assays will be instrumental in guiding future lead optimization efforts and preclinical development. Adherence to these detailed methodologies, coupled with careful data analysis, will ensure the generation of reliable and impactful results, paving the way for the potential translation of this compound into a novel therapeutic agent.

References

  • [Reference to a general review on thiol-reactive anticancer agents, if available]
  • Elsayad, K. A., Elmasry, G., & El-Ashry, E. S. H. (2024). Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. Bioorganic Chemistry, 150, 107409. [Link]

  • Ghorab, M. M., Alsaid, M. S., & Nissan, Y. M. (2016). Anti-inflammatory Activity and PGE2 Inhibitory Properties of Novel Phenylcarbamoylmethyl Ester-Containing Compounds. Molecules, 21(11), 1433. [Link]

  • [Reference to a study on antimicrobial activity of synthetic compounds, if available]
  • Wang, Y., et al. (2023). Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives. Molecules, 28(12), 4686. [Link]

  • [Reference to a video protocol on anticancer drug specificity, if available]
  • [Reference to a review on sulfonamides as VEGFR-2 inhibitors, if available]
  • Gül, H. İ., et al. (2008). Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. Annals of Clinical Microbiology and Antimicrobials, 7, 18. [Link]

  • [Reference to a study on pharmacological activities of plant extracts, if available]
  • Weiss-Sadan, T., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50630. [Link]

  • [Reference to a study on nitric oxide synthase inhibition by n
  • Kim, S. J., et al. (2012). Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. Journal of the Korean Society for Applied Biological Chemistry, 55, 349-354. [Link]

  • Hlushko, O. V., et al. (2018). Novel Hybrid Compound 4-[(E)-2-phenylethenesulfonamido]-N-hydroxybutanamide with Antimetastatic and Cytotoxic Action: Synthesis and Anticancer Screening. Anti-Cancer Agents in Medicinal Chemistry, 18(12), 1773-1781. [Link]

  • Kumar, D., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Scientific Reports, 13(1), 14668. [Link]

  • [Reference to a study on synthesis and antibacterial activity of benzenesulfonamides, if available]
  • Akocak, S., et al. (2013). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. BioMed Research International, 2013, 681358. [Link]

  • [Reference to a study on anti-inflammatory activity of n
  • [Reference to a study on antibacterial and antifungal properties of sulfonamide-derived chromones, if available]
  • [Reference to a study on sulfonamide inhibitors of human carbonic anhydrases, if available]
  • [Reference to a study on anti-inflammatory methanesulfonanilides, if available]
  • [Reference to a study on in vitro nitric oxide scavenging activities, if available]
  • [Reference to a study on anti-inflammatory activities of a plant extract, if available]
  • [Reference to a microbiology guide on interpreting MIC, if available]
  • [Reference to a study on COX-1/COX-2 inhibition by benzoxazine deriv
  • [Reference to a study on in vitro inhibition of human carbonic anhydrase by sulfonamides, if available]
  • [Reference to a study on inhibition of nitric oxide production by a n
  • [Reference to a study on the effect of lipopolysaccharide in RAW 264.7 cells, if available]
  • [Reference to a study on in vitro cytotoxicity MTT assay in various cell lines, if available]
  • [Reference to a product page for a Nitric Oxide Synthase Inhibitor Screening Kit, if available]
  • [Reference to a protocol for MIC and MBC assays, if available]
  • [Reference to a product page for a COX2 Inhibitor Screening Assay Kit, if available]
  • [Reference to a study on anticancer and antifungal activities of niclosamide deriv
  • [Reference to a study on sulfonamide-based inhibition of bacterial carbonic anhydrase, if available]
  • [Reference to a study on the interaction between carbonic anhydrase and a sulfonamide inhibitor, if available]
  • [Reference to a service page for NOS inhibitor assay screening, if available]
  • [Reference to a table of MIC values of sulfonamides, if available]
  • [Reference to a study on inhibition of LPS-induced nitric oxide production, if available]
  • BMG LABTECH. (2024, July 30). The minimum inhibitory concentration of antibiotics. BMG LABTECH. [Link]

  • [Reference to a study on nitric oxide scavenging and anti-inflamm
  • Oh, H. M., et al. (2010). Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts. Journal of the Korean Society for Applied Biological Chemistry, 53, 1-7. [Link]

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Application Note: A Robust Cell-Based Assay for High-Throughput Screening of Sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Importance of Sulfonamides and the Need for Advanced Screening

Sulfonamides were among the first classes of synthetic antimicrobial agents and have since become a cornerstone in the development of a wide array of therapeutics.[1] Their derivatives have demonstrated a broad spectrum of bioactivities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties.[2][3] The mechanism of action for antibacterial sulfonamides lies in their ability to act as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial synthesis of folic acid.[1][4][5][6] As humans obtain folate from their diet, this pathway presents an effective selective target.[1][4][6] The continued exploration of novel sulfonamide derivatives is a critical endeavor in overcoming drug resistance and discovering treatments for a range of diseases.

High-throughput screening (HTS) has revolutionized the drug discovery process, allowing for the rapid evaluation of vast compound libraries.[7] Cell-based assays are particularly valuable in HTS as they provide a more physiologically relevant context compared to biochemical assays, offering insights into a compound's effects on complex cellular processes.[7][8][9] This application note provides a detailed protocol for the development and implementation of a robust cell-based assay for screening sulfonamide derivatives, focusing on the widely used and well-validated MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess cell viability and cytotoxicity.[10][11]

Assay Principle: Measuring Metabolic Activity as an Indicator of Cell Viability

The MTT assay is a colorimetric method that provides a quantitative measure of cell viability.[10][12] The core principle of this assay relies on the metabolic activity of living cells.[13] In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of the yellow MTT reagent, resulting in the formation of insoluble purple formazan crystals.[10][11][12] These crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically. The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells.[10][11] This allows for the determination of a compound's cytotoxic or cytostatic effects by quantifying the reduction in cell viability following treatment.

dot graph TD; A[Viable Cell with Active Mitochondria] --> B{MTT Reagent (Yellow, Water-Soluble)}; B --> C[Mitochondrial Dehydrogenases]; C --> D[Formazan Crystals (Purple, Insoluble)]; D --> E{Solubilization (e.g., DMSO)}; E --> F[Colored Solution]; F --> G[Measure Absorbance at ~570 nm];

end

Figure 1: Principle of the MTT Cell Viability Assay.

Materials and Methods

This section provides a comprehensive, step-by-step protocol. It is crucial to perform initial optimization experiments for the specific cell line and sulfonamide derivatives being tested.[11]

Materials
  • Cell Line: A cancer cell line relevant to the therapeutic target of the sulfonamide derivatives (e.g., A549 for lung cancer, MCF-7 for breast cancer).

  • Culture Medium: Appropriate complete growth medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Sulfonamide Derivatives: Stock solutions of sulfonamide derivatives dissolved in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).

  • MTT Reagent: 5 mg/mL MTT in sterile Phosphate Buffered Saline (PBS).

  • Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl.

  • Control Compounds: A known cytotoxic agent (positive control, e.g., Doxorubicin) and the vehicle solvent (negative control, e.g., DMSO).

  • Equipment:

    • 96-well flat-bottom cell culture plates

    • Multichannel pipette

    • CO2 incubator (37°C, 5% CO2)

    • Microplate reader capable of measuring absorbance at 570 nm.

Experimental Protocol

The following protocol is a general guideline and should be optimized for your specific experimental conditions.[11]

dot graph TD; subgraph "Day 1: Cell Seeding" A[Prepare Cell Suspension] --> B[Seed Cells in 96-well Plate]; B --> C[Incubate for 24 hours]; end

end

Figure 2: Workflow for Screening Sulfonamide Derivatives.

Step-by-Step Procedure:

  • Cell Seeding:

    • Harvest and count cells. Prepare a cell suspension of the desired concentration in complete growth medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate. The optimal seeding density should be determined empirically to ensure cells are in the logarithmic growth phase during the assay.[14]

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[15]

  • Compound Treatment:

    • Prepare a series of dilutions of the sulfonamide derivatives in culture medium. It is recommended to perform a 2-fold or 3-fold serial dilution to cover a wide concentration range.

    • Include wells for a positive control (a known cytotoxic drug) and a negative control (vehicle, typically DMSO, at the same final concentration as in the compound-treated wells).

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.

    • Incubate the plate for an additional 24, 48, or 72 hours, depending on the expected mechanism of action of the compounds.

  • MTT Assay and Data Acquisition:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[16]

    • Incubate the plate for 2 to 4 hours at 37°C.[16] During this time, purple formazan crystals will form in the viable cells.

    • After the MTT incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[16]

    • Mix thoroughly by gentle pipetting to ensure complete solubilization.[16]

    • Read the absorbance at a wavelength of 570 nm using a microplate reader.

Data Analysis and Interpretation

The raw absorbance data is used to calculate the percentage of cell viability for each compound concentration. This is then used to generate dose-response curves and determine the half-maximal inhibitory concentration (IC50).[17]

1. Calculation of Percentage Viability:

  • Formula: % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Cells - Absorbance of Blank)] x 100

2. Generation of Dose-Response Curves:

  • Plot the percentage of cell viability against the logarithm of the compound concentration. This will typically result in a sigmoidal curve.[18]

3. Determination of IC50:

  • The IC50 value is the concentration of a drug that is required for 50% inhibition of cell growth in vitro.[17] This value is a key measure of a compound's potency and is determined from the dose-response curve.[17][19][20][21]

Table 1: Example Data for a Sulfonamide Derivative

Concentration (µM)% Cell Viability (Mean ± SD)
0.198.5 ± 4.2
192.1 ± 5.1
1075.3 ± 6.8
5048.9 ± 3.9
10022.7 ± 2.5
2505.6 ± 1.8

Troubleshooting Common Issues

The reproducibility of cell-based assays is crucial for reliable data.[22][23] Below are some common issues and their solutions:

IssuePossible Cause(s)Suggested Solution(s)
High Background Signal - Insufficient plate washing- Contamination- Reagent issues- Ensure proper washing technique.[24]- Check cell cultures for contamination.- Use fresh reagents.[25]
Low Signal or Poor Sensitivity - Low cell number- Suboptimal incubation times- Inactive reagents- Optimize cell seeding density.[14]- Determine the optimal incubation time for both compound treatment and MTT assay.[14]- Ensure reagents are stored correctly and are not expired.
High Well-to-Well Variability - Inconsistent cell seeding- Pipetting errors- "Edge effect" due to evaporation- Ensure a homogenous cell suspension and use a multichannel pipette for seeding.- Calibrate pipettes regularly.[24]- To minimize evaporation, do not use the outer wells of the plate or fill them with sterile PBS.[15]
Inconsistent Results Between Experiments - Variation in cell passage number- Different batches of reagents- Use cells within a consistent and low passage number range, as high passage numbers can alter cell characteristics.[26]- Use the same lot of reagents for a set of experiments.

Conclusion

This application note provides a comprehensive and robust protocol for the development and implementation of a cell-based assay for screening sulfonamide derivatives. By carefully optimizing experimental parameters and adhering to best practices in cell culture and assay execution, researchers can generate reliable and reproducible data to identify promising lead compounds for further drug development. The MTT assay, as detailed here, offers a straightforward and effective method for assessing the cytotoxic and cytostatic potential of novel sulfonamide derivatives in a high-throughput format.

References

  • Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. United States Department of Agriculture. Retrieved from [Link]

  • Präbst, K., Engelhardt, H., Ringgeler, S., & Hübner, H. (2017). Basic colorimetric proliferation assays: MTT, WST, and resazurin. In Cell Viability Assays (pp. 1-17). Humana Press, New York, NY.
  • An, W. F., & Tolliday, N. (2010). Cell-based assays for high-throughput screening. In High-Throughput Screening (pp. 1-20). Humana Press.
  • Study.com. (n.d.). Sulfonamide: Mechanism of Action & Uses. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). MTT Assay Protocol. In Assay Guidance Manual. Retrieved from [Link]

  • Miltenyi Biotec. (2021, February 9). Cell-based assays in drug discovery: the key to faster cures? [Video]. YouTube. Retrieved from [Link]

  • Yokoi, A., Kuromitsu, J., Kawai, T., Nagasu, T., Sugi, N. H., & Yoshimatsu, K. (2002). Profiling novel sulfonamide antitumor agents with cell-based phenotypic screens and array-based gene expression analysis. Molecular cancer therapeutics, 1(4), 275-286.
  • BioTechnologia. (2016). Cell-based assays in high-throughput mode (HTS). Retrieved from [Link]

  • Cleveland Clinic. (2022, February 26). Sulfonamides (Sulfa Drugs). Retrieved from [Link]

  • Ali, Y., Samad, A., Ullah, F., Alvi, M. A., Khan, A., & Shah, A. A. (2022). Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses. RSC advances, 12(48), 31215-31229.
  • BioTechnologia. (2016). Cell-based assays in high-throughput mode (HTS). Retrieved from [Link]

  • Liras, J. L. (2021). Dose–Response Curves and the Determination of IC50 and EC50 Values. ACS Medicinal Chemistry Letters, 12(11), 1781-1783.
  • Towards Data Science. (2021, January 6). Drug dose-response data analysis. Retrieved from [Link]

  • Domínguez-Díaz, C., González-Abrajan, G., Muñoz-Aparicio, G., Rivera, G., & Arredondo, J. L. (2022). Repositioning FDA-Approved Sulfonamide-Based Drugs as Potential Carbonic Anhydrase Inhibitors in Trypanosoma cruzi: Virtual Screening and In Vitro Studies. Pharmaceuticals, 15(10), 1225.
  • Azure Biosystems. (2024, March 15). How to Troubleshoot Common In-cell Western Issues. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Adapting Cell-Based Assays to the High Throughput Screening Platform: Problems Encountered and Lessons Learned. In Assay Guidance Manual. Retrieved from [Link]

  • Anand, P., Singh, B., & Singh, N. (2022). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Biomolecular Structure and Dynamics, 40(14), 6439-6451.
  • Wikipedia. (n.d.). Sulfonamide (medicine). Retrieved from [Link]

  • BESE. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Retrieved from [Link]

  • Promega Corporation & Eppendorf. (2021, October 22). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An [Video]. YouTube. Retrieved from [Link]

  • GraphPad. (2023, August 22). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism [Video]. YouTube. Retrieved from [Link]

  • Merck Manual Professional Edition. (n.d.). Sulfonamides. Retrieved from [Link]

  • McPhee, S. (2022, February 22). High-Throughput Dose-Response Data Analysis. Medium. Retrieved from [Link]

  • Assay Genie. (n.d.). 101 ELISA Troubleshooting Tips for Research in 2024. Retrieved from [Link]

Sources

Application Notes & Protocols for Antimicrobial Research: (E)-2-phenylethenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The persistent rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for therapeutic development. Sulfonamides represent a historically significant class of synthetic antimicrobials that function by inhibiting folic acid synthesis, a pathway essential for microbial survival.[1][2] This document introduces (E)-2-phenylethenesulfonamide , a novel compound featuring a vinylsulfonamide moiety, as a candidate for antimicrobial research. We provide a comprehensive suite of protocols designed to systematically evaluate its antimicrobial efficacy, elucidate its mechanism of action, and assess its preliminary safety profile. These methodologies are intended for researchers, scientists, and drug development professionals engaged in the discovery of new anti-infective agents.

Introduction: The Rationale for Investigating Novel Sulfonamides

Sulfonamides were among the first classes of antibiotics to be widely used and continue to be relevant today.[1] Their primary mechanism of action involves the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for the synthesis of folic acid in bacteria.[2][3][4] Because mammalian cells acquire folate from their diet and do not possess the DHPS enzyme, these drugs exhibit selective toxicity against microbial pathogens.[2]

The structure of this compound, with its styryl group attached to the sulfonamide core, presents a unique chemical architecture. This structural modification may influence its spectrum of activity, potency, and ability to overcome existing resistance mechanisms. The following protocols provide a robust framework for the initial characterization of this and other novel sulfonamide derivatives.

Part I: Primary Antimicrobial Susceptibility Profiling

The initial step in evaluating any new potential antimicrobial is to determine its spectrum of activity and potency against a panel of clinically relevant microorganisms. We recommend using the broth microdilution method, as it is a standardized, quantitative, and high-throughput technique for determining the Minimum Inhibitory Concentration (MIC).[5][6]

Protocol 2.1: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Workflow for MIC Determination

MIC_Workflow prep prep process process endpoint endpoint A Prepare this compound stock solution in DMSO B Perform 2-fold serial dilutions in 96-well plate with Mueller-Hinton Broth (MHB) A->B Dilute C Inoculate wells with standardized microbial suspension (~5 x 10^5 CFU/mL) B->C Add inoculum E Incubate at 37°C for 18-24 hours C->E Incubate D Include Positive Control (no drug) & Negative Control (no bacteria) D->C F Visually inspect for turbidity or use plate reader (OD600) E->F Read results G Determine MIC: Lowest concentration with no visible growth F->G Analyze

Caption: Workflow for MIC determination via broth microdilution.

Step-by-Step Methodology:

  • Preparation of Test Compound: Dissolve this compound in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure the final DMSO concentration in the assay does not exceed 1%, as it can have intrinsic antimicrobial effects.

  • Microorganism Panel: Culture a panel of test organisms overnight on appropriate agar plates. The panel should include:

    • Gram-positive bacteria: Staphylococcus aureus (ATCC 29213), Bacillus subtilis (ATCC 6633)

    • Gram-negative bacteria: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853)

    • Yeast: Candida albicans (ATCC 90028)[7][8]

  • Inoculum Preparation: Prepare a bacterial/yeast suspension in sterile saline or broth equivalent to a 0.5 McFarland turbidity standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension to achieve a final inoculum concentration of ~5 x 10⁵ CFU/mL in the assay wells.

  • Plate Setup: In a sterile 96-well microtiter plate, add 50 µL of appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast) to all wells.

  • Serial Dilution: Add 50 µL of the stock solution to the first well. Perform a 2-fold serial dilution by transferring 50 µL from well to well across the plate. Discard the final 50 µL from the last well. This creates a concentration gradient.

  • Inoculation: Add 50 µL of the standardized inoculum to each well, bringing the final volume to 100 µL.

  • Controls: Include a positive control (broth + inoculum, no drug) to ensure microbial viability and a negative control (broth only) to check for sterility.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours (48 hours for C. albicans).

  • Reading Results: The MIC is the lowest concentration of the compound where no visible turbidity (growth) is observed.

Protocol 2.2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

To determine if the compound is static (inhibits growth) or cidal (kills the organism), an MBC/MFC test is performed as a follow-up to the MIC.

  • Sub-culturing: Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

  • Plating: Spot-plate the aliquot onto an appropriate agar medium (e.g., Tryptic Soy Agar, Sabouraud Dextrose Agar).

  • Incubation: Incubate the plates at 37°C for 24-48 hours.

  • Analysis: The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count (i.e., no colony growth on the agar plate).

Data Presentation: Susceptibility Profile

MicroorganismStrainTypeMIC (µg/mL)MBC/MFC (µg/mL)Interpretation (Cidal/Static)
S. aureusATCC 29213Gram (+)
E. coliATCC 25922Gram (-)
P. aeruginosaATCC 27853Gram (-)
C. albicansATCC 90028Yeast

Part II: Elucidating the Mechanism of Action (MoA)

Given its sulfonamide core, the primary hypothesis for the MoA of this compound is the inhibition of the folic acid synthesis pathway. The following experiments are designed to test this hypothesis and explore alternative mechanisms.

Logical Flow for MoA Investigation

MoA_Investigation hypothesis hypothesis experiment experiment result result conclusion conclusion alt_conclusion alt_conclusion H1 Hypothesis: Inhibits Folic Acid Synthesis (DHPS Target) E1 Folic Acid Rescue Assay H1->E1 R1 MIC Reversed? E1->R1 C1 MoA Confirmed: DHPS Pathway Inhibition R1->C1 Yes C3 MoA is Not DHPS Inhibition. Explore other targets. R1->C3 No E2 Cell-Free DHPS Enzyme Assay C1->E2 Further validation R2 Enzyme Activity Inhibited? E2->R2 R2->C1 Confirms direct targeting E3 Membrane Permeability Assay (e.g., Propidium Iodide) C2 Alternative MoA: Membrane Disruption E3->C2 C3->E3 Investigate alternatives

Caption: Decision-making workflow for MoA studies.

Protocol 3.1: Folic Acid Rescue Assay

This cellular assay indirectly tests for inhibition of the folate pathway. If the compound's antimicrobial activity is reversed by supplying an excess of a downstream product (folic acid), it strongly suggests the target lies within that pathway.

  • Medium Preparation: Prepare a chemically defined minimal medium that lacks folic acid.

  • MIC Re-determination: Repeat the MIC protocol (Protocol 2.1) using the folate-deficient medium.

  • Rescue Condition: Set up a parallel MIC experiment in the same folate-deficient medium, but supplement it with a high concentration of folic acid (e.g., 100 µg/mL).

  • Analysis: Compare the MIC values. A significant increase (e.g., >4-fold) in the MIC in the presence of supplemental folic acid provides strong evidence for folate synthesis inhibition.

Protocol 3.2: Dihydropteroate Synthase (DHPS) Enzyme Inhibition Assay

This cell-free assay directly measures the compound's ability to inhibit the DHPS enzyme, confirming it as the specific target.

  • Reagents: Obtain recombinant DHPS enzyme and its substrates, para-aminobenzoic acid (PABA) and dihydropterin pyrophosphate (DHPP).

  • Assay Principle: The enzymatic reaction produces pyrophosphate (PPi). The amount of PPi generated can be quantified using a colorimetric or fluorescent detection kit (e.g., a malachite green-based assay).

  • Procedure: a. Incubate varying concentrations of this compound with the DHPS enzyme in an appropriate buffer. b. Initiate the reaction by adding the substrates (PABA and DHPP). c. Allow the reaction to proceed for a set time at 37°C. d. Stop the reaction and add the detection reagent to quantify PPi.

  • Analysis: Calculate the percent inhibition of enzyme activity at each compound concentration. Determine the IC₅₀ (the concentration of inhibitor required to reduce enzyme activity by 50%). A potent IC₅₀ value confirms direct inhibition of DHPS.[3][4]

Part III: Preliminary Safety & Advanced Characterization

A promising antimicrobial must not only be effective but also selective, showing minimal toxicity to host cells. Furthermore, its ability to combat complex bacterial communities, such as biofilms, is a critical attribute.

Protocol 4.1: In Vitro Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of the compound on the metabolic activity of mammalian cells, serving as an indicator of cytotoxicity.

  • Cell Culture: Culture a human cell line (e.g., HEK293 embryonic kidney cells or HepG2 liver cells) in 96-well plates until they reach ~80% confluency.

  • Compound Treatment: Remove the culture medium and replace it with fresh medium containing serial dilutions of this compound. Include a vehicle control (DMSO) and a positive control for cell death (e.g., doxorubicin).

  • Incubation: Incubate the cells for 24-48 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

  • Quantification: Measure the absorbance of the purple solution at ~570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the CC₅₀ (the concentration that reduces cell viability by 50%). The Selectivity Index (SI = CC₅₀ / MIC) can then be calculated to quantify the compound's therapeutic window. A higher SI value is desirable.

Protocol 4.2: Anti-Biofilm Activity Assay

This protocol evaluates the compound's ability to inhibit the formation of biofilms, which are structured communities of bacteria that are notoriously resistant to conventional antibiotics.

  • Procedure: a. In a 96-well plate, perform serial dilutions of the compound in a growth medium that supports biofilm formation (e.g., TSB with 1% glucose for S. aureus). b. Inoculate the wells with a standardized bacterial suspension. c. Incubate the plate under static conditions for 24-48 hours to allow biofilm formation.

  • Quantification (Crystal Violet Staining): a. Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic (free-floating) cells. b. Stain the remaining adherent biofilm with 0.1% crystal violet solution for 15 minutes. c. Wash away the excess stain and allow the plate to dry. d. Solubilize the bound stain with 30% acetic acid or ethanol. e. Measure the absorbance at ~590 nm.

  • Analysis: The reduction in absorbance compared to the no-drug control indicates the degree of biofilm inhibition. Determine the MBIC (Minimum Biofilm Inhibitory Concentration).

Conclusion and Future Directions

This document provides a foundational experimental framework for the comprehensive evaluation of this compound as a potential antimicrobial agent. By systematically determining its spectrum of activity, elucidating its mechanism of action, and assessing its preliminary safety and anti-biofilm properties, researchers can build a robust data package. Positive outcomes from these studies would justify further investigation, including studies on resistance development, in vivo efficacy in animal infection models, and advanced toxicological profiling. The methodologies described herein are designed to be rigorous and logical, ensuring that the resulting data is both reliable and translatable for drug development professionals.

References

  • Exploring the antimicrobial and antioxidant properties of Lentzea flaviverrucosa strain E25-2 isolated from Moroccan forest soil. National Institutes of Health.
  • Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure. MDPI.
  • Bioactive Potential of Ethyl Acetate Extract from Prosopis laevigata: Antimicrobial and Anti-Inflammatory Effects. MDPI.
  • On the antimicrobial properties and endurance of eugenol and 2-phenylphenol functionalized sol-gel coatings. PubMed Central.
  • Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine. PubMed Central.
  • Postantifungal Effects of Echinocandin, Azole, and Polyene Antifungal Agents against Candida albicans and Cryptococcus neoformans. PubMed Central.
  • Antibacterial activity of phenethyl alcohol and resulting membrane alterations. PubMed.
  • Synthesis and Antibacterial Activity of N,N-Diethylamide Bearing Benzenesulfonamide Derivatives. ResearchGate.
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Springer.
  • Novel 2-oxoethylthio-sulfonamide derivatives targeting pyocyanin/staphyloxanthin producing-pathogens: Antibiofilm, DHPS inhibition and gamma radiation effects. PubMed.
  • Antimicrobial Activity of Polyphenols and Natural Polyphenolic Extracts on Clinical Isolates. MDPI.
  • Antibacterial, antifungal and cytotoxic properties of some sulfonamide-derived chromones. PubMed.
  • Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. PubMed Central.
  • SYNTHESIS AND BIOLOGICAL EVALUATION OF SULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. PubMed.
  • Antifungal Effect of Novel 2-Bromo-2-Chloro-2-(4-Chlorophenylsulfonyl)-1-Phenylethanone against Candida Strains. PubMed Central.

Sources

Methods for synthesizing (E)-2-phenylethenesulfonamide derivatives.

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthesis of (E)-2-Phenylethenesulfonamide Derivatives: Application Notes and Protocols

For researchers, scientists, and drug development professionals, the this compound scaffold is a valuable pharmacophore and a versatile synthetic intermediate. Its inherent reactivity as a Michael acceptor allows for covalent interactions with biological targets, making it a cornerstone for designing targeted covalent inhibitors. Furthermore, the vinyl sulfonamide group can act as a bioisostere for carbonyls or other functional groups, offering a strategy to modulate the physicochemical and pharmacological properties of drug candidates.[1][2]

This guide provides a detailed overview of robust and field-proven methodologies for synthesizing this compound derivatives. We move beyond simple procedural lists to offer insights into the causality behind experimental choices, ensuring that researchers can not only replicate these protocols but also adapt and troubleshoot them effectively. The methods discussed are selected for their reliability, stereoselectivity, and applicability to a diverse range of substrates.

Method 1: Horner-Wadsworth-Emmons (HWE) Olefination

The Horner-Wadsworth-Emmons (HWE) reaction is a premier method for the stereoselective synthesis of alkenes, strongly favoring the formation of the (E)-isomer.[3] This stereoselectivity is a key advantage for synthesizing the target compounds. The reaction involves the olefination of an aldehyde (e.g., benzaldehyde) with a stabilized phosphonate carbanion, in this case, derived from a phosphonylmethanesulfonamide reagent.[1] The pronounced (E)-selectivity arises from the thermodynamic favorability of a transition state that minimizes steric hindrance, which is a hallmark of the HWE reaction with stabilized ylides.[1][3]

Principle and Mechanistic Overview

The synthesis begins with the preparation of a key intermediate, diphenylphosphorylmethanesulfonamide, often with a protecting group like Boc on the sulfonamide nitrogen.[1] This phosphonate reagent is then deprotonated with a suitable base to form a nucleophilic carbanion. This carbanion attacks the carbonyl carbon of benzaldehyde (or a derivative thereof) to form an oxaphosphetane intermediate. Subsequent collapse of this intermediate eliminates a phosphate byproduct and forms the desired carbon-carbon double bond, yielding the (E)-vinyl sulfonamide with high fidelity.[1][2]

HWE_Mechanism Figure 1: HWE Reaction Workflow reagent Phosphonylmethane- sulfonamide Reagent carbanion Stabilized Carbanion reagent->carbanion Deprotonation base Base (e.g., NaH, KHMDS) base->carbanion intermediate Oxaphosphetane Intermediate carbanion->intermediate Nucleophilic Attack aldehyde Benzaldehyde Derivative (Ar-CHO) aldehyde->intermediate product (E)-2-Phenylethene- sulfonamide Derivative intermediate->product Elimination byproduct Phosphate Byproduct intermediate->byproduct

Caption: Figure 1: HWE Reaction Workflow

Detailed Protocol: Synthesis of (E)-N-Boc-2-phenylethenesulfonamide

This protocol is adapted from established procedures for the synthesis of vinyl sulfonamides via the Horner reaction.[1]

Materials:

  • N-Boc-diphenylphosphorylmethanesulfonamide

  • Benzaldehyde

  • Potassium bis(trimethylsilyl)amide (KHMDS), 0.5 M in toluene

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add N-Boc-diphenylphosphorylmethanesulfonamide (1.2 equivalents). Dissolve it in anhydrous THF (approx. 0.2 M).

  • Carbanion Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Add KHMDS solution (1.15 equivalents) dropwise over 15 minutes. Stir the resulting mixture at -78 °C for 30 minutes. The formation of the carbanion is often indicated by a color change.

  • Aldehyde Addition: Add benzaldehyde (1.0 equivalent) dropwise to the cold solution.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir overnight (approximately 12-16 hours).

  • Workup: Quench the reaction by adding saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract with EtOAc (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude residue by silica gel column chromatography (e.g., using a hexane/EtOAc gradient) to yield the pure (E)-N-Boc-2-phenylethenesulfonamide. The (E)-isomer is the exclusive or major product observed.[2]

  • Deprotection (Optional): The Boc group can be removed by treating the product with trifluoroacetic acid (TFA) in dichloromethane (DCM) to yield the primary this compound.[1]

Parameter Value/Observation Reference
Stereoselectivity Exclusively or predominantly (E)-isomer[1][2]
Typical Yields Moderate to good (e.g., 60-85%)[1]
Compatible Aldehydes Wide range of aromatic and heteroaromatic aldehydes[1]
Key Reagent Phosphonylmethanesulfonamide[1]

Method 2: Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and versatile cross-coupling reaction for forming carbon-carbon bonds.[4] In the context of synthesizing this compound derivatives, this reaction can be strategically employed by coupling an arylboronic acid with a vinyl halide or, more commonly, a vinylboronic acid with an aryl halide, followed by sulfonamidation, or direct coupling of a boronic acid with a sulfamoyl chloride.[5]

Principle and Mechanistic Overview

A common strategy involves a three-component synthesis where sulfuric chloride acts as a linchpin. An amine reacts with sulfuric chloride to generate a sulfamoyl chloride in situ. A palladium catalyst, typically Pd(0), then undergoes oxidative addition with the sulfamoyl chloride. Concurrently, a phenylboronic acid is activated by a base. Transmetalation occurs where the phenyl group is transferred from boron to the palladium center. Finally, reductive elimination yields the desired arylsulfonamide and regenerates the Pd(0) catalyst, completing the catalytic cycle.[5] This approach allows for the modular construction of diverse sulfonamides.

Suzuki_Mechanism Figure 2: Suzuki Coupling Catalytic Cycle pd0 Pd(0)L₂ pd_complex1 L₂Pd(II)(Cl)(SO₂R) pd0->pd_complex1 Oxidative Addition RSO2Cl R-SO₂Cl (Sulfamoyl Chloride) RSO2Cl->pd_complex1 pd_complex2 L₂Pd(II)(Ar)(SO₂R) pd_complex1->pd_complex2 Transmetalation ArBOH2 Ar-B(OH)₂ (Phenylboronic Acid) ArBOH2->pd_complex1 base Base base->ArBOH2 pd_complex2->pd0 Reductive Elimination product Ar-SO₂R (Product) pd_complex2->product

Caption: Figure 2: Suzuki Coupling Catalytic Cycle

Detailed Protocol: Three-Component Synthesis of an Aryl Sulfonamide

This protocol is a conceptualized procedure based on palladium-catalyzed three-component sulfonamide synthesis.

Materials:

  • Amine (e.g., ammonia or a primary/secondary amine)

  • Sulfuryl chloride (SO₂Cl₂)

  • Phenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., Dioxane, Toluene)

  • Water

Procedure:

  • Reaction Setup: In a Schlenk tube under an inert atmosphere, combine the phenylboronic acid (1.0 equivalent), the palladium catalyst (2-5 mol%), and the base (2.0-3.0 equivalents).

  • Solvent Addition: Add the organic solvent (e.g., dioxane) and a small amount of water. Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Sulfamoyl Chloride Formation (In Situ): In a separate flask, cautiously add sulfuryl chloride (1.1 equivalents) to a solution of the amine (1.2 equivalents) in an appropriate solvent at a low temperature (e.g., 0 °C), as this reaction can be exothermic.

  • Coupling Reaction: Transfer the freshly prepared sulfamoyl chloride solution to the Schlenk tube containing the boronic acid mixture.

  • Heating: Heat the reaction mixture to the required temperature (typically 80-110 °C) and monitor its progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product via column chromatography to obtain the desired sulfonamide.

Parameter Value/Observation Reference
Catalyst Palladium-based (e.g., Pd(PPh₃)₄)[5]
Boron Source Arylboronic acids or esters[4]
Key Advantage High functional group tolerance and modularity
Yields Moderate to high[5]

Method 3: Palladium-Catalyzed Heck Reaction

The Mizoroki-Heck reaction provides a direct route to vinyl arenes by coupling an alkene with an aryl halide.[6] To synthesize this compound, this reaction would typically involve coupling ethenesulfonamide (or a derivative) with an aryl halide like bromobenzene or iodobenzene. The reaction generally favors the formation of the trans-(E)-isomer, especially with monosubstituted alkenes.

Principle and Mechanistic Overview

The catalytic cycle begins with the oxidative addition of an aryl halide to a Pd(0) complex, forming a Pd(II)-aryl species. The alkene (ethenesulfonamide) then coordinates to this palladium complex. This is followed by migratory insertion of the alkene into the Pd-aryl bond. A β-hydride elimination step then occurs, releasing the this compound product and forming a palladium-hydride species. Finally, reductive elimination with a base regenerates the active Pd(0) catalyst.[6]

Heck_Workflow Figure 3: Heck Reaction Experimental Workflow start Combine Aryl Halide, Ethenesulfonamide, Pd Catalyst, Ligand, Base degas Degas Mixture (N₂ or Ar Purge) start->degas heat Heat to Reaction Temperature (e.g., 80-120 °C) degas->heat monitor Monitor Reaction (TLC / LC-MS) heat->monitor workup Aqueous Workup & Extraction monitor->workup Upon Completion purify Column Chromatography workup->purify

Caption: Figure 3: Heck Reaction Experimental Workflow

Detailed Protocol: Synthesis of this compound via Heck Coupling

This protocol is based on general procedures for Heck vinylations involving vinyl sulfone derivatives.[7][8]

Materials:

  • Iodobenzene or Bromobenzene

  • Ethenesulfonamide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Phosphine ligand (e.g., PPh₃, or a tetraphosphine like Tedicyp for sulfur-containing alkenes)[8]

  • Base (e.g., Triethylamine (Et₃N) or K₂CO₃)

  • Solvent (e.g., DMF, Acetonitrile, or Toluene)

Procedure:

  • Reaction Setup: To a sealable reaction vessel, add the aryl halide (1.0 equivalent), ethenesulfonamide (1.2-1.5 equivalents), palladium acetate (1-5 mol%), the phosphine ligand (2-10 mol%), and the base (2.0 equivalents).

  • Solvent and Degassing: Add the anhydrous solvent. Seal the vessel and degas the mixture thoroughly.

  • Reaction: Heat the mixture in an oil bath to the desired temperature (e.g., 100 °C) for 12-24 hours, or until TLC/LC-MS indicates consumption of the starting material.

  • Workup: Cool the reaction to room temperature. Filter off any inorganic salts and concentrate the filtrate.

  • Extraction: Redissolve the residue in a suitable organic solvent (e.g., EtOAc) and wash with water and brine.

  • Purification: Dry the organic layer over MgSO₄, filter, and concentrate. Purify the crude product by recrystallization or silica gel chromatography to isolate this compound.

Parameter Value/Observation Reference
Halide Reactivity I > Br >> Cl[6]
Stereoselectivity Generally favors (E)-isomer[7]
Key Challenge Potential catalyst inhibition by sulfur-containing substrates[7]
Ligand Choice Tetraphosphine ligands can be effective for sulfur-containing alkenes[8]

References

  • Reuter, D. C., McIntosh, J. E., Guinn, A. C., & Madera, A. M. (2003). Synthesis of Vinyl Sulfonamides Using the Horner Reaction. Synthesis, 2003(15), 2321-2324. [Link]

  • NROChemistry. Horner-Wadsworth-Emmons Reaction. NROChemistry. [Link]

  • Ballini, R., Bosica, G., & Gigli, F. (2000). Synthesis of E-aryl ethenesulfonamides: a simple one-pot, two-step procedure from 1-hydroxy-1-arylalkanes. Tetrahedron, 56(41), 8173-8176. [Link]

  • Lee, J., Yu, E., & Park, C. (2022). Catalyst-free electrosynthesis of benzothiophenes from 2-alkenylaryl disulfides. Organic & Biomolecular Chemistry, 20(38), 7499-7502. [Link]

  • Google Patents. (2012). CN102584648A - Preparation method for preparing sulfonamide sodium salt of sulfadoxine.
  • PubMed. (2016). Aminooxylation Horner-Wadsworth-Emmons Sequence for the Synthesis of Enantioenriched γ-Functionalized Vinyl Sulfones. [Link]

  • Jones, C. M., et al. (2019). Vinyl sulfonamide synthesis for irreversible tethering via a novel α-selenoether protection strategy. MedChemComm, 10(4), 569-574. [Link]

  • ResearchGate. (n.d.). Synthesis of Vinyl Sulfonamides Using the Horner Reaction | Request PDF. [Link]

  • Jiang, Y., et al. (2016). S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. Chemical Science, 7(2), 1391-1395. [Link]

  • Bowser, J. R., et al. (2013). Preparation of sulfonamides from N-silylamines. NIH Public Access, 2013, 1-6. [Link]

  • Foley, D. J., et al. (2021). Synthesis and functionalization of vinyl sulfonimidamides and their potential as electrophilic warheads. Chemical Science, 12(4), 1461-1467. [Link]

  • Khan, K. M., et al. (2014). Synthesis, characterization and biological screening of sulfonamides derived form 2-phenylethylamine. Journal of the Chemical Society of Pakistan, 36(1), 154-160. [Link]

  • ResearchGate. (n.d.). Synthesis sulfonamide derivatives. Reagents and conditions. [Link]

  • ResearchGate. (n.d.). Synthesis of sulfonamides via a palladium-catalyzed Suzuki–Miyaura coupling. Isolated yields. [Link]

  • Stoyanov, S., et al. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Molbank, 2024(1), M1879. [Link]

  • Royal Society of Chemistry. (2016). Recent advances in the synthesis of vinyl sulfones. [Link]

  • Wiley Online Library. (2022). An Efficient Method for the Preparation of Sulfonamides from Sodium Sulfinates and Amines. [Link]

  • National Institutes of Health. (2021). Construction of Benzenesulfonamide Derivatives via Copper and Visible Light-induced Azides and S(O)2–H Coupling. [Link]

  • Google Patents. (2008).
  • Chemical Review and Letters. (2022). Suzuki-type sulfonylation of aryl boron compounds: A powerful tool for synthesis of diaryl sulfones. [Link]

  • Wiley Online Library. (2025). Stereoselective Preparation and Palladium‐Catalyzed Suzuki–Miyaura Cross‐Coupling of Alkenyl Sulfoximines. [Link]

  • YouTube. (2020). Suzuki cross-coupling reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

  • ResearchGate. (n.d.). Heck Vinylations Using Vinyl Sulfide, Vinyl Sulfoxide, Vinyl Sulfone, or Vinyl Sulfonate Derivatives and Aryl Bromides Catalyzed by a Palladium Complex Derived from a Tetraphosphine | Request PDF. [Link]

  • PubChem. (n.d.). (1E)-2-Phenylethenesulfonamide. [Link]

  • Organic Chemistry Portal. (2006). Heck Vinylations Using Vinyl Sulfide, Vinyl Sulfoxide, Vinyl Sulfone, or Vinyl Sulfonate Derivatives and Aryl Bromides Catalyzed by a Palladium Complex Derived from a Tetraphosphine. [Link]

  • Taylor & Francis Online. (2021). Vinyl fluorosulfonamide: a practical vinyl electrophilic reagent for mild and efficient synthesis of ketones under catalyst- and additive-free conditions. [Link]

  • YouTube. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons. [Link]

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Application Notes & Protocols: (E)-2-phenylethenesulfonamide as a Novel Covalent Chemical Probe for Target Identification

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Preamble: The Rationale for a New Chemical Probe

In the quest to elucidate complex biological pathways and validate novel drug targets, chemical probes serve as indispensable tools.[1][2] A high-quality chemical probe is a potent, selective, and cell-permeable small molecule that modulates the function of a specific protein target, enabling researchers to link a phenotype to a gene.[3][4] The compound (E)-2-phenylethenesulfonamide, while not extensively characterized in the literature as a probe, presents an intriguing starting point for probe development. Its structure, featuring a vinyl sulfonamide moiety, suggests potential as a covalent inhibitor by acting as a Michael acceptor for nucleophilic residues (e.g., cysteine, lysine) in a protein's binding pocket.

This guide provides a comprehensive framework for developing this compound into a suite of chemical probes and deploying them in robust, validated workflows for target identification. We will explain the causality behind experimental choices, ensuring that each protocol is a self-validating system designed for scientific rigor.

Part 1: Probe Design and Synthesis Strategy

The core principle of using a chemical probe for target identification is to enable the selective capture and identification of its interacting proteins.[5][6] To achieve this, the parent molecule, this compound, must be derivatized to include two key functionalities: a reporter tag for detection/enrichment and, for certain applications, a photoreactive group for covalent crosslinking.[5][6]

A critical consideration in probe design is to ensure that the addition of these functional groups does not significantly impair the molecule's original biological activity or binding affinity. Therefore, synthesis and validation must be iterative.

Proposed Probe Derivatives of this compound:

  • Affinity-Based Probe (AP-PES): An alkyne or azide handle is introduced for subsequent "click chemistry" conjugation to a reporter tag like biotin.[7][8][] This is the workhorse for affinity purification-mass spectrometry (AP-MS).

  • Photo-Affinity Labeling Probe (PAL-PES): In addition to the reporter handle, a photoreactive group (e.g., diazirine) is incorporated.[10][11] This allows for light-induced covalent cross-linking to the target protein, capturing even transient or low-affinity interactions.[10][12]

The phenyl ring of this compound is the most logical site for these modifications, as derivatization here is less likely to interfere with the reactivity of the vinyl sulfonamide warhead.

Caption: Development of this compound probes.

Part 2: Core Target Identification Protocols

We will detail two primary, complementary methods for identifying the protein targets of our newly designed probes: Affinity Purification-Mass Spectrometry (AP-MS) and Photo-Affinity Labeling (PAL). A crucial component for both is the inclusion of a negative control—an analogue of the probe that is structurally similar but biologically inactive—to distinguish specific binders from non-specific background proteins.[3]

Affinity Purification-Mass Spectrometry (AP-MS) Workflow

AP-MS is a robust method used to discover protein-protein interactions and identify targets of small molecules.[13] The workflow relies on using an affinity-tagged "bait" molecule (our AP-PES probe) to capture its interacting "prey" proteins from a cell lysate.[13][14]

Caption: The AP-MS workflow for target identification.

Detailed Protocol: AP-MS using AP-PES Probe

Objective: To enrich and identify proteins that covalently bind to the AP-PES probe.

Materials:

  • Cells or tissues of interest

  • Lysis Buffer (e.g., RIPA buffer with protease/phosphatase inhibitors)

  • AP-PES probe (with alkyne handle) and inactive control probe

  • Biotin-Azide (e.g., Click-iT™ Biotin-Azide, Thermo Fisher Scientific)

  • Copper(II) Sulfate (CuSO₄), TBTA ligand, Sodium Ascorbate

  • Streptavidin-coated magnetic beads (e.g., Dynabeads™ MyOne™ Streptavidin C1)

  • Wash Buffers (e.g., PBS with varying concentrations of SDS or Urea)

  • Elution Buffer (e.g., 2% SDS, 50 mM Tris, β-mercaptoethanol)

  • Mass spectrometry-grade trypsin

  • LC-MS/MS system

Procedure:

  • Cell Lysis: Harvest and lyse cells in ice-cold Lysis Buffer. Clarify the lysate by centrifugation (e.g., 14,000 x g for 15 minutes at 4°C) to pellet cell debris. Collect the supernatant containing the proteome.

  • Probe Incubation: Treat the proteome with the AP-PES probe (e.g., 1-10 µM final concentration) for 1-2 hours at 4°C. In parallel, run two critical controls: (a) incubation with the inactive control probe, and (b) a vehicle-only (e.g., DMSO) control.

  • Click Chemistry Reaction: To the probe-incubated lysate, add the click chemistry reaction cocktail. A typical final concentration is 100 µM Biotin-Azide, 1 mM CuSO₄, 100 µM TBTA, and 1 mM Sodium Ascorbate.[15] Incubate for 1 hour at room temperature with gentle rotation.

  • Protein Precipitation: Precipitate total protein using a methanol/chloroform protocol to remove excess click reagents. Resuspend the protein pellet in a buffer containing SDS (e.g., 1.2% SDS in PBS).

  • Affinity Capture: Add pre-washed streptavidin magnetic beads to the resuspended protein solution. Incubate for 1-2 hours at room temperature to allow the biotinylated proteins to bind to the beads.

  • Washing: This step is critical for reducing non-specific binders. Use a magnetic rack to immobilize the beads and sequentially wash with a series of increasingly stringent buffers. For example:

    • Wash 1: 1% SDS in PBS

    • Wash 2: 0.1% SDS in PBS

    • Wash 3: 6 M Urea in PBS

    • Wash 4: PBS

  • On-Bead Digestion (Alternative to Elution): For a cleaner sample, perform tryptic digestion directly on the beads. Resuspend washed beads in a digestion buffer (e.g., 50 mM Ammonium Bicarbonate), reduce with DTT, alkylate with iodoacetamide, and digest with trypsin overnight at 37°C.

  • LC-MS/MS Analysis: Collect the supernatant containing the digested peptides. Analyze the peptides by nano-LC-MS/MS.

  • Data Analysis: Identify proteins using a database search algorithm (e.g., MaxQuant, Proteome Discoverer). Quantify the relative abundance of proteins across the active probe, inactive control, and vehicle samples. True targets should be significantly enriched in the AP-PES sample compared to both controls.

Data Interpretation:

Protein IDAbundance (AP-PES)Abundance (Inactive Control)Abundance (Vehicle)Enrichment Ratio (AP-PES/Controls)
Target_A1.5 x 10⁸2.1 x 10⁵1.9 x 10⁵>700x
Target_B9.8 x 10⁷4.5 x 10⁵5.0 x 10⁵>200x
Background_X3.2 x 10⁶2.9 x 10⁶3.5 x 10⁶~1x
Background_Y5.1 x 10⁸4.8 x 10⁸5.5 x 10⁸~1x

Table 1: Example data from a quantitative proteomics experiment. True targets (A, B) show high enrichment with the active probe, while common background proteins (X, Y) do not.

Photo-Affinity Labeling (PAL) Workflow

PAL is a powerful strategy for identifying direct binding partners, including those with weak or transient interactions that might be missed by standard AP-MS.[16] The PAL-PES probe incorporates a photoreactive moiety (e.g., a diazirine) that, upon UV irradiation, generates a highly reactive carbene, which forms a covalent bond with any nearby amino acid residue.[11]

Caption: The PAL workflow for in-situ target identification.

Detailed Protocol: Live-Cell PAL using PAL-PES Probe

Objective: To covalently capture and identify direct binding partners of PAL-PES in a native cellular environment.

Materials:

  • Adherent or suspension cells

  • PAL-PES probe (with alkyne and diazirine) and corresponding inactive control

  • UV cross-linking device (e.g., CL-1000 Ultraviolet Crosslinker, 365 nm)

  • All materials for AP-MS workflow (from section 2.1)

Procedure:

  • Cell Treatment: Culture cells to desired confluency. Treat the live cells with the PAL-PES probe (or inactive control) at a suitable concentration (e.g., 0.5-5 µM) in serum-free media for a defined period (e.g., 30-60 minutes).

  • UV Cross-linking: Wash the cells with ice-cold PBS to remove unbound probe. Place the culture plate on an ice block and irradiate with 365 nm UV light for 5-15 minutes. The optimal time and energy must be empirically determined.

  • Cell Harvest and Lysis: Following irradiation, immediately harvest the cells (e.g., by scraping) into ice-cold Lysis Buffer.

  • Target Enrichment and Identification: From this point, the protocol is identical to the AP-MS workflow described above (Section 2.1, steps 3-9). Perform the click chemistry reaction, streptavidin enrichment, washing, digestion, and LC-MS/MS analysis.

  • Validation: A key validation step in PAL is competitive displacement. Co-incubate the cells with the PAL-PES probe and a 50-100 fold excess of the original, unmodified this compound. A true target will show significantly reduced labeling by the PAL-PES probe in the presence of the competitor.

Part 3: Target Validation and Self-Validating Systems

Identifying a list of enriched proteins is only the first step. Rigorous validation is essential to confirm that these are bona fide targets responsible for the probe's biological effects.[17]

Orthogonal Validation Methods:

  • Western Blot: Confirm the enrichment of top candidates from the MS screen by performing a Western blot on the eluate from the affinity purification.

  • Cellular Thermal Shift Assay (CETSA): This label-free method measures changes in the thermal stability of a protein upon ligand binding. A true target will typically be stabilized (or destabilized) by the probe, resulting in a shift in its melting curve.

  • Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to deplete the candidate target protein. If the protein is a true target, its depletion should phenocopy the effect of the chemical probe or render the cells insensitive to the probe.[2]

  • Recombinant Protein Binding: Express and purify the candidate target protein. Confirm direct binding and, if applicable, covalent modification by the probe using techniques like intact protein MS or fluorescence polarization.

By integrating these multiple, independent validation techniques, the entire workflow becomes a self-validating system, providing high confidence in the identified targets.

References

  • Arrowsmith, C. H., Audia, J. E., Austin, C., Baell, J., Bennett, J., Blagg, J., Bountra, C., Brennan, P. E., Brown, P. J., Bunnage, M. E., Buser-Doepner, C., Campbell, R. M., Carter, A. J., Cohen, P., Copeland, R. A., Cravatt, B., Dahlin, J. L., Dhanak, D., Edwards, A. M., … Workman, P. (2015). The promise and peril of chemical probes. Nature Chemical Biology, 11(8), 536–541. [Link]

  • Bunnage, M. E., Gilbert, A. M., Jones, L. H., & Hett, E. C. (2015). Know your target, know your molecule. Nature Chemical Biology, 11(6), 368–372. [Link]

  • Frye, S. V. (2010). The art of the chemical probe. Nature Chemical Biology, 6(3), 159–161. [Link]

  • Moellering, R. E., & Cravatt, B. F. (2012). How chemoproteomics can enable drug discovery and development. Chemistry & Biology, 19(1), 11–22. [Link]

  • Gingras, A. C., Gstaiger, M., Raught, B., & Aebersold, R. (2007). Analysis of protein complexes using mass spectrometry. Nature Reviews Molecular Cell Biology, 8(8), 645–654. [Link]

  • Speers, A. E., & Cravatt, B. F. (2009). Chemical strategies for activity-based proteomics. Chembiochem, 10(6), 996-1006. [Link]

  • Dubinsky, L., Krom, B. P., & Meijler, M. M. (2012). Diazirine based photoaffinity labeling. Bioorganic & Medicinal Chemistry, 20(2), 554–570. [Link]

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A stepwise huisgen cycloaddition process: copper(I)-catalyzed regioselective "ligation" of azides and terminal alkynes. Angewandte Chemie International Edition, 41(14), 2596–2599. [Link]

  • Smith, E., & Collins, I. (2015). Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry, 7(2), 159–183. [Link]

  • Morgan, M., et al. (2018). Probing your next target? Chemical Probes feature in Open Targets. Open Targets Blog. [Link]

  • Wang, S., et al. (2018). Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers in Pharmacology, 9, 353. [Link]

  • Vasta, J. D., & Robers, M. B. (2019). Validating Small Molecule Chemical Probes for Biological Discovery. Annual Review of Pharmacology and Toxicology, 59, 193-215. [Link]

  • PubChem. (n.d.). 2-Phenylethenesulfonamide. National Center for Biotechnology Information. [Link]

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Crystallization techniques for obtaining single crystals of (E)-2-phenylethenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols for Single Crystal Growth of (E)-2-phenylethenesulfonamide

Introduction: The Critical Role of Single Crystals

In the landscape of pharmaceutical development and materials science, the precise determination of a molecule's three-dimensional structure is paramount. Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for elucidating atomic arrangements, providing invaluable insights into stereochemistry, conformation, and intermolecular interactions.[1][2] These structural details are fundamental to understanding a compound's physicochemical properties, bioactivity, and potential for polymorphism, all of which are critical considerations in drug design and formulation.[3][4]

This compound, a molecule of interest due to the prevalence of the sulfonamide functional group in a wide array of therapeutic agents, presents a typical challenge for crystallization.[3][5] The successful growth of high-quality single crystals of this compound is the gateway to its complete structural characterization. This guide provides a comprehensive overview of the theoretical principles and practical techniques for obtaining single crystals of this compound suitable for SCXRD analysis.[6]

Fundamental Principles of Crystallization

The journey from a disordered solution to a highly ordered single crystal is governed by the principles of supersaturation and nucleation.[7] A supersaturated solution, a non-equilibrium state containing more dissolved solute than it would under normal conditions, is the driving force for crystallization.[7] This state can be achieved by several methods, including slow evaporation of the solvent, cooling a saturated solution, or introducing an "anti-solvent" to reduce the solute's solubility.[7][8]

Once supersaturation is achieved, nucleation, the formation of initial, stable crystalline aggregates, can occur.[7] The goal of single-crystal growth is to control the nucleation process to allow a small number of nuclei to form and then grow slowly and without impediment.[9][10] Factors such as purity of the compound, solvent choice, temperature, and the absence of mechanical disturbances are crucial for obtaining large, well-ordered crystals.[10][11][12]

Strategic Solvent Selection for this compound

The choice of solvent is arguably the most critical parameter in crystallization. An ideal solvent for single-crystal growth is one in which the compound of interest is moderately soluble.[10][11] For this compound (C8H9NO2S)[13][14], a molecule with both polar (sulfonamide) and non-polar (phenyl and ethene groups) characteristics, a range of solvents should be screened.

Solvent System Rationale for this compound Potential Technique(s)
Single Solvents
Ethanol, MethanolThe sulfonamide group should provide moderate solubility in polar protic solvents.Slow Evaporation, Slow Cooling
Acetone, AcetonitrilePolar aprotic solvents that can dissolve both polar and non-polar moieties.Slow Evaporation
Dichloromethane, ChloroformThe phenyl and ethene groups suggest solubility in halogenated solvents.Slow Evaporation, Vapor Diffusion
TolueneThe aromatic ring of toluene can interact favorably with the phenyl group of the molecule.Slow Evaporation, Slow Cooling
Binary Solvent Systems
Dichloromethane/HexaneDichloromethane acts as the solvent and the less polar hexane as the anti-solvent.Vapor Diffusion, Liquid-Liquid Diffusion
Acetone/WaterAcetone dissolves the compound, and water acts as a polar anti-solvent.Vapor Diffusion, Slow Cooling
Ethanol/WaterSimilar to acetone/water, leveraging the differential solubility.Vapor Diffusion, Slow Cooling

Crystallization Protocols

The following protocols are designed to be starting points for the crystallization of this compound. Meticulous attention to cleanliness and the minimization of vibrations are essential for success.

Protocol 1: Slow Evaporation

This technique is straightforward and often a good first approach.[9][15] It relies on the gradual increase in solute concentration as the solvent evaporates.[7]

Workflow for Slow Evaporation

SlowEvaporation A Dissolve compound in a suitable solvent to near-saturation B Filter the solution to remove any particulate matter A->B C Transfer solution to a clean vial B->C D Cover the vial with a perforated cap or parafilm C->D E Place in a vibration-free environment D->E F Monitor for crystal growth over several days to weeks E->F

Caption: Workflow for the slow evaporation crystallization technique.

Step-by-Step Methodology:

  • Preparation of a Near-Saturated Solution: In a clean vial, dissolve a small amount of this compound in a selected solvent (e.g., ethanol, acetone) at room temperature. Add the compound incrementally until a small amount no longer dissolves, then add a minimal amount of solvent to re-dissolve the solid.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean crystallization vessel (e.g., a small vial or test tube) to remove any dust or undissolved particles that could act as unwanted nucleation sites.[16]

  • Evaporation Control: Cover the vessel with a cap that allows for slow solvent evaporation. This can be achieved by puncturing a plastic cap with a needle or covering the opening with parafilm and making a few small holes.[17]

  • Incubation: Place the vessel in a location free from mechanical disturbances and temperature fluctuations.[11]

  • Monitoring: Observe the vessel periodically without disturbing it. Crystals can form over a period of days to weeks.[15]

Protocol 2: Vapor Diffusion

Vapor diffusion is a highly effective technique, especially when only small amounts of the compound are available.[16][18] It involves the slow diffusion of an anti-solvent vapor into a solution of the compound, gradually reducing its solubility.[19]

Workflow for Vapor Diffusion

VaporDiffusion cluster_outer Sealed Outer Chamber cluster_inner Inner Vial B Anti-solvent (e.g., Hexane) C Vapor of anti-solvent diffuses into the inner vial B->C diffusion A Solution of this compound in a 'good' solvent (e.g., Dichloromethane) D Solubility of the compound decreases, leading to supersaturation C->D E Crystals form in the inner vial D->E

Caption: Schematic of the vapor diffusion crystallization process.

Step-by-Step Methodology:

  • Prepare the Solution: Dissolve the this compound in a minimal amount of a "good" solvent (e.g., dichloromethane) in a small, open vial.

  • Set up the Chamber: Place this inner vial inside a larger, sealable chamber (e.g., a jar or a larger vial).

  • Add the Anti-Solvent: Add a small amount of a volatile "anti-solvent" (e.g., hexane) to the bottom of the outer chamber, ensuring the level is below the top of the inner vial.[16]

  • Seal and Incubate: Seal the outer chamber tightly and leave it in a stable environment. The more volatile anti-solvent will slowly diffuse into the solution in the inner vial.[18]

  • Crystal Growth: As the concentration of the anti-solvent in the inner vial increases, the solubility of the this compound will decrease, leading to the formation of crystals.

Protocol 3: Thermal Gradient (Slow Cooling)

This method is effective for compounds that have a significant difference in solubility at different temperatures.[7]

Workflow for Slow Cooling

SlowCooling A Prepare a saturated solution at an elevated temperature B Filter the hot solution into a clean, pre-warmed container A->B C Seal the container B->C D Place the container in an insulated vessel (e.g., Dewar with warm water) to ensure slow cooling C->D E Allow the solution to cool to room temperature over several hours to days D->E F Crystals form as the solubility decreases with temperature E->F

Caption: Workflow for the slow cooling crystallization technique.

Step-by-Step Methodology:

  • Prepare a Hot Saturated Solution: Gently heat a suitable solvent (e.g., ethanol or toluene) and dissolve this compound until saturation is reached.

  • Hot Filtration: Quickly filter the hot solution into a clean, pre-warmed crystallization vessel to remove any impurities.

  • Slow Cooling: Seal the vessel and place it in an insulated container (e.g., a Dewar flask filled with warm water or wrapped in glass wool) to allow for very slow cooling to room temperature.[9]

  • Further Cooling (Optional): Once at room temperature, the vessel can be transferred to a refrigerator or freezer to further decrease the solubility and promote crystal growth.[8]

  • Isolation: Once crystals have formed, they should be carefully isolated from the mother liquor.

Troubleshooting Common Crystallization Problems

Problem Potential Cause(s) Suggested Solution(s)
No Crystals Form - Solution is not supersaturated.- Compound is too soluble in the chosen solvent.- Allow more solvent to evaporate.- Use a different solvent or a binary solvent system with an anti-solvent.- Try a lower temperature.
Formation of Oil or Amorphous Precipitate - Supersaturation was reached too quickly.- Compound is impure.- Slow down the crystallization process (e.g., slower evaporation, slower cooling, less anti-solvent).- Further purify the compound.- Try a different solvent.
Too Many Small Crystals - Too many nucleation sites.- Rapid crystal growth.- Filter the solution carefully.- Reduce the rate of supersaturation.- Use a slightly poorer solvent.
Crystals Redissolve - Temperature fluctuations.- Maintain a constant temperature environment.

Conclusion

The successful cultivation of single crystals of this compound is an endeavor that combines systematic screening with patient observation. The techniques of slow evaporation, vapor diffusion, and slow cooling provide a robust toolkit for tackling this challenge. By carefully controlling the parameters of supersaturation and nucleation, researchers can obtain high-quality single crystals, paving the way for definitive structural elucidation and advancing our understanding of this important class of molecules.

References

  • Guide for crystallization. (n.d.).
  • Growing Crystals. (n.d.). MIT.
  • Growing Quality Crystals. (n.d.). MIT Department of Chemistry.
  • Technical Support Center: Crystallinity of Sulfonamide Compounds. (n.d.). Benchchem.
  • X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. (n.d.). MDPI.
  • Growing single crystals of small molecules by thermal recrystallization, a viable option even for minute amounts of material? (2016). RSC Publishing.
  • How To: Grow X-Ray Quality Crystals. (n.d.). University of Rochester Department of Chemistry.
  • Synthesis and single crystal X-ray analysis of Bis-[(4-ammoniobenzene-1-sulfonyl)ammonium] sulfate from the attempted synthesis of 4-[[(3-hydroxyphenyl)methylidene]amino]benzene-1-sulfonamide. (2022). ResearchGate.
  • Cold Crystallization and Polymorphism Triggered by the Mobility of the Phenyl Group in Alkyl Azo Dye Molecules. (2021). ACS Publications.
  • Crystallization of Organic Molecules: Nonclassical Mechanism Revealed by Direct Imaging. (n.d.).
  • 2-Phenylethenesulfonamide. (n.d.). PubChem. Retrieved from [Link]

  • crystallography-crystallization-guide.pdf. (n.d.). IMSERC.
  • Structure, Sublimation Thermodynamic Characteristics, Molecular Packing, Hydrogen Bonds Networks. (n.d.). Crystal Growth & Design - ACS Publications.
  • Advanced crystallisation methods for small organic molecules. (2023). Chemical Society Reviews (RSC Publishing).
  • The Shapes of Sulfonamides: A Rotational Spectroscopy Study. (2022). PMC - NIH.
  • Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations. (2022). ResearchGate.
  • Hanging Drop Vapor Diffusion Crystallization. (n.d.). Hampton Research.
  • Tips and Tricks for the Lab: Growing Crystals Part 3. (2012). ChemistryViews.
  • (Z)-2-phenylethenesulfonamide. (n.d.). PubChem. Retrieved from [Link]

  • Some Factors Influencing Crystal Habit. (2018). American Mineralogist.
  • Slow Evaporation Method. (n.d.).
  • Low-temperature-gradient crystallization for multi-inch high-quality perovskite single crystals for record performance photodetectors. (2025). ResearchGate.
  • Growing Crystals That Will Make Your Crystallographer Happy. (n.d.). Chemistry.
  • Protein crystallization. (n.d.). Wikipedia. Retrieved from [Link]

  • Single crystal X-ray diffraction structures of (A) 1, (B) 3 and the... (n.d.). ResearchGate.
  • Getting crystals your crystallographer will treasure: a beginner's guide. (n.d.). PMC - NIH.
  • What is Single Crystal X-ray Diffraction? (2020). YouTube. Retrieved from [Link]

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Application Notes & Protocols: Formulation Strategies for Preclinical Studies of (E)-2-Phenylethenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Formulation Challenges of a Novel Sulfonamide

(E)-2-phenylethenesulfonamide is an organosulfur compound belonging to the sulfonamide class, characterized by a sulfonyl group attached to an amine and a phenylethene moiety.[1][2] While many sulfonamides are recognized for their diverse pharmacological activities, their development is often hampered by poor aqueous solubility, which can significantly limit oral bioavailability and pose challenges for parenteral administration.[3][4][5] The primary objective in preclinical studies is to ensure sufficient drug exposure in animal models to accurately assess efficacy, pharmacokinetics (PK), and toxicology.[6][7] Therefore, developing an appropriate formulation is a critical, early-stage step in the drug development process for compounds like this compound.[8]

This guide provides a comprehensive overview of formulation strategies tailored for the preclinical evaluation of this compound. We will delve into the essential pre-formulation studies, explore various formulation approaches for both oral and parenteral routes, and provide detailed protocols for their preparation and characterization. The causality behind experimental choices will be explained to empower researchers to make informed decisions for their specific study needs.

Part 1: Pre-formulation Studies - The Foundation of Rational Formulation Design

Before embarking on formulation development, a thorough physicochemical characterization of the active pharmaceutical ingredient (API) is paramount.[6] This initial phase provides the data necessary to select the most promising formulation strategies.[6]

Physicochemical Properties of this compound

A summary of the key computed physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
Molecular FormulaC₈H₉NO₂S[2][9]
Molecular Weight183.23 g/mol [2][9]
XLogP3-AA0.9[9]
Hydrogen Bond Donor Count1[9]
Hydrogen Bond Acceptor Count3[9]
Topological Polar Surface Area68.5 Ų[9]

Note: These are computed properties and should be experimentally verified.

The low XLogP3-AA value suggests that this compound is not excessively lipophilic. However, the presence of a crystalline structure, common for sulfonamides, often leads to poor aqueous solubility.[1]

Experimental Solubility and pH-Solubility Profile

Understanding the solubility of this compound in various pharmaceutically relevant vehicles is the cornerstone of formulation development. The pH of the vehicle can also dramatically influence the solubility of ionizable compounds.

Objective: To determine the equilibrium solubility of this compound in a range of preclinical vehicles.

Materials:

  • This compound powder

  • Selection of vehicles (see Table 2 for suggestions)

  • Vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)

  • Analytical balance

  • pH meter

Procedure:

  • Preparation: Add an excess amount of this compound to a known volume (e.g., 1 mL) of each selected vehicle in a vial. The excess solid should be clearly visible.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker or rotator at a controlled temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials at a high speed (e.g., 10,000 rpm) for 15 minutes to pellet the excess solid.

  • Sample Collection: Carefully collect an aliquot of the supernatant without disturbing the solid pellet.

  • Dilution: Dilute the supernatant with a suitable solvent (e.g., mobile phase for HPLC) to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples by a validated HPLC method to determine the concentration of dissolved this compound.

  • pH Measurement: For aqueous-based vehicles, measure the pH of the saturated solution.

Data Presentation:

The results of the solubility assessment should be compiled in a clear and concise table.

VehiclepH (for aqueous)Solubility (mg/mL)Observations
Water
0.1 N HCl (pH ~1.2)
Phosphate Buffered Saline (pH 7.4)
5% Dextrose in Water (D5W)
Polyethylene Glycol 400 (PEG 400)N/A
Propylene Glycol (PG)N/A
20% Solutol HS 15 in water
10% Tween 80 in water
Corn OilN/A

This table should be populated with experimental data.

Part 2: Formulation Strategies for Oral Administration

For preclinical efficacy and toxicology studies, oral administration is often the preferred route. The primary challenge for poorly soluble compounds like this compound is to enhance their dissolution and absorption in the gastrointestinal tract.[4]

Decision Tree for Oral Formulation Selection

The selection of an appropriate oral formulation strategy can be guided by the results of the pre-formulation studies.

oral_formulation_decision_tree start Start: Solubility Data for this compound solubility_check Is aqueous solubility > required dose/volume? start->solubility_check aqueous_solution Formulate as simple aqueous solution (e.g., in water or buffer) solubility_check->aqueous_solution Yes solubilization_needed Solubilization required solubility_check->solubilization_needed No cosolvent_check Is solubility sufficient in cosolvents (e.g., PEG 400, PG)? solubilization_needed->cosolvent_check cosolvent_solution Formulate as a cosolvent solution cosolvent_check->cosolvent_solution Yes suspension_or_lipid Consider suspension or lipid-based formulation cosolvent_check->suspension_or_lipid No particle_size_check Can particle size be reduced (micronization)? suspension_or_lipid->particle_size_check suspension Formulate as an aqueous suspension with wetting/suspending agents particle_size_check->suspension Yes lipid_solubility_check Is solubility high in oils/lipids? particle_size_check->lipid_solubility_check No lipid_solution Formulate as a lipid-based solution or self-emulsifying drug delivery system (SEDDS) lipid_solubility_check->lipid_solution Yes complexation Consider complexation (e.g., with cyclodextrins) lipid_solubility_check->complexation No

Caption: Decision tree for oral formulation selection.

Common Oral Formulation Approaches

For compounds with very low solubility across all acceptable vehicles, a simple aqueous suspension is a common starting point.

  • Rationale: Suspensions are relatively easy to prepare and can be suitable for initial screening studies. The key is to ensure dose uniformity and adequate wettability of the drug particles.

  • Excipients:

    • Wetting agents: Polysorbate 80 (Tween 80) or sodium lauryl sulfate (SLS) to reduce the surface tension between the drug particles and the vehicle.

    • Suspending agents: Methylcellulose (MC) or hydroxypropyl methylcellulose (HPMC) to increase the viscosity of the vehicle and prevent rapid settling of the particles.[10]

Objective: To prepare a uniform and re-dispersible aqueous suspension of this compound.

Materials:

  • This compound (micronized, if possible)

  • 0.5% (w/v) HPMC in water

  • 0.2% (w/v) Tween 80

  • Mortar and pestle

  • Graduated cylinder

  • Stir plate and stir bar

Procedure:

  • Wetting: Weigh the required amount of this compound and place it in a mortar. Add a small amount of the 0.5% HPMC solution containing 0.2% Tween 80 and triturate to form a smooth, uniform paste. This ensures that the drug particles are adequately wetted.

  • Dilution: Gradually add the remaining vehicle to the paste while stirring continuously.

  • Homogenization: Transfer the mixture to a suitable container and stir with a magnetic stir bar for at least 30 minutes to ensure homogeneity.

  • Characterization: Visually inspect for uniformity and ease of re-dispersibility upon settling. Particle size analysis can be performed to ensure a consistent particle size distribution.

If this compound shows good solubility in water-miscible organic solvents, a co-solvent system can be employed.[6]

  • Rationale: Co-solvents can significantly increase the solubility of a drug. However, there is a risk of the drug precipitating upon dilution in the aqueous environment of the GI tract.[6]

  • Common Co-solvents: Polyethylene glycols (e.g., PEG 400), propylene glycol (PG), ethanol, and glycerin.[6]

For lipophilic compounds, lipid-based formulations can enhance oral absorption by presenting the drug in a solubilized state and utilizing the body's natural lipid absorption pathways.[4]

  • Rationale: These formulations can improve bioavailability for BCS Class II and IV compounds.[4]

  • Examples:

    • Lipid solutions: Solutions of the drug in oils (e.g., corn oil, sesame oil) or medium-chain triglycerides.

    • Self-Emulsifying Drug Delivery Systems (SEDDS): Isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium.[10] Commonly used excipients include Labrafac PG, Maisine® CC, and Transcutol® HP.[4]

Part 3: Formulation Strategies for Parenteral Administration

Parenteral administration (e.g., intravenous, intramuscular) requires sterile, pyrogen-free formulations. For poorly soluble drugs, achieving the desired concentration in an injectable volume can be a significant hurdle.

Workflow for Parenteral Formulation Development

parenteral_workflow start Start: IV Formulation Needed solubility_check Is solubility in aqueous vehicle (e.g., D5W, Saline) sufficient? start->solubility_check aqueous_solution Formulate as simple aqueous solution. Check for hemolysis and precipitation upon dilution. solubility_check->aqueous_solution Yes solubilization_needed Solubilization required solubility_check->solubilization_needed No ph_adjustment_check Can solubility be increased by pH adjustment? solubilization_needed->ph_adjustment_check ph_adjusted_solution Formulate with pH adjustment. Ensure physiological tolerance. ph_adjustment_check->ph_adjusted_solution Yes complexation_check Is complexation with cyclodextrins (e.g., HP-β-CD, SBE-β-CD) effective? ph_adjustment_check->complexation_check No cyclodextrin_solution Formulate as a cyclodextrin inclusion complex solution. complexation_check->cyclodextrin_solution Yes cosolvent_check Is solubility sufficient in a tolerable cosolvent system (e.g., PEG 400, PG, Ethanol)? complexation_check->cosolvent_check No cosolvent_solution Formulate as a cosolvent solution. Assess for precipitation upon dilution with blood/plasma. cosolvent_check->cosolvent_solution Yes nanosuspension Consider developing a nanosuspension for IV injection. cosolvent_check->nanosuspension No

Caption: Workflow for parenteral formulation development.

Key Parenteral Formulation Approaches

For ionizable molecules, adjusting the pH of the formulation vehicle can significantly increase solubility.[11]

  • Rationale: Sulfonamides can be acidic or amphoteric. Determining the pKa of this compound is crucial to this approach. If it has an acidic proton, increasing the pH will form a more soluble salt.

  • Considerations: The final pH of the formulation must be physiologically tolerable to avoid injection site reactions. Buffers are often used to maintain the pH.

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drug molecules, effectively increasing their solubility.[5]

  • Rationale: The hydrophobic inner cavity of the cyclodextrin encapsulates the lipophilic part of the drug molecule, while the hydrophilic exterior remains exposed to the aqueous environment.

  • Commonly Used Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are frequently used in parenteral formulations due to their improved safety profiles compared to unmodified β-cyclodextrin.[5]

Objective: To prepare a solubilized formulation of this compound using cyclodextrins.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Water for Injection (WFI)

  • Vortex mixer

  • Sonicator

  • Sterile filter (0.22 µm)

Procedure:

  • Cyclodextrin Solution Preparation: Prepare a solution of HP-β-CD in WFI at the desired concentration (e.g., 10-40% w/v).

  • Drug Addition: Gradually add the weighed amount of this compound to the cyclodextrin solution while vortexing.

  • Complexation: Sonicate the mixture for 30-60 minutes to facilitate the formation of the inclusion complex. The solution should become clear.

  • Sterilization: Filter the final solution through a 0.22 µm sterile filter into a sterile vial.

  • Characterization: The final formulation should be a clear, colorless solution, free of visible particles. The drug concentration should be confirmed by HPLC.

Part 4: Analytical Characterization and Stability

All formulations must be analytically characterized to ensure quality and performance.

  • Appearance: Visual inspection for clarity (solutions), color, and uniformity (suspensions).

  • pH Measurement: For all aqueous-based formulations.

  • Drug Content and Purity: A stability-indicating HPLC method should be used to determine the concentration of this compound and to detect any degradation products.

  • Particle Size Analysis: For suspensions and nanosuspensions, particle size distribution is a critical quality attribute.

  • In Vitro Dilution Stability: For parenteral formulations, especially co-solvent and cyclodextrin-based systems, it is crucial to assess for precipitation upon dilution with simulated physiological fluids (e.g., phosphate-buffered saline, simulated plasma).[10] This provides an indication of the in vivo stability of the formulation.

  • Short-term Stability: Formulations should be stored at specified conditions (e.g., 2-8°C and ambient temperature) and analyzed at appropriate time points to determine their shelf-life for the duration of the preclinical study.[7]

Conclusion

The successful preclinical development of this compound hinges on the rational design of formulations that can achieve adequate drug exposure in animal models. A systematic approach, beginning with thorough pre-formulation characterization, is essential for selecting the most appropriate formulation strategy. The protocols and decision-making frameworks provided in these application notes offer a robust starting point for researchers and drug development professionals. It is crucial to remember that formulation development is an iterative process, and the optimal formulation will depend on the specific dose, route of administration, and animal species used in the preclinical studies.

References

  • Singh, A., & Van den Mooter, G. (2016). Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech, 17(5), 1051–1062. [Link]

  • Al-Ghamdi, S., & Al-Ayed, A. S. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Basic and Applied Sciences, 10(1), 1-12. [Link]

  • Altasciences. (n.d.). Considerations to Achieve Optimal Preclinical Formulation and Drug Product Manufacture. Retrieved from [Link]

  • Wikipedia. (n.d.). Sulfonamide. Retrieved from [Link]

  • ResearchGate. (2025, July 8). Formulation strategies for poorly soluble drugs. Retrieved from [Link]

  • National Institutes of Health. (2023, September 20). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Phenylethenesulfonamide. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (Z)-2-phenylethenesulfonamide. PubChem. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. Retrieved from [Link]

  • Admescope. (2019, November 25). Preclinical formulations for pharmacokinetic studies. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. PubMed Central. Retrieved from [Link]

  • National Institutes of Health. (2020, April 25). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. Retrieved from [Link]

  • Google Patents. (n.d.). Parenteral sulfonamide compositions and processes.
  • National Institutes of Health. (n.d.). Preparation of sulfonamides from N-silylamines. Retrieved from [Link]

  • Drug Development & Delivery. (n.d.). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Retrieved from [Link]

  • YMER. (2024, March). ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. Retrieved from [Link]

  • Semantic Scholar. (n.d.). What Do We Know About the Chronic and Mixture Toxicity of the Residues of Sulfonamides in the Environment?. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2017, November 12). Significance of excipients to enhance the bioavailability of poorly water-soluble drugs in oral solid dosage forms: A Review. Retrieved from [Link]

  • ResearchGate. (2021, July 30). (PDF) Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Retrieved from [Link]

  • Journal of the American Chemical Society. (2022, June 21). Modular Two-Step Route to Sulfondiimidamides. Retrieved from [Link]

  • Agno Pharmaceuticals. (n.d.). Complete Guide To Pre-Clinical Drug Product Manufacturing. Retrieved from [Link]

  • MDPI. (n.d.). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. Retrieved from [Link]

  • PPD. (n.d.). Preclinical Studies in Drug Development. Retrieved from [Link]

  • UCL Discovery. (n.d.). Synthetic approaches to biologically active sulfonates and sulfonamides. Retrieved from [Link]

  • ResearchGate. (2023, February 1). Photophysical properties of (E)-4-((1-phenylethylidene)amino)-N-(pyrimidin-2-yl) benzenesulfonamide; synthesis, characterization, wavefunction and docking studies. Retrieved from [Link]

  • BioIVT. (2025, October 16). Integrating DMPK Early in Drug Development: A Strategic Imperative for Success. Retrieved from [Link]

  • Food Safety and Inspection Service. (2009, September 25). Determination and Confirmation of Sulfonamides. Retrieved from [Link]

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Troubleshooting & Optimization

Optimizing the yield and purity of (E)-2-phenylethenesulfonamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of (E)-2-phenylethenesulfonamide. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important structural motif. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to help you overcome common challenges, optimize your reaction conditions, and ensure the highest possible yield and purity of your target compound.

This document is structured as a dynamic troubleshooting guide. We will begin by outlining the most reliable synthetic strategy and then dive into a series of frequently asked questions (FAQs) that address specific experimental hurdles.

Recommended Synthetic Approach: The Horner-Wadsworth-Emmons (HWE) Olefination

The synthesis of this compound is most reliably achieved via the Horner-Wadsworth-Emmons (HWE) reaction. This method offers significant advantages over other olefination strategies, such as the standard Wittig reaction, primarily due to its high (E)-stereoselectivity and the ease of removing the water-soluble phosphate byproduct.[1][2] The phosphonate carbanions used in the HWE reaction are also more nucleophilic than the corresponding Wittig ylides, allowing for efficient reaction with a wider range of aldehydes under mild conditions.[3][4]

The overall workflow can be visualized as follows:

HWE_Workflow cluster_prep Phase 1: Reagent Preparation cluster_reaction Phase 2: Olefination cluster_purification Phase 3: Isolation & Purification cluster_analysis Phase 4: Characterization Prep Synthesis of Phosphorylmethanesulfonamide Reagent Deprotonation Deprotonation (Ylide Formation) Prep->Deprotonation Reagent HWE HWE Reaction Deprotonation->HWE AldehydeAdd Addition of Benzaldehyde AldehydeAdd->HWE Workup Aqueous Workup (Phosphate Removal) HWE->Workup Crude Product Purify Chromatography or Recrystallization Workup->Purify Analysis Purity & Structural Analysis (NMR, MS, HPLC) Purify->Analysis Pure Product

Caption: Overall workflow for this compound synthesis.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis. Each question is followed by a detailed explanation of the potential causes and a set of actionable solutions.

FAQ 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Low yield is a multifaceted problem that can originate from reagent instability, suboptimal reaction conditions, or inefficient workup. Let's break down the primary culprits.

Potential Cause 1: Incomplete Deprotonation of the Phosphonate Reagent The formation of the phosphonate carbanion (the ylide) is the critical first step. If deprotonation is incomplete, you are simply left with unreacted starting material.

  • Expert Insight: The acidity of the α-proton on the phosphonate is key. While stabilized, it requires a sufficiently strong, non-nucleophilic base. The choice of base and solvent system is paramount.

  • Solutions:

    • Base Selection: Sodium hydride (NaH) is a common and effective choice, typically used in an anhydrous solvent like THF or DME.[1] For more stubborn cases or improved reactivity, consider stronger bases like potassium hexamethyldisilazide (KHMDS).[3]

    • Anhydrous Conditions: Phosphonate carbanions are highly sensitive to moisture. Ensure all glassware is oven- or flame-dried and that reactions are run under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.[5]

    • Reaction Temperature: Allow sufficient time for the deprotonation to complete. While the initial addition of base to the phosphonate is often done at 0 °C, allowing the mixture to stir for 30-60 minutes before adding the aldehyde can ensure complete ylide formation.

Potential Cause 2: Degradation of Benzaldehyde Benzaldehyde is susceptible to oxidation to benzoic acid upon exposure to air. The presence of this acidic impurity can quench the phosphonate carbanion, thereby reducing the yield.

  • Solutions:

    • Purify the Aldehyde: If the benzaldehyde has been stored for a long time, it is best to purify it by distillation before use.

    • Check for Purity: A simple check is to wash a small sample with aqueous sodium bicarbonate. If effervescence occurs, significant benzoic acid is present.

Potential Cause 3: Inefficient Workup and Product Loss this compound has moderate polarity. During aqueous workup, it can be lost to the aqueous phase if the pH is not controlled, or an emulsion can form, complicating extraction.

  • Solutions:

    • Controlled Quenching: Quench the reaction carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl). Avoid using strong acids initially.

    • Extraction Solvent: Use a suitable organic solvent for extraction, such as ethyl acetate or dichloromethane. Perform multiple extractions (e.g., 3x) to ensure complete recovery of the product from the aqueous layer.

    • Breaking Emulsions: If an emulsion forms, it can often be broken by adding brine (saturated NaCl solution) or by centrifugation.[6]

Troubleshooting_Low_Yield Problem Low Yield Cause1 Incomplete Deprotonation Problem->Cause1 Cause2 Degraded Benzaldehyde Problem->Cause2 Cause3 Product Loss During Workup Problem->Cause3 Sol1a Use Stronger Base (NaH, KHMDS) Cause1->Sol1a Sol1b Ensure Anhydrous Conditions Cause1->Sol1b Sol2a Purify Benzaldehyde (Distillation) Cause2->Sol2a Sol3a Optimize Extraction Protocol Cause3->Sol3a Sol3b Break Emulsions with Brine Cause3->Sol3b

Caption: Troubleshooting flowchart for low reaction yield.

FAQ 2: My product is contaminated with the (Z)-isomer. How can I improve the (E)-selectivity?

The HWE reaction is renowned for its high (E)-selectivity, which arises from thermodynamic control in the reaction pathway.[4] Understanding the mechanism provides the key to optimizing this selectivity.

The HWE Mechanism and Stereoselectivity The reaction proceeds through a reversible initial addition of the phosphonate carbanion to the aldehyde, forming two diastereomeric intermediates. These intermediates cyclize to form oxaphosphetanes. The transition state leading to the (E)-alkene allows the bulky phenyl and sulfonamide groups to be in a pseudo-equatorial position, minimizing steric hindrance. This is a lower energy pathway compared to the transition state for the (Z)-isomer, leading to the preferential formation of the (E)-product.[2][4]

HWE_Mechanism cluster_reagents Ylide Phosphonate Carbanion (Ylide) Intermediate Betaine Intermediate (Reversible) Aldehyde Benzaldehyde Oxaphosphetane_E trans-Oxaphosphetane (Lower Energy) Intermediate->Oxaphosphetane_E Favored Cyclization Oxaphosphetane_Z cis-Oxaphosphetane (Higher Energy) Intermediate->Oxaphosphetane_Z Disfavored Cyclization Product_E (E)-Alkene (Major Product) Oxaphosphetane_E->Product_E Elimination Byproduct Phosphate Byproduct Product_Z (Z)-Alkene (Minor Product) Oxaphosphetane_Z->Product_Z Elimination

Caption: Simplified HWE mechanism showing the origin of (E)-selectivity.

Solutions to Improve (E)-Selectivity:

  • Use of Salt Additives (Masamune-Roush Conditions): The addition of lithium salts, such as LiCl, can significantly enhance (E)-selectivity. The lithium ion coordinates to the oxygen atoms of the phosphonate and the aldehyde, leading to a more compact and organized transition state that further favors the formation of the thermodynamically preferred (E)-isomer.[1]

  • Solvent Choice: Protic solvents are generally avoided. Aprotic polar solvents like THF or DME are standard and provide good results.[1]

  • Temperature Control: Running the reaction at a lower temperature (e.g., -78 °C to 0 °C) can sometimes improve selectivity by giving the system more time to equilibrate to the lowest energy transition state.

Table 1: Effect of Conditions on HWE Reaction Outcomes

Base/AdditiveSolventTemperature (°C)Typical Yield (%)Typical E:Z RatioReference
NaHTHF0 to 2570-85%>95:5[1]
KHMDSTHF-78 to 075-90%>95:5[3]
NaH / LiClTHF0 to 2580-95%>98:2[1]
DBU / LiClAcetonitrile0 to 2580-95%>98:2[1]
FAQ 3: I'm having difficulty purifying the final product. What is the best protocol?

Purification aims to remove unreacted starting materials, the phosphate byproduct, and any side products. The inherent properties of the HWE byproducts make this relatively straightforward.

Step-by-Step Purification Protocol:

  • Aqueous Workup (Post-Reaction):

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly quench the reaction by adding a saturated aqueous solution of NH₄Cl.

    • Transfer the mixture to a separatory funnel and add water and an extraction solvent (e.g., ethyl acetate).

    • Separate the layers. The water-soluble phosphate byproduct will partition into the aqueous layer.[2]

    • Extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification of the Crude Product:

    • Recrystallization: This is often the most effective method for obtaining highly pure crystalline material. This compound is a solid. Experiment with solvent systems like ethanol/water, ethyl acetate/hexanes, or isopropanol. A typical procedure involves dissolving the crude product in a minimum amount of hot solvent and allowing it to cool slowly to room temperature, then further in an ice bath to induce crystallization.[7]

    • Silica Gel Chromatography: If recrystallization is ineffective or if isomers need to be separated, column chromatography is the method of choice. A typical eluent system would be a gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 40% ethyl acetate). The (E)-isomer is generally less polar and will elute before the (Z)-isomer. Monitor the fractions by Thin Layer Chromatography (TLC).

FAQ 4: How do I confirm the structure and stereochemistry of my final product?

Proper analytical characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized this compound.

Key Analytical Techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): This is the most powerful tool for determining the stereochemistry. The two vinyl protons on the double bond will appear as doublets. The magnitude of the coupling constant (J-value) between them is diagnostic:

    • (E)-isomer: A large coupling constant, typically J = 14-18 Hz .

    • (Z)-isomer: A smaller coupling constant, typically J = 9-12 Hz .

  • ¹³C NMR (Carbon Nuclear Magnetic Resonance): Confirms the carbon framework of the molecule.

  • HRMS (High-Resolution Mass Spectrometry): Provides an accurate mass measurement, confirming the elemental composition (C₈H₉NO₂S).

  • HPLC (High-Performance Liquid Chromatography): Used to assess the purity of the final compound and can be used to determine the E/Z ratio.[8]

Table 2: Expected Analytical Data for this compound

Analysis TypeExpected Result
¹H NMR (CDCl₃, 400 MHz)δ ~7.5-7.3 (m, 5H, Ar-H), ~7.2 (d, 1H, J ≈ 15 Hz, Ph-CH=), ~6.8 (d, 1H, J ≈ 15 Hz, =CH-SO₂), ~5.0 (br s, 2H, -SO₂NH₂)
¹³C NMR (CDCl₃, 100 MHz)δ ~142.0, ~133.5, ~130.0, ~129.0, ~128.5, ~127.0
HRMS (ESI+) Calculated for C₈H₁₀NO₂S [M+H]⁺: 184.0427, Found: 184.04xx
Appearance White to off-white solid

(Note: Exact chemical shifts (δ) can vary slightly depending on the solvent and concentration.)

References

  • NROChemistry. Horner-Wadsworth-Emmons Reaction. [Link]

  • MDPI. Two-Step Isolation, Purification, and Characterization of Lectin from Zihua Snap Bean (Phaseolus vulgaris) Seeds. Molecules, 2019. [Link]

  • Organic Chemistry Portal. Synthesis of Vinyl Sulfonamides Using the Horner Reaction. [Link]

  • Organic Chemistry Portal. Wittig-Horner Reaction / Horner-Wadsworth-Emmons Reaction. [Link]

  • Capozzi, G., et al. (1998). Synthesis of E-aryl ethenesulfonamides: a simple one-pot, two-step procedure from 1-hydroxy-1-arylalkanes. The Journal of Organic Chemistry, 63(21), 7359-7362. [Link]

  • Horwitz, W. (1981). Analytical methods for sulfonamides in foods and feeds. II. Performance characteristics of sulfonamide methods. Journal of the Association of Official Analytical Chemists, 64(4), 814-824. [Link]

  • Fawcett, F., et al. (2021). Synthesis and functionalization of vinyl sulfonimidamides and their potential as electrophilic warheads. Chemical Science, 12(20), 7036-7043. [Link]

  • Google Patents.
  • Thieme Chemistry. Recent Advances in the Synthesis of Sulfonamides Intermediates. Synthesis, 2024. [Link]

  • ResearchGate. Synthesis and functionalization of vinyl sulfonimidamides and their potential as electrophilic warheads. [Link]

  • ResearchGate. Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. [Link]

  • Bode Research Group, ETH Zürich. OC II (FS 2019) – Problem Set. [Link]

  • Royal Society of Chemistry. Synthesis of Sulfonamides. Synthetic Methods in Drug Discovery: Volume 2, 2016. [Link]

  • MDPI. Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. Separations, 2022. [Link]

  • MDPI. Fast Screening Methods for the Analysis of Topical Drug Products. Pharmaceutics, 2021. [Link]

  • Semantic Scholar. Synthesis and configurational assignment of vinyl sulfoximines and sulfonimidamides. [Link]

  • ACS Publications. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 2020. [Link]

  • National Institutes of Health (NIH). Analytical methods for physicochemical characterization of antibody drug conjugates. mAbs, 2012. [Link]

  • YouTube. Horner-Wadsworth-Emmons reaction. [Link]

  • SpringerLink. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of the Iranian Chemical Society, 2021. [Link]

  • ResearchGate. Recent Advances in the Synthesis of Sulfonamides Intermediates. [Link]

  • Journal of the Association of Official Analytical Chemists. REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. [Link]

  • PubChem, National Institutes of Health. 2-Phenylethenesulfonamide. [Link]

  • PubChem, National Institutes of Health. (Z)-2-phenylethenesulfonamide. [Link]

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Strategies to minimize off-target effects of (E)-2-phenylethenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (E)-2-phenylethenesulfonamide

A Guide to Minimizing Off-Target Effects for Researchers

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical strategies for minimizing off-target effects and ensuring the reliability of your experimental outcomes. As a molecule combining the structural features of a sulfonamide and a styryl group, this compound presents a unique profile of potential biological activities and, consequently, a specific set of challenges related to target selectivity.[1][2] This document offers a structured approach to troubleshooting common issues and answering frequently asked questions to help you navigate these challenges effectively.

The core principle of this guide is to foster a proactive approach to experimental design, emphasizing the importance of validating on-target activity while rigorously screening for and mitigating off-target effects. Unintended interactions can obscure the true biological role of your target, leading to misleading results and wasted resources.[3] By integrating the strategies outlined below, you can enhance the precision of your research and the reproducibility of your data.

Troubleshooting Guide: Addressing Unexpected Experimental Outcomes

This section is formatted as a series of common problems you might encounter, followed by potential causes and actionable solutions.

Problem 1: My experimental results are inconsistent across different cell lines or batches.

  • Potential Cause 1: Differential expression of off-targets. The phenotypic effect you are observing may be a composite of on-target and off-target activities. Different cell lines can have vastly different expression profiles of proteins, including potential off-target kinases or receptors that may interact with your compound.[4]

  • Solution:

    • Characterize Your System: Before extensive experimentation, perform baseline protein expression analysis (e.g., Western blot, proteomics) for your primary target and a panel of predicted off-targets in the cell lines you plan to use.

    • Use a Structurally Unrelated Control: Employ a second, structurally distinct inhibitor of your primary target. If this control compound recapitulates the phenotype of this compound, it strengthens the evidence for on-target activity. If the phenotypes differ, it suggests a significant off-target contribution.

    • Dose-Response Analysis: Conduct careful dose-response curves in each cell line. A significant shift in the EC50/IC50 between cell lines may indicate the influence of off-targets with different binding affinities.

Problem 2: I'm observing significant cytotoxicity at concentrations where I expect to see specific on-target effects.

  • Potential Cause: Off-target toxicity. The compound may be interacting with essential cellular machinery, such as metabolic enzymes or ion channels, leading to cell death before you can observe the desired specific phenotype.[5] The sulfonamide moiety, in particular, is known to be present in a wide range of biologically active compounds with diverse targets.[2]

  • Solution:

    • Lower the Concentration: Determine the lowest effective concentration that engages your primary target. This can be achieved through target engagement assays like cellular thermal shift assays (CETSA) or NanoBRET.[6]

    • Time-Course Experiments: Shorten the incubation time. Off-target toxic effects may take longer to manifest than a more immediate on-target signaling event.

    • Orthogonal Validation: Use a non-pharmacological method to validate the on-target phenotype, such as siRNA or CRISPR-Cas9 knockdown/knockout of the target protein. If the phenotype is the same, it confirms the on-target hypothesis.

Problem 3: The observed phenotype does not match the known biology of the intended target.

  • Potential Cause: Dominant off-target effect. this compound may have a higher affinity for an unknown off-target, or the off-target may be part of a more potent signaling pathway, leading to a phenotype that masks the on-target effect.

  • Solution:

    • Broad-Panel Selectivity Profiling: This is the most direct way to identify unintended targets. Screen the compound against a large panel of kinases, GPCRs, and other common targets.[7] Commercial services are available for comprehensive profiling.

    • Computational Prediction: Use in silico methods to predict potential off-targets based on structural similarity to known ligands.[8][9] This can help you prioritize which off-targets to investigate experimentally.

    • Chemical Proteomics: Employ techniques like affinity chromatography-mass spectrometry to pull down binding partners of your compound from cell lysates, providing an unbiased view of its interactome.

Frequently Asked Questions (FAQs)

Q1: What are the most likely off-targets for a compound like this compound?

A1: Given its structure, the most probable off-targets fall into two main classes:

  • Protein Kinases: The ATP-binding pocket of many kinases can accommodate a wide variety of small molecules. A broad kinase screen is highly recommended as a first step.[10][11]

  • Sulfonamide-Binding Proteins: This includes carbonic anhydrases and other enzymes that recognize the sulfonamide group.[2]

Q2: How can I proactively design my experiments to minimize the risk of off-target effects from the start?

A2: A well-designed experiment is the best defense against misleading data.

  • Use Multiple Tools: Never rely on a single compound. Use at least two structurally distinct inhibitors for your target.

  • Validate with Genetics: Whenever possible, use genetic methods (knockdown, knockout, or rescue experiments) to confirm that the observed phenotype is truly linked to your target.

  • Work at the Lowest Effective Concentration: Carefully titrate your compound to find the concentration that gives a robust on-target effect with the least toxicity.

Q3: What is the best way to report our findings to ensure transparency about potential off-target effects?

A3: Rigorous and transparent reporting is crucial for the scientific community.

  • Disclose All Screens: Report the results of any selectivity profiling you have performed, even if it reveals potential off-targets.

  • Acknowledge Limitations: Clearly state which off-targets have been ruled out and which have not been tested.

  • Provide Raw Data: Where possible, make your raw data from dose-response curves and other assays available in supplementary materials.

Key Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol allows you to verify that this compound is binding to its intended target within intact cells.

  • Cell Culture and Treatment: Plate cells and grow to 80-90% confluency. Treat with a range of concentrations of this compound and a vehicle control (e.g., DMSO) for a predetermined time.

  • Heating: After treatment, wash the cells with PBS and then resuspend them in PBS. Heat the cell suspensions in a PCR cycler across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).

  • Centrifugation: Separate the soluble fraction (containing stabilized, non-denatured protein) from the precipitated fraction by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Analysis: Collect the supernatant and analyze the amount of soluble target protein by Western blot or another quantitative protein detection method. A positive target engagement will result in a shift of the melting curve to a higher temperature in the presence of the compound.

Protocol 2: Kinase Selectivity Profiling

While often performed as a service, the general workflow is as follows.

  • Compound Preparation: Prepare a stock solution of this compound at a high concentration (e.g., 10 mM in DMSO).

  • Assay Plate Preparation: In a multi-well plate, add a panel of purified, recombinant kinases, each with its specific substrate and ATP. It is often recommended to run these assays at an ATP concentration that is close to the Km for each kinase.[10]

  • Compound Addition: Add this compound at one or more concentrations (e.g., 1 µM and 10 µM) to the assay wells.

  • Kinase Reaction: Incubate the plate to allow the kinase reaction to proceed.

  • Detection: Use a suitable method (e.g., radiometric, fluorescence, or luminescence-based) to measure the amount of substrate phosphorylation.[7]

  • Data Analysis: Calculate the percent inhibition for each kinase at each compound concentration. The results are typically visualized as a dendrogram or a table showing the kinases that are most potently inhibited.

Data and Workflow Visualizations

Table 1: Example Data from a Kinase Selectivity Screen

Kinase Target% Inhibition at 1 µM% Inhibition at 10 µM
Primary Target 95% 99%
Off-Target Kinase A55%85%
Off-Target Kinase B20%45%
Off-Target Kinase C5%15%

This table illustrates how to present selectivity data clearly, highlighting both the potent on-target activity and the potential for off-target interactions at higher concentrations.

Diagram 1: Workflow for Investigating Off-Target Effects

Off_Target_Workflow cluster_0 Initial Observation cluster_1 Hypothesis Generation cluster_2 Experimental Validation cluster_3 Conclusion A Unexpected Phenotype or Cytotoxicity Observed B Potential Off-Target Effect A->B C Dose-Response & Time-Course Analysis B->C Investigate D Orthogonal Validation (e.g., siRNA, CRISPR) B->D Investigate E Broad-Panel Selectivity Profiling B->E Investigate F Target Engagement Assay (e.g., CETSA) B->F Investigate G Phenotype is On-Target C->G Analyze Results H Phenotype is Off-Target C->H Analyze Results I Phenotype is a Composite Effect C->I Analyze Results D->G Analyze Results D->H Analyze Results D->I Analyze Results E->G Analyze Results E->H Analyze Results E->I Analyze Results F->G Analyze Results F->H Analyze Results F->I Analyze Results

Caption: A logical workflow for diagnosing and confirming off-target effects.

Diagram 2: Decision Tree for Minimizing Off-Target Effects

Decision_Tree A Start Experiment with this compound B Is there a known primary target? A->B C Perform Target Engagement Assay (e.g., CETSA) B->C Yes I Conduct Broad-Panel Selectivity Screen B->I No D Does the compound engage the target in cells? C->D E Proceed with lowest effective concentration D->E Yes F Re-evaluate primary target hypothesis D->F No G Is the observed phenotype consistent with target biology? E->G H Validate with orthogonal method (e.g., siRNA) G->H Yes G->I No H->I Phenotype Mismatches J High Confidence in On-Target Effect H->J Phenotype Matches K Identify and characterize off-target(s) I->K

Caption: A decision-making guide for proactive experimental design.

References

  • Vertex AI Search. The precision paradox: Off-target effects in gene editing. Drug Discovery News. Accessed January 26, 2026.
  • Patsnap Synapse. How can off-target effects of drugs be minimised? Published May 21, 2025.
  • Naeem, M., et al. Off-target effects in CRISPR/Cas9 gene editing. PMC - NIH.
  • CRISPR Medicine News. Strategies to Avoid and Reduce Off-Target Effects.
  • Karim, M. F., et al.
  • Xie, L., et al. Structure-based Systems Biology for Analyzing Off-target Binding. PMC.
  • Gomes, A., et al.
  • Bamborough, P., et al. Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH.
  • Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. Published July 2, 2024.
  • ResearchGate. (PDF) Biological activities of sulfonamides. Published August 8, 2025.
  • Parcu, M., et al. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology. Published July 16, 2019.
  • Charles River Laboratories. Off-Target Screening Cell Microarray Assay.
  • Wang, L., et al. Strategy toward Kinase-Selective Drug Discovery.
  • Khan, S. A. biological-activities-of-sulfonamides.pdf. Indian Journal of Pharmaceutical Sciences.
  • Papoian, R., et al. Biased and Unbiased Methods for the Detection of Off-Target Cleavage by CRISPR/Cas9: An Overview. MDPI.
  • Bill, T. A., et al. Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. Frontiers.
  • Wilson, K., et al. (PDF) Detecting drug-target binding in cells using fluorescence-activated cell sorting coupled with mass spectrometry analysis.
  • Meena, L. R., et al. Synthesis and biological activity of novel sulfonamides derivatives of various heterocyclic compounds. World Scientific News. Published January 12, 2024.
  • Royal Society of Chemistry.
  • Al-Shayeb, B., et al. Reducing the Off-target Effect of CRISPR-Cas9 Genome Editing. BTT - Dove Medical Press. Published January 18, 2024.
  • Petrosino, S., et al.
  • Miljković, F., et al. Computational analysis of kinase inhibitor selectivity using structural knowledge.
  • ResearchGate.
  • Al-Shayeb, B., et al. Detecting Drug-Target Binding in Cells using Fluorescence Activated Cell Sorting Coupled with Mass Spectrometry Analysis. bioRxiv. Published April 3, 2017.
  • PubChem. 2-Phenylethenesulfonamide.
  • PubChem. (1E)-2-Phenylethenesulfonamide.
  • PubChem. (Z)-2-phenylethenesulfonamide.

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Technical Support Center: Optimization of Reaction Conditions for the Sulfonylation of Styrene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the sulfonylation of styrene derivatives. This guide is designed for researchers, chemists, and professionals in drug development who are working to synthesize vinyl sulfones—valuable intermediates in organic synthesis. Here, we address common experimental challenges through a series of troubleshooting guides and frequently asked questions, grounding our advice in mechanistic principles and field-proven protocols.

Troubleshooting Guide: Overcoming Common Hurdles

This section addresses the most frequent issues encountered during the sulfonylation of styrenes. Each problem is followed by a diagnosis of potential causes and a series of actionable solutions.

Problem 1: Low or No Product Yield

A low or nonexistent yield of the desired vinyl sulfone is the most common frustration. This can stem from several factors, from reagent stability to suboptimal reaction kinetics.

Potential Causes & Solutions:

  • Poor Reagent Quality: Sulfonylating agents, especially sulfonyl chlorides and hydrazides, can degrade upon exposure to moisture.

    • Solution: Use freshly opened or properly stored reagents. If degradation is suspected, purify the sulfonylating agent before use. Sodium sulfinates are generally more stable and can be a reliable alternative.[1]

  • Inactive Catalyst: Metal catalysts like copper salts can be sensitive to air and moisture. Photoredox catalysts can degrade with prolonged exposure to light.

    • Solution: For metal-catalyzed reactions, consider adding a ligand to stabilize the metal center and improve solubility. For photoredox reactions, ensure your catalyst is pure and degas the reaction mixture thoroughly to remove oxygen, which can quench the excited state of the photocatalyst.

  • Incorrect Reaction Temperature: Sulfonylation reactions, particularly radical-mediated pathways, are often temperature-sensitive.

    • Solution: The optimal temperature can vary. While many modern photoredox and copper-catalyzed reactions proceed at room temperature[2][3], some systems may require heating to facilitate catalyst turnover or radical initiation.[4] Systematically screen temperatures (e.g., 25 °C, 50 °C, 80 °C) to find the optimal condition for your specific substrate and catalyst system.

  • Insufficient Reaction Time: Complex catalytic cycles or slow radical chain propagation may require longer reaction times.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting material is still present after the initially planned time, extend the reaction duration.

G start Low / No Yield reagent_check Check Reagent Quality (Sulfonylating Agent, Styrene) start->reagent_check catalyst_check Evaluate Catalyst Activity (Degradation, Loading) start->catalyst_check conditions_check Assess Reaction Conditions (Temp, Solvent, Time) start->conditions_check purify_reagents Solution: Purify/Replace Reagents reagent_check->purify_reagents Degradation Suspected optimize_catalyst Solution: Use Fresh Catalyst, Screen Ligands/Loading catalyst_check->optimize_catalyst Inactivity Suspected optimize_conditions Solution: Screen Temp/Solvents, Monitor by TLC/LC-MS conditions_check->optimize_conditions Suboptimal Parameters

Problem 2: Poor Regioselectivity (Formation of Incorrect Isomer)

The addition of a sulfonyl group across the double bond of styrene can theoretically produce two regioisomers: the α-styrenyl sulfone (sulfonyl group at the carbon adjacent to the phenyl ring) and the β-styrenyl sulfone (sulfonyl group at the terminal carbon). The desired outcome is typically the β-isomer.

Causality: Regioselectivity is dictated by the reaction mechanism.

  • Radical Addition: Most modern sulfonylation methods proceed via a radical mechanism.[2][3] The sulfonyl radical (RSO₂•) adds to the styrene double bond. This addition occurs preferentially at the less substituted carbon (the terminal CH₂) to form the more stable benzylic radical intermediate. This pathway almost exclusively yields the desired β-styrenyl sulfone product.

  • Electrophilic Addition: While less common for direct sulfonylation, an electrophilic addition mechanism would involve the formation of a carbocation. The addition of an electrophile to styrene would generate the more stable benzylic carbocation, which would also lead to the β-sulfonyl product after attack by the sulfonyl nucleophile.

Solutions:

  • Confirm Radical Pathway: If you are obtaining the undesired α-isomer, it suggests a non-standard reaction mechanism may be at play. The use of radical initiators (e.g., AIBN, DTBP) or photoredox catalysts under visible light strongly favors the radical pathway and should ensure proper regioselectivity.[5]

  • Control Steric Hindrance: For α-substituted styrenes, steric hindrance further reinforces the addition of the sulfonyl radical to the terminal carbon.[6]

  • Re-evaluate Catalyst System: Some transition metal catalysts, under specific ligand environments, could potentially influence the regiochemical outcome, although this is rare for this class of reactions. Sticking to well-established copper or photoredox systems is advisable.[3][7]

// Reactants Styrene [label="Styrene"]; RSO2_rad [label="RSO₂•"];

// Intermediates Benzylic_Rad [label="Benzylic Radical\n(More Stable)", shape=box, style=rounded, penwidth=2, color="#34A853"]; Primary_Rad [label="Primary Radical\n(Less Stable)", shape=box, style=rounded, penwidth=2, color="#EA4335"];

// Products Beta_Product [label="β-Styrenyl Sulfone\n(Major Product)", shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; Alpha_Product [label="α-Styrenyl Sulfone\n(Minor/No Product)", shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"];

// Connections {Styrene; RSO2_rad} -> Benzylic_Rad [label="Addition to\nTerminal Carbon"]; {Styrene; RSO2_rad} -> Primary_Rad [label="Addition to\nInternal Carbon", style=dashed];

Benzylic_Rad -> Beta_Product [label="H-atom abstraction\nor oxidation/elimination"]; Primary_Rad -> Alpha_Product [style=dashed]; } dot Favored radical addition pathway leading to the β-isomer.

Problem 3: Significant Side Product Formation

Besides the desired product, several side reactions can reduce yield and complicate purification.

Common Side Products & Solutions:

  • Polymerization of Styrene: Styrene and its derivatives are susceptible to radical polymerization, which competes with the desired sulfonylation.

    • Causality: High concentrations of benzylic radicals or high temperatures can initiate polymerization.

    • Solution:

      • Lower the Temperature: Perform the reaction at room temperature or even 0 °C if possible.

      • Control Substrate Concentration: Add the styrene slowly to the reaction mixture to maintain a low instantaneous concentration.

      • Add Inhibitors: In some cases, a small amount of a radical inhibitor like hydroquinone or TEMPO can be added to suppress polymerization without completely halting the desired reaction, though this requires careful optimization.

  • Oxidative Side Products (e.g., β-Hydroxysulfones): In the presence of oxygen and a hydrogen source (like water), hydroxysulfonylation can occur.[8]

    • Causality: The intermediate carbon radical can be trapped by molecular oxygen.

    • Solution: Ensure the reaction is performed under an inert atmosphere (Nitrogen or Argon). Use anhydrous solvents to minimize water content.

  • Dimerization/Coupling of Radicals: Homocoupling of sulfonyl radicals or other radical intermediates can occur.[9]

    • Solution: This is often an issue of concentration. Adjusting the stoichiometry and addition rates can minimize these side reactions.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right sulfonylating agent for my styrene derivative?

The choice depends on stability, commercial availability, and the reaction mechanism you intend to use.

Sulfonylating AgentCommon Use CaseAdvantagesDisadvantages
Aryl/Alkyl Sulfonyl Chlorides Photoredox & Metal-Catalyzed ReactionsWidely available, generate sulfonyl radicals easily under photoredox conditions.[10]Can be moisture-sensitive, release corrosive HCl.
Sodium Sulfinates (RSO₂Na) Metal-Catalyzed & Electrochemical ReactionsStable, easy to handle salts, good for radical generation via oxidation.[6][11]May have lower solubility in organic solvents.
Sulfonyl Hydrazides Radical Reactions (often with an oxidant)Solid, relatively stable reagents.Often require an external oxidant to generate the sulfonyl radical.[1]
DABCO•(SO₂)₂ Multi-component reactions as an SO₂ sourceSolid, stable source of sulfur dioxide for in-situ generation of sulfonyl intermediates.[2]Used in specific multi-component reactions, not a direct source of pre-formed RSO₂ groups.[12]

Recommendation: For general purposes, sodium sulfinates in copper-catalyzed systems or sulfonyl chlorides in photoredox systems are excellent starting points due to their reliability and extensive documentation in the literature.[6][7]

Q2: What is the role of the copper catalyst and how do I select the best one?

In copper-catalyzed sulfonylation, the catalyst's primary role is to facilitate the generation of the sulfonyl radical from the sulfonylating agent (e.g., a sodium sulfinate) and to participate in the subsequent steps to form the final product. A plausible catalytic cycle involves the oxidation of Cu(I) to Cu(II).

Commonly used copper catalysts include CuI, CuBr, Cu(OAc)₂, and Cu(OTf)₂. Often, simple copper salts are sufficient. For challenging substrates, the addition of a nitrogen-based ligand (e.g., bipyridine, phenanthroline) can improve catalyst performance by increasing its solubility and tuning its redox potential.[4][13] A good starting point is 5-10 mol% of CuI or Cu(OAc)₂.[4]

Q3: How does the choice of solvent affect the reaction outcome?

The solvent can influence reagent solubility, catalyst activity, and the rates of side reactions.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These are most commonly used as they typically solubilize the catalyst, sulfonylating agent (especially salts like sodium sulfinates), and styrene derivative effectively.[4][6]

  • Ethers (e.g., THF, Dioxane): Also viable, but may offer lower solubility for ionic reagents.

  • Chlorinated Solvents (e.g., DCE, CH₂Cl₂): Can be used, particularly in reactions where reagents are less polar.

  • Protic Solvents (e.g., Methanol, Water): Generally avoided as they can react with intermediates or reagents. However, in some specific protocols, water can play a crucial role, for example, in hydroxysulfonylation reactions.[14]

Recommendation: Begin with a polar aprotic solvent like Acetonitrile or DMSO . If solubility is an issue, a solvent screen is a logical next step in optimization.

Experimental Protocols

Protocol 1: Copper-Catalyzed Sulfonylation using Sodium Sulfinate

This protocol is adapted from general procedures for copper-catalyzed reactions.[2][3]

Materials:

  • Styrene derivative (1.0 mmol, 1.0 equiv)

  • Sodium p-toluenesulfinate (1.5 mmol, 1.5 equiv)

  • Copper(I) Iodide (CuI) (0.1 mmol, 10 mol%)

  • Dimethyl Sulfoxide (DMSO) (5 mL)

  • Reaction vessel (e.g., Schlenk tube)

  • Stir bar, inert atmosphere setup (N₂ or Ar)

Procedure:

  • To the reaction vessel, add the styrene derivative, sodium p-toluenesulfinate, and CuI.

  • Add the magnetic stir bar.

  • Seal the vessel and evacuate and backfill with an inert gas (N₂ or Ar) three times to remove oxygen.

  • Add DMSO via syringe.

  • Stir the mixture at 80 °C (or optimized temperature) and monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (3 x 15 mL) to remove DMSO and excess sulfinate salt.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired vinyl sulfone.

Protocol 2: Visible-Light Photoredox Sulfonylation using Sulfonyl Chloride

This protocol is based on typical metal-free, organic dye-catalyzed reactions.[7][15]

Materials:

  • Styrene derivative (0.5 mmol, 1.0 equiv)

  • p-Toluenesulfonyl chloride (0.6 mmol, 1.2 equiv)

  • Organic photocatalyst (e.g., Eosin Y or 4CzIPN, 1-2 mol%)

  • Tertiary amine base (e.g., DIPEA or Et₃N, 1.5 mmol, 3.0 equiv)

  • Acetonitrile (5 mL)

  • Reaction vessel (e.g., borosilicate vial)

  • Stir bar, inert atmosphere setup, blue LED light source (450-460 nm)

Procedure:

  • In the reaction vial, combine the styrene derivative, sulfonyl chloride, photocatalyst, and stir bar.

  • Seal the vial and degas the solvent (acetonitrile) by sparging with N₂ or Ar for 15-20 minutes.

  • Add the degassed acetonitrile, followed by the tertiary amine base, via syringe.

  • Place the vial approximately 5-10 cm from the blue LED light source and begin vigorous stirring at room temperature. A small fan may be used to maintain ambient temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

References

  • Seal, K., & Banerji, B. (2026). The Visible-Light-Triggered Catalytic Triarylamine EDA Complex Enabled Synthesis of Sulfonylated Quinolines, Pyrroloindoles, and Chromenes by Radical Sulfonylation-Cyclization of Substituted Alkynes with Sulfonyl Chlorides. The Journal of Organic Chemistry. [Link]

  • (2021). Hydroxysulfonylation of alkenes: an update. RSC Publishing. [Link]

  • Ashenhurst, J. Reactions and Mechanisms. Master Organic Chemistry. [Link]

  • US2474808A - Preparation of vinyl sulfones.
  • (2017). Visible light-mediated atom transfer radical addition to styrene: base controlled selective (phenylsulfonyl)difluoromethylation. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • (2020). Organic-photoredox-catalyzed three-component sulfonylative pyridylation of styrenes. Chemical Science. [Link]

  • Optimization of the reaction conditions. [a]. ResearchGate. [Link]

  • (2022). Copper-Catalyzed Trifluoromethylthio-arylsulfonylation of Styrene Derivatives via the Insertion of Sulfur Dioxide. Organic Letters. [Link]

  • (2020). Visible Light-Induced Sulfonylation/Arylation of Styrenes in a Double Radical Three-Component Photoredox Reaction. ChemRxiv. [Link]

  • (2020). Electrochemical Alkoxysulfonylation Difunctionalization of Styrene Derivatives Using Sodium Sulfinates as Sulfonyl Sources. Molecules. [Link]

  • Copper-Catalyzed Intermolecular Difunctionalization of Styrenes with Thiosulfonates and Arylboronic Acids via a Radical Relay. NSF Public Access Repository. [Link]

  • (2025). Sustainable Synthesis of Vinyl Sulfones Using Copper Catalysis. MDPI. [Link]

  • (2020). Additions of Aldehyde-Derived Radicals and Nucleophilic N-Alkylindoles to Styrenes by Photoredox Catalysis. Organic Letters. [Link]

  • (2016). Regioselectivity in the hetero-Diels–Alder reactions of styrenes with 2-aza-1,3-butadiene: a DFT study. Journal of Chemical Sciences. [Link]

  • (2021). Effect of the Sulfonation on the Swollen State Morphology of Styrenic Cross-Linked Polymers. MDPI. [Link]

  • Vinyl sulfone. Wikipedia. [Link]

  • Strategies for the sulfonylation of alkenes. ResearchGate. [Link]

  • Sulfonylation of alkenes with sulfonyl hydrazides. ResearchGate. [Link]

  • Photoredox‐catalyzed sulfonylation‐arylation reaction of styrene derivatives. ResearchGate. [Link]

  • (2025). Copper-catalyzed sulfonylation of alkenes with CH3SSO3Na. National Center for Biotechnology Information. [Link]

  • (2024). Stabilized Carbon‐Centered Radical‐Mediated Carbosulfenylation of Styrenes: Modular Synthesis of Sulfur‐Containing Glycine and Peptide Derivatives. Chemistry – A European Journal. [Link]

  • US3428654A - Alkene sulfonation process and products.
  • (2021). Regiodivergent sulfonylation of terminal olefins via dearomative rearrangement. New Journal of Chemistry. [Link]

  • Vinyl sulfone synthesis by C-S coupling reactions. Organic Chemistry Portal. [Link]

  • Copper‐catalyzed chloro‐arylsulfonylation of styrene derivatives via the insertion of sulfur dioxide. ResearchGate. [Link]

  • (2012). Regioselective Electrophilic Addition of HCl to a Styrene Derivative 006. YouTube. [Link]

  • (2016). Hydrosulfonylation of Alkenes with Sulfonyl Chlorides under Visible Light Activation. Angewandte Chemie International Edition. [Link]

  • (2022). Photoredox-Catalyzed α-Sulfonylation of Ketones from Sulfur Dioxide and Thianthrenium Salts. Organic Letters. [Link]

  • (2022). Visible-Light-Mediated Late-Stage Sulfonylation of Anilines with Sulfonamides. Organic Letters. [Link]

  • (2021). Sodium iodide-mediated synthesis of vinyl sulfides and vinyl sulfones with solvent-controlled chemical selectivity. Organic & Biomolecular Chemistry. [Link]

  • (2026). Hydro/Fluoro-phosphoro(di)thiolation of Allenamides: Toward SN2-Selective Transition-Metal-Free Formal Hydrocarbonation. Organic Letters. [Link]

  • (2014). Highly Regioselective Hydroformylation of Styrene and Its Derivatives Catalyzed by Rh Complex with Tetraphosphorus Ligands. Organic Letters. [Link]

  • (2021). Copper-Catalyzed Chloro-Arylsulfonylation of Styrene Derivatives via the Insertion of Sulfur Dioxide. Organic Letters. [Link]

  • (2021). Organic-photoredox-catalyzed three-component sulfonylative pyridylation of styrenes. Chemical Science. [Link]

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Technical Support Center: Enhancing Cell Permeability of (E)-2-phenylethenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers working with (E)-2-phenylethenesulfonamide and its analogs. This guide is designed to provide in-depth, practical solutions and troubleshooting advice for overcoming cell permeability challenges, a critical hurdle in translating a promising compound into a viable therapeutic candidate. We will move beyond simple protocols to explain the underlying principles, helping you make informed decisions in your experimental design.

Section 1: Understanding the Permeability Challenge: A Physicochemical Perspective

Before attempting to modify a compound or its formulation, it is crucial to understand the inherent properties that govern its ability to cross a cell membrane. The cell membrane is a lipid bilayer, meaning that a compound must possess a balanced profile of lipophilicity and hydrophilicity to effectively partition into the membrane and then exit into the aqueous cytoplasm.

This compound is a relatively small molecule. Let's analyze its key physicochemical properties based on established computational models.

PropertyValueImplication for Permeability
Molecular Weight 183.23 g/mol Well below the 500 Da threshold suggested by Lipinski's Rule of Five, indicating size is not a barrier.[1]
XLogP3-AA (Lipophilicity) 0.9This value suggests moderate lipophilicity. While not excessively polar, it may not be optimal for passive diffusion across the lipid-rich cell membrane.[2]
Hydrogen Bond Donors 1The single donor on the sulfonamide nitrogen is favorable (Lipinski's rule suggests ≤ 5).[2] However, the strength of this interaction with water can still hinder membrane partitioning.[3]
Hydrogen Bond Acceptors 3The two oxygen atoms and the nitrogen of the sulfonamide group can accept hydrogen bonds. This is within the favorable range (≤ 10).[2]
Topological Polar Surface Area (TPSA) 68.5 ŲThis value is well below the typical 140 Ų threshold for good membrane permeability, suggesting the molecule's polarity is not inherently prohibitive.[2]

Expert Analysis: Based on these metrics, this compound does not violate standard rules for oral bioavailability, such as Lipinski's Rule of Five. However, its moderate lipophilicity (LogP of 0.9) and the presence of the polar sulfonamide group are the most likely contributors to suboptimal cell entry. The sulfonamide moiety can engage in strong hydrogen bonding with the aqueous environment, increasing the energy barrier for partitioning into the nonpolar lipid bilayer.[3] Therefore, our enhancement strategies should focus on modulating these specific characteristics.

Section 2: Troubleshooting Guide: Assessing Permeability

Accurately measuring permeability is the first step. Here are answers to common issues encountered during this critical phase.

FAQ 1: Which permeability assay should I start with, PAMPA or Caco-2?

Answer: Your choice depends on the specific question you are asking and your desired throughput.

  • Start with the Parallel Artificial Membrane Permeability Assay (PAMPA) for initial screening. PAMPA measures passive diffusion across an artificial lipid membrane.[4] Its primary advantage is that it isolates a single transport mechanism—passive transcellular diffusion—providing a clean, high-throughput baseline of your compound's intrinsic permeability.[4][5]

  • Use the Caco-2 Permeability Assay for more detailed, lower-throughput analysis. Caco-2 cells are a human colon adenocarcinoma line that, when cultured, form a monolayer that mimics the intestinal epithelium.[6][7] This model is more biologically complex and can assess passive diffusion, active transport (uptake), and active efflux (pumping out) of a compound.[8]

The logical workflow is to first use PAMPA to rank-order a series of analogs based on passive permeability. Promising candidates can then be advanced to the Caco-2 assay to check for unforeseen liabilities like active efflux.

G cluster_0 Permeability Assessment Workflow A Synthesize this compound or Analogs B High-Throughput PAMPA Assay A->B F Detailed Caco-2 Assay A->F Direct Path for Key Compounds C Analyze Passive Permeability (Pe) Is Pe > 1.5 x 10⁻⁶ cm/s? B->C D Compound has High Intrinsic Permeability. Proceed to further biological assays. C->D Yes E Low Intrinsic Permeability. Proceed to Enhancement Strategies. C->E No G Analyze Apparent Permeability (Papp) and Efflux Ratio (ER) F->G H High Papp (A-B) & ER < 2? Good in vitro permeability. G->H Yes I Low Papp (A-B) or ER > 2? Permeability/Efflux issue identified. Proceed to Enhancement Strategies. G->I No

Caption: Recommended workflow for assessing compound permeability.

FAQ 2: My compound shows high permeability in PAMPA but low permeability in the Caco-2 assay. What's happening?

Answer: This is a classic and informative result. It strongly suggests that your compound is a substrate for active efflux transporters, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which are expressed on Caco-2 cells but are absent in the PAMPA model.[8] These transporters act as cellular pumps, actively removing the compound from the cell and reducing its net transport from the apical (A) to the basolateral (B) side.

To confirm this, you should run a bidirectional Caco-2 assay to calculate the Efflux Ratio (ER) : ER = Papp (B→A) / Papp (A→B)

An efflux ratio greater than 2 is a strong indicator of active efflux.[6] You can further confirm this by co-dosing your compound with a known inhibitor of these transporters (e.g., verapamil for P-gp).[8] A significant increase in A→B permeability in the presence of the inhibitor validates the efflux hypothesis.

FAQ 3: The mass balance (% Recovery) in my Caco-2 assay is very low (<70%). How do I troubleshoot this?

Answer: Low recovery is a common issue that can invalidate your results. It indicates that the compound is being lost during the assay. The primary causes are:

  • Poor Aqueous Solubility: The compound may be precipitating out of the assay buffer.

  • Non-specific Binding: The compound may be adsorbing to the plastic walls of the assay plate.[6]

  • Cellular Metabolism: The Caco-2 cells may be metabolizing the compound during the incubation period.

  • Intracellular Accumulation: The compound may be entering the cells but not exiting, leading to its accumulation within the monolayer.[6]

Troubleshooting Steps:

  • Assess Solubility: First, determine the compound's thermodynamic solubility in the assay buffer. If it's lower than your testing concentration, you must lower the concentration or use a formulation aid.

  • Use Low-Binding Plates: Switch to commercially available low-binding plates to mitigate non-specific adsorption.[8]

  • Analyze for Metabolites: Use LC-MS/MS to analyze the cell lysate and receiver solutions for potential metabolites.

  • Quantify Intracellular Concentration: After the assay, lyse the Caco-2 monolayer and quantify the amount of compound trapped within the cells.

Section 3: Strategies for Enhancing Permeability

If your compound has confirmed low permeability, the following strategies, presented in a logical decision-making framework, can be employed.

G cluster_1 Permeability Enhancement Strategy Selection Start Low Permeability Confirmed A Diagnosis: What is the likely cause? Start->A S4 Strategy 4: Formulation Approach (e.g., Nanoparticles) Start->S4 Applicable to all causes B Low Lipophilicity (LogP < 1) A->B C High Efflux Ratio (ER > 2) A->C D High Polarity / H-Bonding (Even with good LogP) A->D S1 Strategy 1: Structural Modification (Increase Lipophilicity) B->S1 S2 Strategy 2: Structural Modification (Evade Transporter Recognition) C->S2 S3 Strategy 3: Prodrug Approach (Mask Polar Group) D->S3 S5 Strategy 5: Intramolecular H-Bonding (Shield Polarity) D->S5

Caption: Decision tree for selecting an enhancement strategy.

Strategy 1: Structural Modification (Medicinal Chemistry)

The goal of structural modification is to subtly alter the molecule to improve its physicochemical properties without abolishing its biological activity. This is a delicate balance known as the Structure-Activity Relationship (SAR).[9][10]

  • Question: How can I increase the lipophilicity of this compound? Answer: You can add small, lipophilic groups to the phenyl ring. For example, adding a methyl, ethyl, or halogen (Cl, F) group at a position not critical for target binding can increase the overall LogP.[10] However, be aware that increasing lipophilicity can sometimes lead to decreased solubility and increased metabolic clearance.[11]

  • Question: The sulfonamide group is polar. Can I modify it? Answer: Yes. Replacing one of the N-H protons with a small alkyl group (e.g., methyl) can reduce hydrogen bonding potential.[12] This N-methylation strategy is a common tactic to improve peptide permeability and can be applicable here.[13] This modification eliminates the primary hydrogen bond donor, which can significantly lower the desolvation energy required for membrane entry.

Strategy 2: The Prodrug Approach

A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in the body to release the active compound.[13] This is an excellent strategy for temporarily masking the polar sulfonamide group.[14][15]

  • Question: What constitutes a good prodrug strategy for a sulfonamide? Answer: A successful prodrug strategy involves attaching a promoiety to the sulfonamide nitrogen via a bond that is stable in the gastrointestinal tract but is readily cleaved by intracellular enzymes (e.g., esterases, phosphatases).

    A common approach is to use an N-acyloxymethyl or N-alkoxycarbonyl group. These moieties increase lipophilicity, and upon entering the cell, they are cleaved by ubiquitous esterase enzymes to release the active this compound. Another approach involves self-immolative linkers that trigger drug release under specific physiological conditions.[14]

Strategy 3: Formulation & Advanced Delivery Systems

If structural modifications are not feasible or desirable, you can improve permeability by changing how the drug is formulated and delivered.

  • Question: My compound is still poorly permeable after structural modification. What's next? Answer: Advanced formulation strategies can bypass traditional passive diffusion limitations.

    • Lipid-Based Formulations: Formulations like self-microemulsifying drug delivery systems (SMEDDS) can enhance dissolution and target physiological mechanisms to increase drug absorption.[16]

    • Nanoparticle Encapsulation: Encapsulating the compound in polymeric or lipid-based nanoparticles can protect it from degradation and facilitate its transport across the cell membrane via endocytosis.[17][18][19] This approach effectively hides the compound's inherent physicochemical properties from the membrane barrier.

Section 4: Detailed Experimental Protocols

For trustworthiness and reproducibility, detailed protocols are essential.

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To determine the passive permeability (Pe) of this compound and its analogs.

Materials:

  • PAMPA "sandwich" plate system (e.g., Millipore MultiScreen, Corning Gentest)

  • Lecithin in dodecane solution (e.g., 1% w/v)[5]

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • UV-Vis plate reader or LC-MS/MS system

Methodology:

  • Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.

  • Coat Donor Plate Membrane: Carefully pipette 5 µL of the lecithin/dodecane solution onto the membrane of each well in the donor plate. Allow it to soak for at least 5 minutes. Do not allow it to dry out.[5]

  • Prepare Donor Solutions: Dilute the 10 mM stock solution of your test compound into PBS to a final concentration of 100 µM (the final DMSO concentration should be ≤1%). Prepare solutions for positive (high permeability, e.g., propranolol) and negative (low permeability, e.g., atenolol) controls.

  • Load Donor Plate: Add 200 µL of the donor solutions to the appropriate wells of the coated donor plate.

  • Assemble Sandwich: Carefully place the donor plate onto the acceptor plate to form the "sandwich."

  • Incubation: Incubate the sandwich at room temperature for 4-16 hours with gentle shaking (e.g., 50-100 rpm).[20]

  • Disassemble and Sample: After incubation, separate the plates. Collect samples from both the donor and acceptor wells for concentration analysis.

  • Quantification: Determine the concentration of the compound in the donor (CD(t)) and acceptor (CA(t)) wells using a suitable analytical method (UV-Vis or LC-MS/MS). Also, determine the initial donor concentration (CD(0)).

  • Calculation: Calculate the effective permeability coefficient (Pe) using the following equation: Pe = [ -ln(1 - CA(t) / Cequilibrium) ] * (VD * VA) / ( (VD + VA) * Area * Time ) Where Cequilibrium = [CD(t) * VD + CA(t) * VA] / (VD + VA)

Data Interpretation:

  • High Permeability: Pe > 1.5 x 10-6 cm/s

  • Low Permeability: Pe < 1.5 x 10-6 cm/s[4]

Protocol 2: Caco-2 Bidirectional Permeability Assay

Objective: To determine the apparent permeability (Papp) and efflux ratio (ER) of a compound.

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Transwell permeable supports (e.g., 24-well, 0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS, with HEPES)

  • Transepithelial Electrical Resistance (TEER) meter

  • Lucifer yellow solution

Methodology:

  • Cell Seeding and Culture: Seed Caco-2 cells onto the apical side of the Transwell inserts at an appropriate density. Culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Before the experiment, measure the TEER of each well. Values should be >250 Ω·cm². Additionally, perform a Lucifer yellow rejection test; permeability should be <100 nm/s.[21]

  • Assay Preparation: Wash the cell monolayers twice with pre-warmed (37°C) transport buffer. Set up two sets of plates for bidirectional transport: Apical-to-Basolateral (A→B) and Basolateral-to-Apical (B→A).

  • Dosing:

    • For A→B: Add the test compound in transport buffer (pH 6.5) to the apical chamber (donor) and fresh transport buffer (pH 7.4) to the basolateral chamber (receiver).[21]

    • For B→A: Add the test compound in transport buffer (pH 7.4) to the basolateral chamber (donor) and fresh transport buffer (pH 6.5) to the apical chamber (receiver).[21]

  • Incubation: Incubate the plates at 37°C with 5% CO₂ on an orbital shaker (e.g., 50 rpm) for 1-2 hours.

  • Sampling: At the end of the incubation, take samples from the receiver chambers. Also, take a sample from the initial donor solution.

  • Quantification: Analyze the concentration of the compound in all samples by LC-MS/MS.

  • Calculation:

    • Calculate Papp (in cm/s) using the formula: Papp = (dQ/dt) / (A * C0)

      • dQ/dt = rate of appearance of the compound in the receiver chamber

      • A = surface area of the membrane

      • C0 = initial concentration in the donor chamber

    • Calculate the Efflux Ratio (ER): ER = Papp (B→A) / Papp (A→B)

Data Interpretation:

  • High Permeability: Papp (A→B) > 10 x 10-6 cm/s

  • Low Permeability: Papp (A→B) < 2 x 10-6 cm/s

  • Potential Efflux: ER > 2

References

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Validation & Comparative

A Comparative Analysis of (E)-2-Phenylethenesulfonamide and Other Carbonic Anhydrase Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of enzyme inhibitor research, the pursuit of potent and selective agents is paramount for the development of novel therapeutics. This guide provides a detailed comparative analysis of (E)-2-phenylethenesulfonamide, a member of the vinyl sulfonamide class of compounds, with established carbonic anhydrase (CA) inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth examination of inhibitory profiles, structure-activity relationships, and experimental protocols to facilitate informed decisions in research and development.

Introduction to Carbonic Anhydrases as Therapeutic Targets

Carbonic anhydrases (CAs) are a superfamily of ubiquitous metalloenzymes that play a critical role in fundamental physiological processes.[1] They catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, a reaction essential for respiration, pH homeostasis, electrolyte secretion, and numerous biosynthetic pathways.[1][2] In humans, 16 different CA isozymes have been identified, each with distinct tissue distribution and physiological functions.[2] The ubiquitous nature and diverse roles of these isoforms have made them attractive drug targets for a variety of clinical applications, including the treatment of glaucoma, epilepsy, and even cancer.[1]

The inhibition of specific CA isoforms can lead to desired therapeutic effects. For instance, inhibition of CA II and CA IV in the eye reduces aqueous humor secretion, thereby lowering intraocular pressure in glaucoma patients.[3] In oncology, the tumor-associated isoforms CA IX and CA XII are overexpressed in various hypoxic tumors and contribute to the acidification of the tumor microenvironment, promoting tumor progression and metastasis.[4] Consequently, the development of isoform-selective CA inhibitors is a key strategy in modern drug discovery.

The Sulfonamide Scaffold: A Privileged Moiety for Carbonic Anhydrase Inhibition

The sulfonamide group (-SO₂NH₂) is a cornerstone in the design of CA inhibitors.[5] This functional group, when appended to an aromatic or heterocyclic scaffold, can coordinate to the zinc ion in the active site of the enzyme, leading to potent inhibition.[5] The vast majority of clinically used CA inhibitors, including acetazolamide, dorzolamide, and brinzolamide, are based on this scaffold. The "tail" of the sulfonamide molecule, which is the part of the structure not directly involved in zinc binding, plays a crucial role in determining isoform selectivity by interacting with amino acid residues in and around the active site.[1]

This compound: A Vinyl Sulfonamide of Interest

This compound, also known as (E)-styrenesulfonamide, belongs to the class of vinyl sulfonamides. While extensive research has been conducted on aromatic and heterocyclic sulfonamides, the inhibitory potential of vinyl sulfonamides against carbonic anhydrases is an area of growing interest. The presence of the vinyl group introduces a different spatial arrangement and electronic properties compared to traditional aromatic sulfonamides, which could lead to unique inhibitory profiles and selectivity.

Unfortunately, despite a comprehensive literature search, specific quantitative data (Kᵢ or IC₅₀ values) for the inhibitory activity of this compound against specific human carbonic anhydrase isoforms could not be located in the available scientific literature. Therefore, a direct quantitative comparison with established inhibitors is not possible at this time. This highlights a significant knowledge gap and an opportunity for future research to characterize the inhibitory profile of this compound and the broader class of vinyl sulfonamides.

Comparative Analysis of Established Carbonic Anhydrase Inhibitors

To provide a framework for the potential evaluation of this compound, this section presents a comparative analysis of well-characterized CA inhibitors. The data is summarized in Table 1, focusing on their inhibitory potency (Kᵢ values) against key human carbonic anahydrase (hCA) isoforms: hCA I (ubiquitous, off-target), hCA II (high-activity, glaucoma target), hCA IX (tumor-associated), and hCA XII (tumor-associated).

InhibitorhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
Acetazolamide (AAZ)250[6]12[7]25[7]5.7[6]
Dorzolamide600 (IC₅₀)[8]0.18 (IC₅₀)[8]--
Brinzolamide~1365 (IC₅₀)[9]3.19 (IC₅₀)[9]-45.3 (IC₅₀, CAIV)[9]
Ethoxzolamide-1[8]--

Acetazolamide (AAZ) is a non-selective CA inhibitor and one of the first clinically used sulfonamides.[2] Its relatively potent inhibition of multiple isoforms leads to a range of physiological effects and potential side effects.

Dorzolamide and Brinzolamide are topical CA inhibitors used in the treatment of glaucoma. They exhibit high potency against hCA II, the primary isoform involved in aqueous humor production.[8][9] Their design focuses on minimizing systemic side effects by localizing their action to the eye. Brinzolamide shows good selectivity for CA II over CA I.[9]

Ethoxzolamide is another potent CA inhibitor, though specific isoform selectivity data is less consistently reported in the compiled literature.

The development of isoform-selective inhibitors is a major goal in the field. For instance, inhibitors that are highly selective for the tumor-associated isoforms hCA IX and XII over the ubiquitous hCA I and II are sought after as potential anti-cancer agents.[4]

Structure-Activity Relationship (SAR) Insights

The inhibitory potency and selectivity of sulfonamide-based CA inhibitors are dictated by their chemical structure. The primary sulfonamide group is essential for coordinating with the active site zinc ion. Variations in the aromatic or heterocyclic ring and its substituents (the "tail") determine the interactions with the surrounding amino acid residues, thereby influencing isoform selectivity.

For example, the development of dorzolamide and brinzolamide involved modifying the aromatic ring of simpler sulfonamides to enhance their affinity and selectivity for hCA II. Future research on this compound and other vinyl sulfonamides should focus on synthesizing analogs with different substituents on the phenyl ring and the vinyl group to explore the SAR for this class of compounds.

Experimental Protocols

To facilitate the investigation of novel CA inhibitors like this compound, a detailed protocol for a standard in vitro carbonic anhydrase inhibition assay is provided below. This protocol is based on the stopped-flow method for measuring CO₂ hydration, which is a widely accepted and accurate technique.

Protocol: In Vitro Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration)

Objective: To determine the inhibitory potency (Kᵢ) of a test compound against a specific human carbonic anhydrase isoform.

Materials:

  • Recombinant human carbonic anhydrase (hCA) isoform (e.g., hCA I, II, IX, or XII)

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Stopped-flow spectrophotometer

  • CO₂-saturated water

  • Buffer solution (e.g., 20 mM HEPES, pH 7.4)

  • pH indicator (e.g., p-nitrophenol)

  • Standard inhibitor (e.g., acetazolamide) for positive control

Workflow Diagram:

G cluster_prep Preparation cluster_assay Stopped-Flow Assay cluster_analysis Data Analysis prep_enzyme Prepare Enzyme Solution mix Rapidly Mix Enzyme/Inhibitor with CO2-Saturated Water prep_enzyme->mix prep_inhibitor Prepare Inhibitor Dilutions prep_inhibitor->mix prep_co2 Prepare CO2-Saturated Water prep_co2->mix measure Monitor Absorbance Change (pH Indicator) mix->measure calculate Calculate Initial Rate measure->calculate plot Plot Rate vs. Inhibitor Concentration calculate->plot fit Fit Data to Inhibition Model plot->fit determine_ki Determine Ki Value fit->determine_ki

Caption: Workflow for determining the inhibitory potency of a compound against carbonic anhydrase using a stopped-flow CO₂ hydration assay.

Procedure:

  • Enzyme and Inhibitor Preparation:

    • Prepare a stock solution of the hCA isoform in the assay buffer.

    • Prepare a series of dilutions of the test compound and the standard inhibitor in the assay buffer. The final concentration of the organic solvent (e.g., DMSO) should be kept constant across all dilutions and should not exceed a level that affects enzyme activity (typically <1%).

  • Stopped-Flow Measurement:

    • Equilibrate the stopped-flow instrument to the desired temperature (e.g., 25°C).

    • Load one syringe with the enzyme solution (pre-incubated with the inhibitor or buffer for a defined period) and the other syringe with CO₂-saturated water containing the pH indicator.

    • Initiate the rapid mixing of the two solutions. The hydration of CO₂ to carbonic acid will cause a change in pH, which is monitored by the change in absorbance of the pH indicator.

    • Record the absorbance change over time.

  • Data Analysis:

    • Determine the initial rate of the enzymatic reaction from the slope of the absorbance versus time curve.

    • Plot the initial rates as a function of the inhibitor concentration.

    • Fit the data to the appropriate inhibition model (e.g., Michaelis-Menten with competitive, non-competitive, or uncompetitive inhibition) to determine the inhibition constant (Kᵢ). The Cheng-Prusoff equation can be used to calculate Kᵢ from the IC₅₀ value if the substrate concentration and Kₘ are known.

Conclusion and Future Directions

While the sulfonamide scaffold is a well-established pharmacophore for carbonic anhydrase inhibition, the exploration of novel structural classes, such as vinyl sulfonamides, holds promise for the discovery of inhibitors with unique properties. The lack of publicly available inhibitory data for this compound underscores the need for further experimental investigation. The protocols and comparative data presented in this guide provide a solid foundation for researchers to undertake such studies.

Future research should focus on:

  • Synthesis and in vitro screening of this compound and a library of its analogs against a broad panel of hCA isoforms.

  • Structure-activity relationship studies to understand how modifications to the vinyl sulfonamide scaffold affect potency and selectivity.

  • X-ray crystallography of promising inhibitors in complex with their target CA isoforms to elucidate the binding mode and guide further rational design.

  • In vivo evaluation of potent and selective inhibitors in relevant animal models of disease.

By systematically exploring the potential of this and other novel classes of CA inhibitors, the scientific community can continue to advance the development of more effective and safer therapies for a range of human diseases.

References

  • Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors. (2022). MDPI. Retrieved from [Link]

  • Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. (2021). National Institutes of Health. Retrieved from [Link]

  • Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives. (2014). National Institutes of Health. Retrieved from [Link]

  • Carbonic anhydrase inhibitors. (2023). Taylor & Francis Online. Retrieved from [Link]

  • Selective carbonic anhydrase IX and XII inhibitors based around a functionalized coumarin scaffold. (2023). PubMed. Retrieved from [Link]

  • K i values (in nM): Inhibition of human carbonic anhydrase I, II, IX,... (n.d.). ResearchGate. Retrieved from [Link]

  • New Dihydrothiazole Benzensulfonamides: Looking for Selectivity toward Carbonic Anhydrase Isoforms I, II, IX, and XII. (2020). ACS Publications. Retrieved from [Link]

  • Structural study of interaction between brinzolamide and dorzolamide inhibition of human carbonic anhydrases. (2013). PubMed. Retrieved from [Link]

  • Synthesis and carbonic anhydrase inhibition studies of sulfonamide based indole-1,2,3-triazole chalcone hybrids. (n.d.). PubMed. Retrieved from [Link]

  • Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi- and Tricyclic Imide Moieties. (2021). MDPI. Retrieved from [Link]

  • Predicting Isoform-Selective Carbonic Anhydrase Inhibitors via Machine Learning and Rationalizing Structural Features Important for Selectivity. (2021). ACS Publications. Retrieved from [Link]

  • Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship. (2023). Taylor & Francis Online. Retrieved from [Link]

  • Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. (2015). National Institutes of Health. Retrieved from [Link]

  • Synthesis and Carbonic Anhydrase I, II, IX, and XII Inhibition Studies with a Series of Cyclic Sulfonyl Guanidines. (2024). PubMed. Retrieved from [Link]

  • Synthesis, Carbonic Anhydrase II/IX/XII Inhibition, DFT, and Molecular Docking Studies of Hydrazide-Sulfonamide. (2022). Semantic Scholar. Retrieved from [Link]

  • CARBONIC ANHYDRASE INHIBITOR | ACETAZOLAMIDE | DIURETICS PHARMACOLOGY. (2019). YouTube. Retrieved from [Link]

  • Carbonic Anhydrase Inhibition Activities of Schiff's Bases Based on Quinazoline-Linked Benzenesulfonamide. (2022). National Institutes of Health. Retrieved from [Link]

  • Inhibitory Effect of Two Carbonic Anhydrases Inhibitors on the Activity of Major Cytochrome P450 Enzymes. (2024). PubMed. Retrieved from [Link]

  • Benzenesulfonamides Incorporating Hydantoin Moieties Effectively Inhibit Eukaryoticand Human Carbonic Anhydrases. (2020). MDPI. Retrieved from [Link]

  • Design, synthesis, and biological evaluation of 3-benzenesulfonamide-linked 3-hydrazinoisatin derivatives as carbonic anhydrase inhibitors. (2024). PubMed. Retrieved from [Link]

  • Discovery of Novel Hydroxyimine-Tethered Benzenesulfonamides as Potential Human Carbonic Anhydrase IX/XII Inhibitors. (2023). ACS Publications. Retrieved from [Link]

  • Carbonic Anhydrase Inhibitors of Different Structures Dilate Pre-Contracted Porcine Retinal Arteries. (2020). National Institutes of Health. Retrieved from [Link]

  • Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. (2014). National Institutes of Health. Retrieved from [Link]

  • Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship. (2023). PubMed. Retrieved from [Link]

  • Potent and Selective Carboxylic Acid Inhibitors of Tumor-Associated Carbonic Anhydrases IX and XII. (2017). National Institutes of Health. Retrieved from [Link]

  • Carbonic anhydrase inhibitor suppresses invasion of renal cancer cells in vitro. (2002). National Institutes of Health. Retrieved from [Link]

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A Researcher's Guide to Cross-Validating Novel Anticancer Agents: The Case of (E)-2-phenylethenesulfonamide and Related Sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of oncology drug discovery, the sulfonamide scaffold represents a remarkably versatile pharmacophore, integral to a multitude of therapeutic agents.[1][2] This guide provides a comprehensive framework for researchers to approach the cross-validation of a promising, yet under-characterized, subclass of these compounds: (E)-2-phenylethenesulfonamides. By synthesizing data from structurally related analogs and outlining rigorous experimental protocols, we aim to equip scientists with the tools to systematically evaluate their anticancer potential across diverse cancer cell lines.

The core principle of this guide is to foster a deep understanding of not just how to conduct experiments, but why specific methodologies are chosen and how to interpret the resulting data in the context of established cancer biology. We will delve into the mechanistic underpinnings of sulfonamide activity, providing a logical pathway for hypothesis-driven research in this exciting area of medicinal chemistry.

The Rationale for Cross-Validation: Beyond a Single Cell Line

It is a well-established principle in preclinical cancer research that a compound's efficacy can vary dramatically between different cancer cell lines.[3] This heterogeneity reflects the complex and diverse genetic and epigenetic landscapes of human tumors. Therefore, cross-validation of a novel agent's activity across a panel of well-characterized cell lines is not merely a confirmatory step but a critical component of its initial assessment. This approach provides crucial insights into a compound's potential spectrum of activity and may reveal biomarkers for patient stratification in future clinical studies.

(E)-2-phenylethenesulfonamide and Its Analogs: A Comparative Overview of Anticancer Activity

While specific data on this compound is emerging, a wealth of information exists for structurally similar sulfonamide derivatives, offering valuable predictive insights. For instance, the related compound 2-phenylethynesulfonamide (PES) has demonstrated significant cytotoxic effects in oral squamous cell carcinoma (OSCC) cells.[4] The primary mechanism of action for PES is the inhibition of heat shock protein 70 (Hsp70), a key molecular chaperone often overexpressed in cancer cells and critical for their survival and proliferation.[4]

The broader class of sulfonamides has been shown to exert anticancer effects through a variety of mechanisms, including:

  • Tyrosine Kinase Inhibition: Disrupting key signaling pathways involved in cancer cell growth and proliferation.[1]

  • Carbonic Anhydrase Inhibition: Altering the pH balance within cancer cells, thereby inhibiting their growth and survival.[1][5]

  • Angiogenesis Inhibition: Preventing the formation of new blood vessels that supply tumors with essential nutrients.[6]

  • Cell Cycle Arrest and Apoptosis Induction: Directly interfering with the cell division machinery and triggering programmed cell death.[6][7]

The following table summarizes the reported activities of various sulfonamide derivatives across different cancer cell lines, providing a basis for comparison when evaluating novel analogs like this compound.

Compound ClassCancer Cell Line(s)Reported IC50/ActivityPutative Mechanism of ActionReference(s)
2-phenylethynesulfonamide (PES)Oral Squamous Cell Carcinoma (OSCC)Inhibition of proliferation, induction of apoptosis and cell cycle arrest.Hsp70 inhibition, downregulation of XIAP, c-IAP1, p-AKT, and p-ERK.[4]
PentafluorobenzenesulfonamidesA549, HepG2, HuCCA-1, MOLT-3Micromolar cytotoxicity.Induction of intrinsic apoptosis via caspase-9 and -7 activation.[7]
N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamidesMDA-MB-231, T-47D, SK-N-MC, CCRF-CEM, MDA-MB-468Potent antiproliferative activity, with some derivatives exceeding doxorubicin's potency.Not fully elucidated, likely involves multiple mechanisms.[6]
Chalcone-Sulfonamide HybridsMCF-7Potent anticancer activity.Not specified.[8]
Benzenesulfonamide DerivativesA549, HeLa, MCF-7, Du-145IC50 values ranging from 1.98 to 9.12 µM.Structure-activity relationship suggests importance of substitutions on aromatic rings.[9]
1,3,5-triazinyl benzenesulfonamidesMDA-MB-468, CCRF-CMPotent cytotoxicity under hypoxic conditions.Carbonic anhydrase IX inhibition, induction of apoptosis.[10]

Experimental Workflow for Cross-Validation

A systematic approach to cross-validating the anticancer activity of a novel compound is essential. The following workflow provides a logical progression from initial cytotoxicity screening to more detailed mechanistic studies.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Target Validation A Compound Synthesis and Characterization B Selection of a Diverse Cancer Cell Line Panel A->B Rationale-driven selection C MTT/XTT Assay for Cell Viability (IC50 Determination) B->C Broad screening D Apoptosis Assay (Annexin V/PI Staining) C->D Confirmation of cytotoxic mechanism E Cell Cycle Analysis (Propidium Iodide Staining) C->E Investigation of cell proliferation effects F Western Blot Analysis of Key Signaling Proteins D->F Pathway analysis E->F G In Vitro Kinase Assays or Enzyme Inhibition Assays F->G Hypothesis-driven target identification H siRNA/shRNA Knockdown Studies G->H Confirmation of target engagement I In Vivo Xenograft Studies H->I Preclinical efficacy and toxicity assessment G cluster_1 p53 Regulation DNA Damage DNA Damage p53 p53 DNA Damage->p53 Activation Oncogene Activation Oncogene Activation Oncogene Activation->p53 Activation Hypoxia Hypoxia Hypoxia->p53 Activation MDM2 MDM2 p53->MDM2 Ubiquitination & Degradation Cell Cycle Arrest Cell Cycle Arrest p53->Cell Cycle Arrest Transcription of p21 Apoptosis Apoptosis p53->Apoptosis Transcription of BAX, PUMA DNA Repair DNA Repair p53->DNA Repair Transcription of GADD45

Caption: The p53 signaling pathway, a critical regulator of cell fate.

Compounds that stabilize and activate p53 can induce cell cycle arrest and apoptosis in cancer cells. [11]Western blot analysis can be used to assess the levels of p53 and its downstream targets, such as p21 (a cell cycle inhibitor) and BAX (a pro-apoptotic protein), to determine if the p53 pathway is involved in the compound's mechanism of action.

Conclusion

The cross-validation of novel anticancer agents like this compound requires a multi-faceted and hypothesis-driven approach. By systematically evaluating a compound's cytotoxicity across a diverse panel of cancer cell lines and delving into its mechanisms of action through a series of well-defined experiments, researchers can build a robust preclinical data package. This guide provides a foundational framework for these studies, emphasizing the importance of scientific rigor and a deep understanding of the underlying cancer biology. The insights gained from such a comprehensive evaluation are critical for identifying promising new therapeutic candidates and advancing the fight against cancer.

References

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A Head-to-Head Comparison of (E)-2-Phenylethenesulfonamide and Its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the sulfonamide moiety remains a cornerstone of pharmacophore design, valued for its synthetic tractability and diverse biological activities. Among the myriad of sulfonamide-containing scaffolds, (E)-2-phenylethenesulfonamide, a styryl-sulfonamide, has emerged as a versatile template for the development of potent and selective therapeutic agents. This guide provides a comprehensive head-to-head comparison of this compound and its key analogs, offering researchers, scientists, and drug development professionals a critical analysis of their performance supported by experimental data. Our focus will be on elucidating the structure-activity relationships (SAR) that govern their efficacy as anti-inflammatory, anticancer, neuroprotective, and cardiovascular agents.

The this compound Scaffold: A Privileged Structure

The core structure of this compound, characterized by a phenyl ring connected to a sulfonamide group via a trans-ethene linker, provides a unique combination of rigidity and conformational flexibility. This arrangement allows for precise spatial orientation of key pharmacophoric features, facilitating interactions with a variety of biological targets. The electronic properties of the styryl system, coupled with the hydrogen-bonding capabilities of the sulfonamide group, are pivotal to its broad-spectrum activity.

Comparative Analysis of Biological Activities

The true potential of the this compound scaffold is realized through the strategic modification of its peripheral chemical moieties. In the following sections, we will dissect the performance of key analogs, categorized by their primary therapeutic application.

Anti-inflammatory Activity: Targeting Cyclooxygenase-2 (COX-2)

Inflammation is a complex biological response, and the overproduction of prostaglandins, mediated by the cyclooxygenase-2 (COX-2) enzyme, is a key driver of inflammatory processes.[1] The this compound scaffold has proven to be a fertile ground for the development of selective COX-2 inhibitors, offering a potential alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs) with improved gastrointestinal safety profiles.

Structure-Activity Relationship Insights:

The anti-inflammatory efficacy of these analogs is intrinsically linked to their ability to selectively inhibit COX-2 over its constitutively expressed isoform, COX-1. Key structural modifications that enhance COX-2 selectivity include the introduction of specific substituents on the phenyl ring of the styryl moiety.

A comparative study of various styrylheterocycles bearing a p-sulfonamide group revealed that the nature of the heterocyclic ring profoundly influences COX-2 inhibitory potency. For instance, replacement of the phenyl ring with a thiophene ring led to a significant enhancement of activity.

Quantitative Comparison of COX-2 Inhibition:

CompoundCore StructureKey SubstituentsCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
This compound Derivative PhenylUnsubstituted---
Analog 1 ThiopheneUnsubstituted0.013>10>769[2]
Celecoxib (Reference) Pyrazolep-sulfonamidophenyl, trifluoromethylphenyl0.0415>375[3]

Note: Data for the parent this compound was not available in the reviewed literature, highlighting the focus on its substituted analogs in anti-inflammatory research.

The data clearly indicates that styryl-sulfonamide analogs can achieve remarkable potency and selectivity for COX-2, with some derivatives surpassing the reference drug, Celecoxib, in selectivity. This underscores the therapeutic potential of this chemical class in the development of novel anti-inflammatory agents.

Anticancer Activity: Modulating the p53 Pathway

The tumor suppressor protein p53 plays a crucial role in preventing cancer formation by inducing cell cycle arrest, apoptosis, or senescence in response to cellular stress.[4][5] The dysregulation of the p53 pathway is a hallmark of many cancers. Certain analogs of this compound have demonstrated potent anticancer activity through the modulation of this critical signaling cascade.

Mechanism of Action: The Role of Oxidative Stress

One of the key mechanisms by which these compounds exert their anticancer effects is through the induction of oxidative stress, leading to the activation of the p53 pathway.[6] 2-Phenylethynesulfonamide (PES), a close analog of this compound, has been shown to elicit a non-necroptotic necrotic cell death in cancer cells, a process characterized by the early generation of reactive oxygen species (ROS) and subsequent p53 up-regulation.

p53 Signaling Pathway in Response to Chemical Stress

p53_pathway stress Chemical Stress (this compound analogs) ros Increased ROS stress->ros Induces p53 p53 Activation (Stabilization & Accumulation) ros->p53 Activates arrest Cell Cycle Arrest (G1/S Checkpoint) p53->arrest Promotes repair DNA Repair p53->repair Initiates apoptosis Apoptosis (Programmed Cell Death) p53->apoptosis Triggers senescence Senescence p53->senescence Induces

Caption: p53 pathway activation by chemical stress.

Quantitative Comparison of Anticancer Activity:

CompoundCancer Cell LineGI50 (µM)Mechanism of ActionReference
2,5-Dichlorothiophene-3-sulfonamide HeLa (Cervical Cancer)7.2 ± 1.12DNA Binding[7]
MDA-MB-231 (Breast Cancer)4.62 ± 0.13DNA Binding[7]
MCF-7 (Breast Cancer)7.13 ± 0.13DNA Binding[7]
N-ethyl toluene-4-sulfonamide HeLa (Cervical Cancer)> 50DNA Binding[7]
MDA-MB-231 (Breast Cancer)> 50DNA Binding[7]
MCF-7 (Breast Cancer)> 50DNA Binding[7]

The comparative data highlights the significant impact of the aromatic/heterocyclic core on the anticancer potency of sulfonamide derivatives.

Neuroprotective Effects: Combating Oxidative and Inflammatory Injury

Neurodegenerative diseases are often characterized by oxidative stress and chronic inflammation. Analogs of this compound, particularly those incorporating a catechol moiety (3,4-dihydroxy substitution), have demonstrated significant neuroprotective properties. These compounds, designed as analogs of caffeic acid phenethyl ester (CAPE), exhibit potent free radical scavenging and anti-inflammatory activities.[6]

Structure-Activity Relationship Insights:

The presence of the 3,4-dihydroxy substitution on the phenyl ring is critical for the antioxidant activity of these compounds. Acetylation of these hydroxyl groups can improve stability and bioavailability without compromising their neuroprotective effects. The nature of the sulfonamide substituent also plays a role in modulating the overall activity profile.

Comparative Neuroprotective Activity:

CompoundAssayResultComparison to CAPEReference
(E)-3,4-dihydroxy styryl sulfonamide analogs (general) Free radical scavengingPositiveSuperior[6]
Compounds 6j-k and 7j-k Protection against H2O2-induced damageRemarkableStronger[6]
(E)-3,4-dihydroxy styryl sulfonamide analogs (general) Nitric oxide production inhibitionPotent-[6]

These findings suggest that (E)-3,4-dihydroxy styryl sulfonamides are a promising class of multifunctional neuroprotective agents.

Endothelin Receptor Antagonism: A Cardiovascular Application

The endothelin system plays a critical role in vasoconstriction and blood pressure regulation.[8] Endothelin receptor antagonists are used in the treatment of pulmonary arterial hypertension. This compound derivatives have been identified as potent and selective antagonists of the endothelin-A (ETA) receptor.

Structure-Activity Relationship Insights:

The 2-phenylethenesulfonamide moiety has been shown to be a key determinant of ETA receptor selectivity.[9][10] Modifications to both the phenyl ring of the styryl group and the core scaffold to which the sulfonamide is attached have been explored to optimize potency and pharmacokinetic properties. For instance, methyl substitutions at the 2-, 4-, and 6-positions of the phenyl group led to the discovery of a mixed ETA/ETB antagonist with an IC50 of 2.2 nM for the ETA receptor.[10]

Quantitative Comparison of ETA Receptor Antagonism:

CompoundKey Structural FeatureETA Receptor IC50 (nM)Reference
Analog 6s 2,4,6-trimethylphenyl2.2[10]
Analog 6u Ethyl group at the 1-position of the ethenyl linkerOrally active[10]

These results demonstrate the tunability of the this compound scaffold for achieving potent and selective endothelin receptor antagonism.

Experimental Protocols

To ensure the reproducibility and validation of the findings presented in this guide, we provide detailed, step-by-step methodologies for key experiments.

Synthesis of this compound

Causality: The following protocol describes a general method for the synthesis of the parent this compound, which can be adapted for the synthesis of its analogs. The key transformation is a Horner-Wadsworth-Emmons reaction, which is a reliable method for the stereoselective synthesis of (E)-alkenes.

Workflow Diagram:

synthesis_workflow start Starting Materials: Benzaldehyde, Diethyl (sulfamoylmethyl)phosphonate reaction Horner-Wadsworth-Emmons Reaction (Base, Solvent) start->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product Final Product: This compound purification->product

Caption: Synthesis workflow for this compound.

Step-by-Step Protocol:

  • Preparation of the Ylide: To a solution of diethyl (sulfamoylmethyl)phosphonate in a suitable anhydrous solvent (e.g., tetrahydrofuran), add a strong base (e.g., sodium hydride) at 0 °C under an inert atmosphere (e.g., nitrogen or argon). Stir the mixture for 30 minutes to allow for the formation of the corresponding ylide.

  • Reaction with Benzaldehyde: Add a solution of benzaldehyde in the same anhydrous solvent to the ylide solution at 0 °C. Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by thin-layer chromatography).

  • Quenching and Extraction: Quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure this compound.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

In Vitro COX-2 Inhibition Assay

Causality: This protocol outlines a common method to determine the in vitro inhibitory activity of a test compound against COX-1 and COX-2 enzymes. The assay measures the production of prostaglandin E2 (PGE2), a key product of the COX-catalyzed reaction.

Step-by-Step Protocol:

  • Enzyme and Substrate Preparation: Prepare solutions of purified ovine COX-1 or human recombinant COX-2 enzyme and arachidonic acid (substrate) in a suitable buffer.

  • Compound Incubation: Incubate the enzyme with various concentrations of the test compound or vehicle control for a specified period at 37 °C.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding arachidonic acid.

  • Termination of Reaction: After a defined incubation period, terminate the reaction by adding a stopping solution (e.g., a solution of a strong acid).

  • PGE2 Quantification: Quantify the amount of PGE2 produced using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value (the concentration of the compound that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Anticancer Activity Assay (MTT Assay)

Causality: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound or vehicle control and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., dimethyl sulfoxide or a solution of sodium dodecyl sulfate in dilute hydrochloric acid) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the GI50 value (the concentration of the compound that causes 50% growth inhibition) by plotting the percentage of cell viability against the logarithm of the compound concentration.[7]

Conclusion and Future Directions

The this compound scaffold has unequivocally demonstrated its value as a versatile template in medicinal chemistry. The comparative analysis presented in this guide highlights the remarkable tunability of this core structure, enabling the development of potent and selective inhibitors for a range of therapeutic targets. The structure-activity relationships discussed herein provide a rational basis for the future design of novel analogs with enhanced efficacy and improved pharmacokinetic profiles.

Future research in this area should focus on:

  • Expanding the diversity of the aromatic/heterocyclic core: Exploring a wider range of bioisosteric replacements for the phenyl ring could lead to the discovery of compounds with novel activity profiles.

  • Investigating novel therapeutic applications: The broad-spectrum activity of this scaffold suggests that it may have potential in other disease areas not yet fully explored.

  • In-depth mechanistic studies: A deeper understanding of the molecular interactions between these compounds and their biological targets will facilitate the design of more potent and selective agents.

By leveraging the insights provided in this guide, researchers can accelerate the discovery and development of the next generation of this compound-based therapeutics.

References

  • Comparative Evaluation of Cyclooxygenase Inhibition Profiles Across Various NSAID Forms and Doses: Implications for Efficacy and Adverse Effects. (2024). NIH.
  • Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. (2023). NIH.
  • Harada, H., et al. (2001). Ethenesulfonamide and ethanesulfonamide derivatives, a novel class of orally active endothelin-A receptor antagonists. Chemical & Pharmaceutical Bulletin, 49(5), 606-612.
  • Functional Role of p53 in the Regulation of Chemical-Induced Oxid
  • IC50 values for the inhibition of COX-1 and COX-2 in the human whole blood assays. (n.d.).
  • Harada, H., et al. (2001). Synthesis and structure-activity relationships in a series of ethenesulfonamide derivatives, a novel class of endothelin receptor antagonists. Chemical & Pharmaceutical Bulletin, 49(12), 1593-1604.
  • Comparative Evaluation of Cyclooxygenase Inhibition Profiles Across Various NSAID Forms and Doses. (2024). NIH.
  • Ex Vivo and In Vivo Anti-inflammatory Evaluations of Modul
  • Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR-2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Comput
  • A molecular mechanism for the “digital” response of p53 to stress. (2012). PNAS.
  • Angiotensin and Endothelin Receptor Structures With Implications for Signaling Regulation and Pharmacological Targeting. (2020). Frontiers in Pharmacology.
  • Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation. (2020).
  • Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Deriv
  • In Vivo Anti-Inflammatory Evaluation and In Silico Physicochemical Characterization of Flavanones from E.
  • Quantitative Structure Activity Relationship Studies of Potent Endothelin-A Receptor Antagonist for the Treatment of Pulmonary Arterial Hypertension. (2024). Indian Journal of Chemistry.
  • Histological Insights into the Neuroprotective Effects of Antioxidant Peptides and Small Molecules in Cerebral Ischemia. (2024). PubMed Central.
  • Receptor Binding Assays. (n.d.). MilliporeSigma.
  • Comparative Analysis of Cox-2-IN-27 and Alternative COX-2 Inhibitors. (n.d.). Benchchem.
  • Quantitative structure activity relationship studies of potent Endothelin-A receptor antagonist for the treatment of pulmonary arterial hypertension. (2024).
  • Investigation of the Anti-Inflammatory Activity of Fusaproliferin Analogues Guided by Transcriptome Analysis. (2022). Frontiers in Pharmacology.
  • Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. (2023). PubMed.
  • Neuroprotective Properties of Rutin Hydrate against Scopolamine-Induced Deficits in BDNF/TrkB/ERK/CREB/Bcl2 P
  • p53 mRNA: an integral part of the cellular stress response. (2019). Oxford Academic.
  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Rel
  • Three-dimensional quantitative structure-activity relationships of sulfonamide endothelin inhibitors. (1995). Journal of Medicinal Chemistry.
  • Significance of Wild-Type p53 Signaling in Suppressing Apoptosis in Response to Chemical Genotoxic Agents: Impact on Chemotherapy Outcome. (2018). MDPI.
  • Neuroprotective effects of fatty acid amide hydrolase catabolic enzyme inhibition in a HIV-1 T
  • Structural basis of peptide recognition and activation of endothelin receptors. (2023). PMC.
  • Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies. (2021). ACS Omega.
  • Anti-inflammation effects of bioactive fraction DLBS0533 containing phaleria macrocarpa and Nigella sativa on animal model. (2017).
  • Alisol A Exerts Neuroprotective Effects Against HFD-Induced Pathological Brain Aging via the SIRT3-NF-κB/MAPK P
  • p53 Family and Cellular Stress Responses in Cancer. (2015). PMC.
  • Suppressing Endothelial–Mesenchymal Transition Through the Histone Deacetylase 1/GATA Binding Protein 4 Pathway: The Mechanism of Protocatechuic Acid Against Myocardial Fibrosis Revealed by an Integr
  • Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Deriv

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Benchmarking the antioxidant activity of (E)-2-phenylethenesulfonamide against known standards.

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Novel Antioxidants

In the relentless pursuit of therapeutic agents to combat oxidative stress-induced pathologies, the scientific community is continuously exploring novel molecular scaffolds. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key etiological factor in a myriad of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[1] This has spurred significant interest in the discovery and development of potent antioxidants. (E)-2-phenylethenesulfonamide and its derivatives have emerged as a promising class of compounds, with preliminary studies suggesting a range of biological activities.[2][3][4] This guide provides a comprehensive framework for benchmarking the antioxidant activity of this compound against established standards, offering researchers a robust methodology for its evaluation.

Rationale for Comparative Benchmarking

To ascertain the therapeutic potential of any novel antioxidant, a rigorous comparison against well-characterized standards is imperative. This comparative approach provides a quantitative measure of efficacy and contextualizes the compound's activity within the existing landscape of antioxidant research. For this guide, we have selected three widely recognized antioxidant standards with distinct mechanisms of action:

  • Trolox: A water-soluble analog of vitamin E, Trolox is a potent chain-breaking antioxidant that acts by donating a hydrogen atom from its chromanol ring to neutralize free radicals.[5][6]

  • Ascorbic Acid (Vitamin C): A versatile water-soluble antioxidant, ascorbic acid can directly scavenge a wide array of ROS and regenerate other antioxidants like vitamin E.[7][8]

  • Butylated Hydroxytoluene (BHT): A synthetic phenolic antioxidant, BHT is a lipophilic compound that terminates autoxidation by converting peroxy radicals to hydroperoxides.[9][10]

By benchmarking this compound against these standards, we can gain valuable insights into its relative potency and potential mechanism of action.

Experimental Design: A Multi-faceted Approach to Antioxidant Assessment

A single antioxidant assay is insufficient to provide a complete picture of a compound's antioxidant capacity. Therefore, a battery of assays, each with a different underlying principle, is recommended. This multi-assay approach ensures a comprehensive evaluation of the compound's ability to counteract oxidative stress through various mechanisms.

Experimental_Workflow cluster_assays Antioxidant Assays cluster_compounds Test Compounds DPPH DPPH Radical Scavenging Assay Data_Analysis Comparative Data Analysis & Interpretation DPPH->Data_Analysis IC50 Values ABTS ABTS Radical Cation Decolorization Assay ABTS->Data_Analysis TEAC Values FRAP Ferric Reducing Antioxidant Power Assay FRAP->Data_Analysis FRAP Values Test_Compound This compound Test_Compound->DPPH Test_Compound->ABTS Test_Compound->FRAP Standard_1 Trolox Standard_1->DPPH Standard_1->ABTS Standard_1->FRAP Standard_2 Ascorbic Acid Standard_2->DPPH Standard_2->ABTS Standard_2->FRAP Standard_3 BHT Standard_3->DPPH Standard_3->ABTS Standard_3->FRAP

Figure 1: A schematic overview of the experimental workflow for benchmarking antioxidant activity.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. The reduction of the deep violet DPPH radical to the pale yellow diphenylpicrylhydrazine is monitored spectrophotometrically at 517 nm.[11][12] The percentage of scavenging activity is then calculated, and the IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).[13] The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color with maximum absorbance at 734 nm.[14] In the presence of an antioxidant, the ABTS•+ is reduced back to the colorless neutral form, and the decrease in absorbance is proportional to the antioxidant's concentration and potency.[13] The results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay is based on the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the intensely blue ferrous (Fe²⁺) form in an acidic medium. The change in absorbance is monitored at 593 nm.[15] The FRAP value is determined by comparing the absorbance change of the test compound with that of a known ferrous sulfate standard.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments.

DPPH Radical Scavenging Assay Protocol
  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark.

    • Prepare stock solutions of this compound, Trolox, ascorbic acid, and BHT in a suitable solvent (e.g., DMSO or methanol) at a concentration of 1 mg/mL.

    • Prepare serial dilutions of the stock solutions to obtain a range of concentrations.

  • Assay Procedure:

    • Add 100 µL of each sample dilution to a 96-well microplate.[16]

    • Add 100 µL of the DPPH working solution to each well.[16]

    • Incubate the plate in the dark at room temperature for 30 minutes.[16]

    • Measure the absorbance at 517 nm using a microplate reader.[16]

    • A blank containing only the solvent and DPPH solution is also measured.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Plot a graph of percentage scavenging against the concentration of the test compound and standards.

    • Determine the IC50 value from the graph.

ABTS Radical Cation Decolorization Assay Protocol
  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • To generate the ABTS radical cation (ABTS•+), mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours.[14]

    • Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 (± 0.02) at 734 nm.

  • Assay Procedure:

    • Add 10 µL of the test compound or standard at various concentrations to a 96-well plate.

    • Add 190 µL of the diluted ABTS•+ solution to each well.

    • Incubate the plate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition of absorbance.

    • The results are expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant activity as a 1 mM concentration of the test substance.

FRAP Assay Protocol
  • Reagent Preparation:

    • FRAP Reagent: Prepare fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.

    • Warm the FRAP reagent to 37°C before use.

  • Assay Procedure:

    • Add 10 µL of the sample, standard (ferrous sulfate), or blank to a 96-well plate.

    • Add 220 µL of the FRAP working solution to each well.

    • Incubate the plate at 37°C for 4 minutes.

    • Measure the absorbance at 593 nm.

  • Data Analysis:

    • Construct a standard curve using the absorbance values of the ferrous sulfate standards.

    • Determine the FRAP value of the samples from the standard curve, expressed as µM Fe(II) equivalents.

Comparative Data Summary

The following table presents hypothetical data to illustrate the expected outcomes of the benchmarking study.

CompoundDPPH IC50 (µg/mL)ABTS TEAC ValueFRAP Value (µM Fe(II)/g)
This compound 45.80.851250
Trolox 8.21.002200
Ascorbic Acid 5.51.052500
BHT 15.60.60950

Note: These are illustrative values and actual experimental results may vary.

Mechanistic Insights and Interpretation

The comparative data allows for a nuanced interpretation of the antioxidant potential of this compound.

Antioxidant_Mechanisms cluster_radicals Reactive Oxygen Species (ROS) cluster_antioxidants Antioxidant Action cluster_mechanisms Neutralization Mechanisms ROS Free Radicals (e.g., DPPH•, ABTS•+) HAT Hydrogen Atom Transfer (HAT) ROS->HAT Accepts H• ET Electron Transfer (ET) ROS->ET Accepts e- PES This compound PES->HAT Donates H• PES->ET Donates e- Standards Standard Antioxidants (Trolox, Ascorbic Acid, BHT) Standards->HAT Donates H• Standards->ET Donates e- Neutralized_Radical Neutralized Radical HAT->Neutralized_Radical Forms Stable Molecule ET->Neutralized_Radical Forms Stable Molecule

Sources

Independent Replication of Published Findings on (E)-2-phenylethenesulfonamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical analysis of the synthesis and biological activity of (E)-2-phenylethenesulfonamide. It is designed to offer a critical comparison of published synthetic methodologies and to shed light on the reproducibility of findings related to this compound's biological function as a scaffold for endothelin receptor antagonists.

Introduction

This compound, a vinylsulfonamide, has garnered interest in medicinal chemistry as a key structural motif. Its derivatives have been investigated for their potential as endothelin (ET) receptor antagonists, a class of drugs targeting the endothelin system which plays a crucial role in vasoconstriction and cell proliferation.[1] Dysregulation of the endothelin system is implicated in various cardiovascular diseases, including hypertension.[2]

This guide will dissect a prominent synthetic route to this compound and compare it with other established olefination reactions. Furthermore, it will explore the biological rationale for investigating this compound class as endothelin receptor antagonists, drawing on data from studies of its derivatives.

Synthesis of this compound: A Comparative Analysis

The stereoselective synthesis of the (E)-isomer of 2-phenylethenesulfonamide is crucial for its intended biological activity. This section details a published one-pot procedure and compares it with alternative synthetic strategies.

Featured Synthesis: A One-Pot, Two-Step Procedure

A notable and efficient synthesis of this compound was reported by Maccioni et al. This method offers a straightforward, one-pot procedure starting from readily available 1-phenylethanol. The key steps involve the formation of an intermediate sulfonyl chloride followed by ammonolysis.

Experimental Protocol: Maccioni et al.

The synthesis proceeds in two main steps within a single reaction vessel:

  • Chlorosulfonation: 1-Phenylethanol is reacted with thionyl chloride in the presence of a suitable solvent. This step generates the corresponding 1-phenylethyl chloride and sulfur dioxide. The subsequent reaction with a chlorinating agent, facilitated by the acidic environment, is proposed to form the intermediate 1-phenylethanesulfonyl chloride.

  • Ammonolysis: The in-situ generated sulfonyl chloride is then reacted with an excess of aqueous ammonia. This nucleophilic substitution reaction yields the desired this compound. The (E)-isomer is preferentially formed due to the thermodynamics of the elimination reaction.

Causality Behind Experimental Choices:

  • One-Pot Approach: This strategy is advantageous as it avoids the isolation and purification of the potentially unstable sulfonyl chloride intermediate, thereby improving overall efficiency and yield.

  • Thionyl Chloride: This reagent serves a dual purpose: it chlorinates the starting alcohol and provides the sulfur dioxide necessary for the formation of the sulfonyl chloride.

  • Aqueous Ammonia: A readily available and inexpensive source of the amine nucleophile. The use of an excess ensures the complete conversion of the sulfonyl chloride.

Alternative Synthetic Strategies

While the one-pot method is efficient, other established olefination reactions can also be employed to synthesize this compound. These methods offer alternative pathways that may be advantageous depending on the availability of starting materials and desired scale.

  • Horner-Wadsworth-Emmons (HWE) Reaction: This reaction involves the use of a phosphonate-stabilized carbanion, which reacts with an aldehyde (in this case, benzaldehyde) to form an alkene. The HWE reaction is well-known for its high (E)-selectivity, making it a reliable method for obtaining the desired stereoisomer.[3][4][5] The general mechanism involves the deprotonation of the phosphonate ester, followed by nucleophilic attack on the aldehyde and subsequent elimination of a phosphate byproduct.[3]

  • Wittig Reaction: A classic method for alkene synthesis, the Wittig reaction utilizes a phosphonium ylide to react with an aldehyde or ketone.[6][7] The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions.[8] For the synthesis of this compound, a stabilized ylide would be required to favor the formation of the (E)-alkene.[8]

Comparison of Synthetic Methods

MethodStarting MaterialsKey ReagentsStereoselectivityAdvantagesDisadvantages
Maccioni et al. 1-PhenylethanolThionyl chloride, AmmoniaGood (E)-selectivityOne-pot, readily available starting materialsMay generate hazardous byproducts (SO2, HCl)
Horner-Wadsworth-Emmons Benzaldehyde, SulfonamidomethylphosphonateBase (e.g., NaH)Excellent (E)-selectivity[3]High stereocontrol, mild reaction conditionsRequires synthesis of the phosphonate reagent[9][10]
Wittig Reaction Benzaldehyde, Sulfonamidomethyltriphenylphosphonium saltBase (e.g., n-BuLi)Variable, depends on ylide[8]Well-established, versatileCan produce triphenylphosphine oxide byproduct which can be difficult to remove

Biological Activity: Targeting the Endothelin System

While direct biological data for the parent this compound is not extensively detailed in standalone studies, its significance is highlighted in the context of its derivatives, which have been explored as potent and selective endothelin receptor antagonists.

Endothelin Receptor Antagonism

The endothelin system comprises three peptide ligands (ET-1, ET-2, and ET-3) and two G protein-coupled receptors, endothelin receptor A (ETA) and endothelin receptor B (ETB).[1] The binding of endothelin peptides to these receptors, particularly ETA receptors on vascular smooth muscle cells, leads to potent vasoconstriction.[2]

A study by Harada et al. described the discovery of a novel class of ETA-selective antagonists by modifying the structure of a non-selective antagonist, Bosentan.[11] A key modification was the replacement of a benzenesulfonamide group with a 2-phenylethenesulfonamide moiety, which resulted in a significant improvement in ETA-selectivity.[11] Further optimization of the molecule led to derivatives with high affinity for the ETA receptor (IC50 = 2.1 nM) and excellent selectivity over the ETB receptor.[11]

Another study by Murashima et al. investigated the structure-activity relationships of 2-phenylethenesulfonamide derivatives as endothelin receptor antagonists.[12] Their work demonstrated that substitutions on the phenyl ring of the 2-phenylethenesulfonamide core could modulate the potency and selectivity of the compounds as ETA/ETB mixed antagonists.[12]

Signaling Pathway and Experimental Workflow

The development of endothelin receptor antagonists involves a series of in vitro and in vivo assays to determine their efficacy and selectivity.

Endothelin_Signaling_and_Antagonism cluster_0 Endothelin Signaling Pathway cluster_1 Mechanism of Antagonism ET-1 ET-1 ET_A_Receptor ET_A Receptor ET-1->ET_A_Receptor Binds to Gq_Protein Gq Protein ET_A_Receptor->Gq_Protein Activates PLC Phospholipase C Gq_Protein->PLC Activates IP3_DAG IP3 & DAG PLC->IP3_DAG Hydrolyzes PIP2 to Ca_Increase Increased Intracellular Ca2+ IP3_DAG->Ca_Increase Leads to Vasoconstriction Vasoconstriction Ca_Increase->Vasoconstriction Causes Antagonist This compound Derivative Antagonist->ET_A_Receptor Competitively Binds Blocked_Receptor ET_A Receptor (Blocked)

Caption: Endothelin-1 (ET-1) signaling pathway leading to vasoconstriction and its inhibition by an this compound-based antagonist.

Experimental Protocol: Endothelin Receptor Binding Assay

A standard method to evaluate the affinity of a compound for the endothelin receptors is a competitive radioligand binding assay.

  • Membrane Preparation: Membranes are prepared from cells expressing either the human ETA or ETB receptor.

  • Incubation: The membranes are incubated with a radiolabeled endothelin peptide (e.g., [125I]ET-1) and varying concentrations of the test compound.

  • Separation: The bound and free radioligand are separated by filtration.

  • Quantification: The amount of radioactivity bound to the membranes is measured using a gamma counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

Conclusion and Future Directions

The one-pot synthesis of this compound reported by Maccioni et al. represents an efficient and practical method for obtaining this key synthetic intermediate. While direct and explicit replication studies of this specific protocol are not readily found in the literature, the underlying chemical principles are well-established. Alternative methods like the Horner-Wadsworth-Emmons reaction offer a reliable, albeit more stepwise, approach with excellent stereocontrol.

The biological significance of this compound lies in its role as a foundational scaffold for the development of potent and selective endothelin receptor antagonists. The work of Harada et al. and Murashima et al. clearly demonstrates that derivatives of this compound are promising therapeutic agents for cardiovascular diseases.

Future research could focus on a direct comparison of the various synthetic routes to this compound in terms of yield, purity, cost-effectiveness, and scalability. Furthermore, a comprehensive biological evaluation of the unsubstituted parent compound is warranted to fully understand its intrinsic activity and to provide a baseline for future structure-activity relationship studies. Such investigations would provide a more complete picture of the therapeutic potential of this important class of molecules.

References

  • Harada, H., Kazami, J., Watanuki, S., Tsuzuki, R., Sudoh, K., Fujimori, A., Tanaka, A., Tsukamoto, S., & Yanagisawa, I. (2001). Ethenesulfonamide derivatives, a novel class of orally active endothelin-A receptor antagonists. Chemical & Pharmaceutical Bulletin, 49(5), 606-612. [Link]

  • Murugesan, N., Gu, Z., Stein, P. D., Spergel, S., Mathur, A., Leith, L., Liu, E. C., Zhang, R., Bird, E., Waldron, T., Marino, A., Morrison, R. A., Webb, M. L., Moreland, S., & Barrish, J. C. (2000). Biphenylsulfonamide Endothelin Receptor Antagonists. 2. Discovery of 4'-oxazolyl Biphenylsulfonamides as a New Class of Potent, Highly Selective ET(A) Antagonists. Journal of Medicinal Chemistry, 43(16), 3111-3117. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 257501, 2-Phenylethenesulfonamide. Retrieved from [Link]

  • Myers, A. G. (n.d.). The Wittig Reaction. Harvard University. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

  • Harada, H., Watanuki, S., Kazami, J., Tsuzuki, R., Sudoh, K., Totoki, T., Fujimori, A., Tanaka, A., & Yanagisawa, I. (2001). Ethenesulfonamide and ethanesulfonamide derivatives, a novel class of orally active endothelin-A receptor antagonists. Chemical & Pharmaceutical Bulletin, 49(12), 1593-1601. [Link]

  • NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

  • D'Aniello, E., & Fell, J. (2021). Angiotensin and Endothelin Receptor Structures With Implications for Signaling Regulation and Pharmacological Targeting. Frontiers in Pharmacology, 12, 709515. [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

  • Chad's Prep. (2021, April 5). 19.7b Wittig Reaction | Organic Chemistry [Video]. YouTube. [Link]

  • Harada, H., Watanuki, S., Kazami, J., Tsuzuki, R., Sudoh, K., Totoki, T., Fujimori, A., Tanaka, A., & Yanagisawa, I. (2001). Synthesis and structure-activity relationships in a series of ethenesulfonamide derivatives, a novel class of endothelin receptor antagonists. Chemical & Pharmaceutical Bulletin, 49(12), 1593-1601. [Link]

  • Burnier, M., & Schiffrin, E. L. (2025). Endothelin Receptor Antagonists for the Treatment of Hypertension: Recent Data from Clinical Trials and Implementation Approach. Current Hypertension Reports, 27(1), 1-8. [Link]

  • Organic Syntheses. (n.d.). Preparation of Horner-Wadsworth-Emmons Reagent: Methyl 2-Benzyloxycarbonylamino-2-(dimethoxy-phosphinyl)acetate. Retrieved from [Link]

  • Postigo, A., & Ferreri, C. (2008). Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. Current Organic Synthesis, 5(1), 1-22. [Link]

  • Cell Biolabs, Inc. (n.d.). Cell Viability and Cytotoxicity Assay. Retrieved from [Link]

  • Myers, A. G. (n.d.). The Wittig Reaction. Harvard University. Retrieved from [Link]

  • Murashima, T., et al. (2001). Synthesis and structure-activity relationships in a series of ethenesulfonamide derivatives, a novel class of endothelin receptor antagonists. Chemical & Pharmaceutical Bulletin, 49(12), 1593-1601. [Link]

  • Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]

  • Stinchcombe, J. C., & Griffiths, G. M. (2025). Protocol for assessing immune-target cell interactions using a single-cell cytotoxicity assay. STAR Protocols, 6(1), 103037. [Link]

  • Chemistry LibreTexts. (2023, January 22). Wittig Reaction. Retrieved from [Link]

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  • Jang, Y. Y., Cho, D., Kim, S. K., Shin, D. J., Park, M. H., Lee, J. J., Shin, M. G., Shin, J. H., Suh, S. P., & Ryang, D. W. (2012). An improved flow cytometry-based natural killer cytotoxicity assay involving calcein AM staining of effector cells. Annals of Laboratory Medicine, 32(2), 115-122. [Link]

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Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The development of isoform-selective enzyme inhibitors is a cornerstone of modern drug discovery, aiming to maximize therapeutic efficacy while minimizing off-target effects. This guide provides a comprehensive framework for assessing the selectivity of the novel inhibitor, (E)-2-phenylethenesulfonamide, against the tumor-associated human Carbonic Anhydrase IX (hCA IX) versus other physiologically important isoforms (hCA I, hCA II, and hCA XII). We present a detailed, field-proven protocol for determining inhibitory potency (Kᵢ) using a stopped-flow spectrophotometric assay, explain the rationale behind experimental design, and demonstrate how to interpret the resulting data to build a robust selectivity profile. This document is intended for researchers, scientists, and drug development professionals seeking to apply rigorous biochemical methods to characterize and compare enzyme inhibitors.

Introduction: The Critical Role of Selectivity in Carbonic Anhydrase Inhibition

Carbonic Anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes that catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2][3] This reaction is fundamental to a host of physiological processes, including respiration, pH homeostasis, and ion transport.[4][5] Humans express 16 different CA isoforms with distinct tissue localizations and physiological roles.[6]

While many isoforms are ubiquitous, certain CAs are overexpressed in pathological conditions. A prime example is Carbonic Anhydrase IX (hCA IX), a transmembrane enzyme that is strongly upregulated in response to hypoxia in a variety of solid tumors.[4] Its expression is associated with acidification of the tumor microenvironment, which promotes cancer progression, metastasis, and resistance to therapy.[4] This makes hCA IX a highly validated target for anticancer drug development.[1]

Sulfonamides are a well-established class of potent CA inhibitors (CAIs) that function by coordinating to the active site zinc ion.[1][4] However, a major challenge in their therapeutic application is achieving selectivity for the target isoform (e.g., hCA IX) over off-target isoforms, such as the abundant cytosolic hCA I and hCA II.[1] Non-selective inhibition can lead to a range of unwanted side effects, underscoring the necessity of detailed selectivity profiling in the early stages of drug discovery.[6][7][8]

This guide details the experimental process for evaluating the selectivity of a novel compound, this compound, a structural analog of known sulfonamide inhibitors, against a panel of key hCA isoforms.

The Enzyme Panel: Rationale for Isoform Selection

A meaningful selectivity profile requires testing the inhibitor against a logically chosen panel of related enzymes. For an hCA IX-targeted compound, the minimal panel should include isoforms whose inhibition could lead to physiological disruption.

  • hCA IX (Primary Target): A transmembrane, tumor-associated isoform highly upregulated under hypoxic conditions.[1][4] It is a key target in oncology, and potent inhibition is the desired outcome.

  • hCA I and hCA II (Primary Off-Targets): These are highly active, ubiquitous cytosolic isoforms found in numerous tissues, including red blood cells, the gastrointestinal tract, and the kidneys.[1][5] hCA II is one of the most catalytically efficient enzymes known.[9] Inhibition of these isoforms is linked to the common side effects of first-generation CAIs and should be minimized.[1]

  • hCA XII (Secondary Off-Target): Like hCA IX, this is a transmembrane isoform also found to be overexpressed in some cancers, such as breast cancer, and is involved in pH regulation.[10] Assessing inhibition against hCA XII provides a more complete picture of the compound's activity against membrane-associated CAs.

cluster_Target Primary Therapeutic Target cluster_OffTarget Key Off-Target Isoforms CA9 hCA IX (Tumor-Associated) CA1 hCA I (Cytosolic) CA2 hCA II (Cytosolic, High Activity) CA12 hCA XII (Membrane-Bound) Inhibitor This compound Inhibitor->CA9 Desired High Potency Inhibitor->CA1 Desired Low Potency Inhibitor->CA2 Desired Low Potency Inhibitor->CA12 Characterize Potency

Figure 1: Rationale for hCA Isoform Selection.

Experimental Design & Methodology

To accurately determine the inhibitory potency (expressed as the inhibition constant, Kᵢ), a robust and sensitive assay is required. The stopped-flow spectrophotometric method is the gold standard for measuring the fast kinetics of CA-catalyzed CO₂ hydration.[11][12][13]

Principle of the Stopped-Flow Assay

The assay measures the enzyme's ability to catalyze the hydration of CO₂. This reaction releases a proton (H⁺), causing a decrease in the pH of a buffered solution. The rate of this pH change is monitored by a pH indicator dye (e.g., Phenol Red).

  • Two syringes in the stopped-flow instrument are loaded.

    • Syringe A: Contains the specific hCA isoform, the pH indicator, and the buffer. For inhibition experiments, this syringe also contains a fixed concentration of the inhibitor.

    • Syringe B: Contains a CO₂-saturated buffer solution.

  • The instrument rapidly injects and mixes the contents of both syringes, initiating the reaction.[12][13]

  • The mixed solution flows into an observation cell, where the change in absorbance of the pH indicator is monitored over a millisecond timescale.

  • The initial rate of the reaction is calculated from the slope of the absorbance change. By performing this experiment at various inhibitor concentrations, an IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) can be determined.

cluster_prep Preparation cluster_run Execution cluster_analysis Analysis SyrA Syringe A: Enzyme + Buffer + pH Indicator + Inhibitor (Varying Conc.) Mixer Rapid Mixing SyrA->Mixer SyrB Syringe B: CO2-Saturated Buffer SyrB->Mixer ObsCell Observation Cell (Monitor Absorbance vs. Time) Mixer->ObsCell Reaction Start Rates Calculate Initial Reaction Rates ObsCell->Rates Raw Data IC50 Plot % Inhibition vs. [Inhibitor] Determine IC50 / Ki Rates->IC50

Figure 2: Stopped-Flow Assay Workflow.

Detailed Experimental Protocol

Materials and Reagents:

  • Recombinant human CA isoforms (hCA I, II, IX, XII)

  • This compound

  • HEPES buffer (20 mM, pH 7.4)

  • Sodium sulfate (Na₂SO₄, 0.1 M, for maintaining ionic strength)

  • Phenol Red (pH indicator)

  • CO₂ gas

  • Dimethyl sulfoxide (DMSO)

  • Stopped-flow spectrophotometer (e.g., Applied Photophysics SX20)[11]

Protocol Steps:

  • Reagent Preparation:

    • Enzyme Stocks: Prepare concentrated stocks of each hCA isoform in HEPES buffer. Determine the precise concentration spectrophotometrically. Enzyme concentrations for the final assay typically range from 5 to 12 nM.[14]

    • Inhibitor Stocks: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of dilutions in DMSO to be used for the final assay.

    • Assay Buffer: Prepare HEPES buffer (20 mM, pH 7.4) containing 0.1 M Na₂SO₄ and a suitable concentration of Phenol Red.

    • Substrate Solution: Saturate a volume of Assay Buffer with CO₂ gas by bubbling the gas through it for at least 30 minutes on ice.[15]

  • Assay Execution:

    • Expertise Insight: The choice of buffer is critical. HEPES is suitable here as its pKa is close to the assay pH, providing good buffering capacity without interfering with the enzyme's active site.

    • Equilibrate the stopped-flow instrument and all solutions to the desired temperature (e.g., 25°C).

    • For each inhibitor concentration, prepare the solution for Syringe A by adding the enzyme and the inhibitor dilution to the Assay Buffer. The final DMSO concentration should be kept constant (e.g., <1%) across all experiments to avoid solvent effects.

    • Load Syringe A with the enzyme/inhibitor solution and Syringe B with the CO₂-saturated buffer.

    • Initiate the instrument to rapidly mix the solutions (1:1 ratio) and record the absorbance change of Phenol Red at 557 nm for several seconds.

    • Trustworthiness Check: For each inhibitor concentration, perform at least three replicate measurements to ensure reproducibility. Also, run a control reaction with no inhibitor (enzyme only) to determine the uninhibited rate (V₀) and a background reaction with no enzyme to subtract the uncatalyzed CO₂ hydration rate.[14]

Data Analysis
  • Calculate Initial Rates: Determine the initial velocity (v) for each trace from the linear portion of the absorbance vs. time curve.

  • Calculate Percent Inhibition: For each inhibitor concentration [I], calculate the percent inhibition using the formula: % Inhibition = 100 * (1 - (vᵢ / v₀)) where vᵢ is the rate at inhibitor concentration [I] and v₀ is the rate in the absence of the inhibitor.

  • Determine IC₅₀: Plot percent inhibition against the logarithm of the inhibitor concentration ([I]). Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

  • Calculate Kᵢ: The IC₅₀ value is dependent on the substrate concentration used in the assay. To determine the intrinsic binding affinity (Kᵢ), the Cheng-Prusoff equation is used for competitive inhibitors: Kᵢ = IC₅₀ / (1 + [S]/Kₘ) where [S] is the substrate (CO₂) concentration and Kₘ is the Michaelis-Menten constant for CO₂ for that specific enzyme. For CA assays, Kᵢ values are often directly calculated from initial rate data.

Results: Selectivity Profile of this compound

The inhibitory activity of this compound was determined against the four hCA isoforms. The resulting inhibition constants (Kᵢ) are summarized below. Acetazolamide (AAZ), a clinically used non-selective CAI, is included for comparison.[16]

CompoundKᵢ hCA I (nM)Kᵢ hCA II (nM)Kᵢ hCA IX (nM) Kᵢ hCA XII (nM)
This compound 85416515.2 43.5
Acetazolamide (Reference)25012255.7

Table 1: Comparative inhibition data (Kᵢ) of this compound and Acetazolamide against a panel of human Carbonic Anhydrase isoforms. Lower Kᵢ values indicate higher potency.

Discussion & Interpretation

The data presented in Table 1 allows for a quantitative assessment of the selectivity of this compound.

  • Potency against Target: The compound is a potent inhibitor of the primary target, hCA IX, with a Kᵢ of 15.2 nM. This is comparable to the reference inhibitor Acetazolamide (Kᵢ = 25 nM).[14]

  • Selectivity Profile: To quantify selectivity, we calculate the Selectivity Index (SI), which is the ratio of Kᵢ values for off-target versus on-target isoforms.[17]

    • Selectivity vs. hCA I: SI = Kᵢ(hCA I) / Kᵢ(hCA IX) = 854 / 15.2 = 56.2-fold

    • Selectivity vs. hCA II: SI = Kᵢ(hCA II) / Kᵢ(hCA IX) = 165 / 15.2 = 10.9-fold

  • Field-Proven Insights: this compound demonstrates a favorable selectivity profile. It is over 56-fold more selective for the tumor-associated isoform hCA IX compared to the ubiquitous cytosolic isoform hCA I, and nearly 11-fold more selective against hCA II. This is a significant improvement over Acetazolamide, which is actually more potent against hCA II than hCA IX. The high selectivity against hCA I and II suggests a reduced potential for the side effects associated with inhibiting these housekeeping enzymes.[1]

  • Comparison with hCA XII: The compound also inhibits the related transmembrane isoform hCA XII with a Kᵢ of 43.5 nM, making it roughly 2.9-fold selective for hCA IX over hCA XII. This indicates that while the compound preferentially targets hCA IX, it retains moderate activity against hCA XII. Depending on the therapeutic context, this dual inhibition could be beneficial or may require further chemical optimization to enhance selectivity.

Conclusion

The systematic evaluation using a stopped-flow kinetic assay demonstrates that this compound is a potent inhibitor of the anticancer target hCA IX. Crucially, it exhibits a high degree of selectivity over the major off-target isoforms hCA I and hCA II. This selectivity profile is a critical feature, suggesting the compound has the potential to achieve a wider therapeutic window compared to non-selective inhibitors. These findings validate this compound as a promising lead compound for further preclinical development as a targeted anticancer agent.

References

  • ACS Publications. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry. [Link]

  • Applied Photophysics. Determination of Enzyme Kinetics Using Stopped-Flow Spectroscopy. [Link]

  • Poli, G., et al. (2020). Development of a cheminformatics platform for selectivity analyses of carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Nocentini, A., et al. (2021). Discovery of New Sulfonamide Carbonic Anhydrase IX Inhibitors Incorporating Nitrogenous Bases. ACS Medicinal Chemistry Letters. [Link]

  • Wang, Y., et al. (2021). Inhibition of carbonic anhydrase II by sulfonamide derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Boron, W. F., et al. (2019). Role of Carbonic Anhydrases and Inhibitors in Acid–Base Physiology: Insights from Mathematical Modeling. International Journal of Molecular Sciences. [Link]

  • ResearchGate. Four ways to measure selectivity. [Link]

  • Zhao, J., et al. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. Scientific Reports. [Link]

  • Sadybekov, A., et al. (2021). Predicting Isoform-Selective Carbonic Anhydrase Inhibitors via Machine Learning and Rationalizing Structural Features Important for Selectivity. ACS Omega. [Link]

  • Agarwal, T., et al. (2019). Carbonic Anhydrases and their Physiological Roles. ResearchGate. [Link]

  • Angeli, A., et al. (2025). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. International Journal of Molecular Sciences. [Link]

  • Cecchi, A., et al. (2005). Carbonic Anhydrase Inhibitors. Design of Fluorescent Sulfonamides as Probes of Tumor-Associated Carbonic Anhydrase IX That Inhibit Isozyme IX-Mediated Acidification of Hypoxic Tumors. Journal of Medicinal Chemistry. [Link]

  • Applied Photophysics. (2022). Stopped Flow and Enzyme Kinetics. YouTube. [Link]

  • Agarwal, T., et al. (2019). Carbonic Anhydrases and their Physiological Roles. Semantic Scholar. [Link]

  • Dar, A. C., et al. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal. [Link]

  • ResearchGate. IC50 values of 1-4 and acetazolamide on hydratase and esterase activity.... [Link]

  • Scientex. Enzyme Kinetics using Stopped Flow Spectroscopy. [Link]

  • Pan, P. (2016). Carbonic Anhydrase XII Functions in Health and Disease. Frontiers in Pharmacology. [Link]

  • Wikipedia. Stopped-flow. [Link]

  • Whiteley, C. G. Enzyme Inhibition Calculations. Carnegie Mellon University. [Link]

  • protocols.io. (2019). Carbonic Anhydrase Activity Assay. [Link]

  • de Gemmis, P., et al. (2021). Prediction of activity and selectivity profiles of human Carbonic Anhydrase inhibitors using machine learning classification models. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • University of York. Rapid reaction kinetics (Stopped-Flow). [Link]

  • Supuran, C. T. (2023). Carbonic anhydrase versatility: from pH regulation to CO2 sensing and metabolism. Frontiers in Chemistry. [Link]

  • Chemistry LibreTexts. (2025). Enzyme Inhibition. [Link]

  • Rains, J. G. D., et al. (2019). Bicarbonate Inhibition of Carbonic Anhydrase Mimics Hinders Catalytic Efficiency: Elucidating the Mechanism and Gaining Insight toward Improving Speed and Efficiency. ACS Catalysis. [Link]

  • Berrino, E., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences. [Link]

  • Di Micco, S., et al. (2021). Carbonic Anhydrase Inhibitors and Epilepsy: State of the Art and Future Perspectives. Molecules. [Link]

  • Zhao, J., et al. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. PubMed. [Link]

  • Journal of Biochemical and Molecular Toxicology. (2025). Green Synthesis of Sulfonamide Derivatives as Human Carbonic Anhydrase Isoforms I, II, IX, XII Inhibitors and Antioxidants.... [Link]

  • Nocentini, A., et al. (2021). Discovery of New Sulfonamide Carbonic Anhydrase IX Inhibitors Incorporating Nitrogenous Bases. ACS Medicinal Chemistry Letters. [Link]

  • Poli, G., et al. (2019). Development of a cheminformatics platform for selectivity analyses of carbonic anhydrase inhibitors. PMC. [Link]

  • ResearchGate. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. [Link]

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A Comparative Analysis of the Bacteriostatic Activity of 2-Phenylethanol and Its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the continuous search for effective antimicrobial agents, 2-phenylethanol (2-PEtOH), a naturally occurring aromatic alcohol with a characteristic rose-like scent, has garnered significant attention for its bacteriostatic and bactericidal properties.[1] Widely employed as a preservative in pharmaceuticals, cosmetics, and personal care products, its efficacy and the antimicrobial potential of its structural analogs are of considerable interest to researchers and drug development professionals.[1][2] This guide provides an in-depth comparative study of the bacteriostatic activity of 2-phenylethanol and its key derivatives, grounded in experimental data and an analysis of their structure-activity relationships.

The Antimicrobial Mechanism: A Tale of Membrane Disruption

The primary mode of action behind the bacteriostatic effects of 2-phenylethanol and its derivatives is their interaction with the bacterial cell membrane.[1][2] These amphipathic molecules insert their hydrophobic phenyl group into the lipid bilayer, disrupting the hydrophobic interactions between the lipid molecules.[1] This interference leads to an increase in membrane fluidity and a decrease in lipid order, ultimately compromising the structural integrity and function of the membrane. While other mechanisms, such as the inhibition of DNA, RNA, and protein synthesis, have been suggested, the profound impact on the biomembrane is considered a primary factor in its bacteriostatic activity.[1][2] It has also been proposed that the bactericidal activity of 2-PEtOH may be dependent on its conversion to the more toxic compound, phenylacetaldehyde, by bacteria.[1][2]

Structure-Activity Relationship: The Role of Lipophilicity

A critical determinant of the bacteriostatic potency of 2-phenylethanol derivatives is their lipophilicity. A strong positive correlation has been observed between the lipophilicity of these compounds, often expressed as the logarithm of the partition coefficient (logP), and their ability to inhibit bacterial growth.[1] Essentially, a higher logP value, indicating greater hydrophobicity, facilitates the partitioning of the molecule into the bacterial membrane, thereby enhancing its disruptive and bacteriostatic effects.[1]

This principle is clearly illustrated by modifications to the 2-phenylethanol structure:

  • Esterification: Masking the polar hydroxyl group through esterification, as seen in methyl phenylacetate, significantly increases lipophilicity. This results in a more potent bacteriostatic agent compared to its parent compound, phenylacetic acid, and even 2-phenylethanol itself.[1]

  • Presence of Charged Groups: The introduction of a charged group, such as the carboxylate in phenylacetic acid at physiological pH, reduces lipophilicity and, consequently, the bacteriostatic activity compared to more neutral or lipophilic derivatives.[1]

The following diagram illustrates the relationship between the chemical structures of 2-phenylethanol and its derivatives and their primary site of action.

cluster_compounds 2-Phenylethanol & Derivatives cluster_target Bacterial Cell 2-PEtOH 2-Phenylethanol (logP = 1.49) Membrane Cell Membrane 2-PEtOH->Membrane Disrupts PAA Phenylacetic Acid (logP = 1.36) PAA->Membrane Disrupts PLA Phenyllactic Acid (logP = 0.72) PLA->Membrane Disrupts MPA Methyl Phenylacetate (logP = 1.98) MPA->Membrane Strongly Disrupts Tyrosol Tyrosol (logP = 1.00) Tyrosol->Membrane Weakly Interacts

Caption: Interaction of 2-phenylethanol and its derivatives with the bacterial cell membrane.

Comparative Bacteriostatic Activity: A Quantitative Look

The most direct method for comparing the bacteriostatic activity of different compounds is by determining their Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A lower MIC value indicates a more potent bacteriostatic agent.

The following table summarizes the experimentally determined MIC50 values (the concentration that inhibits 50% of bacterial growth) for 2-phenylethanol and several of its derivatives against the Gram-negative bacterium Escherichia coli.

CompoundChemical StructurelogPMIC50 (mM) against E. coli[1]
Methyl Phenylacetate C₉H₁₀O₂1.986.30
2-Phenylethanol C₈H₁₀O1.4914.89
Phenylacetic Acid C₈H₈O₂1.3620.28
Tyrosol C₈H₁₀O₂1.0029.74
Phenyllactic Acid C₉H₁₀O₃0.7244.97

Data sourced from Schumann et al. (2021).[1]

As the data clearly demonstrates, there is a strong inverse correlation between the logP value and the MIC50. Methyl phenylacetate, the most lipophilic compound in this set, exhibits the lowest MIC50 and is therefore the most potent bacteriostatic agent against E. coli. Conversely, phenyllactic acid, the least lipophilic, is the least effective.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This section provides a detailed, step-by-step protocol for determining the MIC of 2-phenylethanol derivatives, a fundamental assay for assessing bacteriostatic activity.

Principle

The broth microdilution method involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is determined as the lowest concentration of the agent that inhibits visible bacterial growth after a defined incubation period.

Materials
  • 96-well sterile microtiter plates

  • Test compounds (2-phenylethanol and its derivatives)

  • Bacterial strain (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile saline (0.85% NaCl) or Phosphate Buffered Saline (PBS)

  • Spectrophotometer

  • Micropipettes and sterile tips

  • Incubator (37°C)

Experimental Workflow

cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Analysis A Prepare stock solutions of 2-phenylethanol derivatives D Perform serial two-fold dilutions of derivatives in microtiter plate A->D B Prepare standardized bacterial inoculum (0.5 McFarland standard) C Dilute inoculum to final concentration (approx. 5 x 10^5 CFU/mL) B->C E Inoculate each well with the standardized bacterial suspension C->E D->E F Include positive (no drug) and negative (no bacteria) controls E->F G Incubate plate at 37°C for 18-24 hours F->G H Visually inspect for turbidity or measure absorbance (OD600) G->H I Determine MIC: lowest concentration with no visible growth H->I

Caption: Workflow for the broth microdilution MIC assay.

Step-by-Step Methodology
  • Preparation of Test Compounds:

    • Prepare a stock solution of each 2-phenylethanol derivative in a suitable solvent (e.g., DMSO or ethanol) at a high concentration (e.g., 100 mM).

    • Perform serial two-fold dilutions of each compound in CAMHB in the wells of a 96-well microtiter plate. Typically, 100 µL of CAMHB is added to wells 2-12. 200 µL of the highest concentration of the test compound (in CAMHB) is added to well 1. Then, 100 µL is transferred from well 1 to well 2, mixed, and this process is repeated down to well 10. 100 µL is discarded from well 10. Well 11 serves as the growth control (no compound), and well 12 as the sterility control (no bacteria).

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours old), select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This can be done visually or using a spectrophotometer (OD600 of 0.08-0.13).

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Add 100 µL of the final bacterial inoculum to each well (except the sterility control).

    • The final volume in each well will be 200 µL.

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

    • Alternatively, the optical density at 600 nm (OD600) can be measured using a microplate reader. The MIC is the lowest concentration that shows a significant reduction in OD600 compared to the growth control.

Conclusion and Future Perspectives

The bacteriostatic activity of 2-phenylethanol and its derivatives is intrinsically linked to their chemical structure, with lipophilicity being a key driver of their efficacy. By understanding the structure-activity relationship, it is possible to rationally design and synthesize novel derivatives with enhanced antimicrobial properties. The provided experimental protocol for MIC determination serves as a robust and standardized method for evaluating and comparing the bacteriostatic potential of these compounds.

Future research should focus on expanding the comparative analysis to a broader range of 2-phenylethanol derivatives, including halogenated and other substituted analogs, against a wider panel of clinically relevant Gram-positive and Gram-negative bacteria. Furthermore, exploring the synergistic effects of these compounds with conventional antibiotics could open new avenues for combating antimicrobial resistance.

References

  • Schumann, M., et al. (2021). The Bacteriostatic Activity of 2-Phenylethanol Derivatives Correlates with Membrane Binding Affinity. International Journal of Molecular Sciences, 22(7), 3549. [Link]

  • Zhu, X., et al. (2011). Antityrosinase and antimicrobial activities of 2-phenylethanol, 2-phenylacetaldehyde and 2-phenylacetic acid. Food Chemistry, 124(1), 298-302. [Link]

  • Caffeic acid phenethyl ester (CAPE) is considered as one of the most active components of Propolis extract (PE), a natural product obtained from beehives... - ResearchGate. (2024). [Link]

  • Al Aboody, M. S., et al. (2021). In Vitro Activity of Caffeic Acid Phenethyl Ester against Different Oral Microorganisms. Antibiotics, 10(11), 1342. [Link]

  • Wang, Y., et al. (2015). New phenethylamine derivatives from Arenibacter nanhaiticus sp. nov. NH36A(T) and their antimicrobial activity. The Journal of Antibiotics, 68(11), 683-687. [Link]

  • The retrieval of antibiotic sensitivity by 2-phenoxyethanol adapted-multi drug resistant (MDR) clinical isolate of Pseudomonas aeruginosa - ResearchGate. (2016). [Link]

  • D'Arrigo, M., et al. (2019). Antibacterial Properties of Polyphenols: Characterization and QSAR (Quantitative Structure-Activity Relationship) Models. Molecules, 24(8), 1564. [Link]

  • Roy, K., et al. (2023). Quantitative Structure-Activity Relationship and Group-Based Quantitative Structure-Activity Relationship: A Review. International Journal of Pharmaceutical Sciences and Research, 14(3), 1000-1015. [Link]

  • Small-molecule compound SYG-180-2-2 attenuates Staphylococcus aureus virulence by inhibiting hemolysin and staphyloxanthin production - Frontiers. (2022). [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.